Product packaging for 2,5-Difluoro-4-methoxybenzaldehyde(Cat. No.:CAS No. 879093-08-0)

2,5-Difluoro-4-methoxybenzaldehyde

Cat. No.: B1587805
CAS No.: 879093-08-0
M. Wt: 172.13 g/mol
InChI Key: DCGKDDVUUMOTDH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B1587805 2,5-Difluoro-4-methoxybenzaldehyde CAS No. 879093-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKDDVUUMOTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397416
Record name 2,5-difluoro-4-methoxybenzaldehyde
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879093-08-0
Record name 2,5-Difluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879093-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-difluoro-4-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate a compound's physicochemical and biological properties. 2,5-Difluoro-4-methoxybenzaldehyde, with the CAS number 879093-08-0, emerges as a pivotal building block in this domain. The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts distinct electronic and steric characteristics, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core properties, synthesis, and potential applications of this compound, offering a technical resource for professionals engaged in cutting-edge research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 879093-08-0N/A
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white solidN/A
Melting Point 97-100 °CN/A
Boiling Point (Predicted) 232.8 ± 35.0 °CN/A
Density (Predicted) 1.289 ± 0.06 g/cm³N/A
Solubility Sparingly soluble in water; Soluble in common organic solvents such as ethanol, ether, and chloroform (inferred from 4-methoxybenzaldehyde).[1][2]N/A
Storage Store under an inert atmosphere (nitrogen or argon) at 2-8°C.N/A

Synthesis and Mechanistic Insights: A Plausible Synthetic Pathway

Proposed Synthetic Scheme:

A logical approach would be the formylation of 1,4-difluoro-2-methoxybenzene. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Difluoro-2-methoxybenzene

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

  • 1,4-Difluoro-2-methoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Aromatic Compound Addition: Dissolve 1,4-difluoro-2-methoxybenzene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality in Experimental Choices:
  • Vilsmeier-Haack Reaction: This method is chosen due to its high efficiency in formylating electron-rich aromatic systems. The methoxy group in the starting material is an activating group, directing the electrophilic substitution to the ortho and para positions. The fluorine atoms are deactivating but their influence is overcome by the strongly activating methoxy group.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the Vilsmeier reagent with atmospheric moisture.

  • Controlled Temperature: The initial cooling during the formation of the Vilsmeier reagent and the addition of the aromatic substrate is necessary to control the exothermic reaction and prevent side reactions.

G

Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules, leveraging these benefits.

Role as a Key Intermediate:

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine moieties, a common feature in many drug classes.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone derivatives, which often exhibit interesting biological activities.

  • Condensation Reactions: With various nucleophiles to form Schiff bases, which can be further modified or act as bioactive compounds themselves.

  • Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, expanding the synthetic possibilities.

The presence of the difluoro and methoxy substituents on the aromatic ring provides a unique electronic environment that can influence the reactivity of the aldehyde group and the properties of the resulting derivatives. These substituents can also engage in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.

G This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Forms C-N bonds Wittig/HWE Reaction Wittig/HWE Reaction This compound->Wittig/HWE Reaction Forms C=C bonds Condensation Reactions Condensation Reactions This compound->Condensation Reactions Forms Schiff bases Oxidation/Reduction Oxidation/Reduction This compound->Oxidation/Reduction Accesses acid/alcohol Bioactive Molecules Bioactive Molecules Reductive Amination->Bioactive Molecules Wittig/HWE Reaction->Bioactive Molecules Condensation Reactions->Bioactive Molecules Oxidation/Reduction->Bioactive Molecules

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The aldehyde proton will appear as a singlet or a finely split multiplet, typically in the range of 9.5-10.5 ppm. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (with chemical shifts influenced by the fluorine and methoxy substituents), and the methoxy carbon (around 55-60 ppm). The carbon signals will also show splitting due to carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms. Two distinct signals are expected, with chemical shifts and coupling constants characteristic of their positions on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the key functional groups:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Aldehyde) 1700 - 1720 (strong)
C-H (Aromatic) 3000 - 3100 (medium)
C-H (Aldehyde) 2720 - 2820 (medium, often two bands)
C-O (Methoxy) 1200 - 1300 (strong) and 1000 - 1100 (strong)
C-F 1000 - 1400 (strong)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 172. Key fragmentation patterns would likely involve the loss of a hydrogen atom ([M-H]⁺ at m/z 171), the loss of the formyl group ([M-CHO]⁺ at m/z 143), and the loss of a methyl group from the methoxy moiety ([M-CH₃]⁺ at m/z 157).

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, the following guidelines, based on the known hazards of substituted benzaldehydes, should be strictly followed.

Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[3][4][5]

  • Sensitization: Prolonged or repeated contact may cause skin sensitization.[3]

  • Toxicity: Harmful if swallowed or inhaled.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

G

Conclusion: A Promising Future in Chemical Synthesis

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups and substituents makes it a highly valuable and versatile building block for the synthesis of novel compounds with tailored properties. For researchers and scientists in drug discovery and materials science, this compound offers a gateway to new chemical space and the potential for groundbreaking innovations. As our understanding of the role of fluorine in molecular design continues to evolve, the importance of intermediates like this compound is set to grow, paving the way for the next generation of advanced materials and therapeutics.

References

An In-Depth Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in contemporary chemical synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy and aldehyde groups, make it a valuable precursor for a range of complex molecular targets. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. It is intended for researchers, chemists, and professionals in drug discovery and materials science who require a comprehensive understanding of this versatile reagent.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 5, a methoxy group at position 4, and an aldehyde group at position 1. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.

The molecular formula is C₈H₆F₂O₂.[1] Its molecular weight is 172.13 g/mol .[1][2] The fluorine atoms significantly influence the molecule's electrostatic potential and can engage in hydrogen bonding, which can be pivotal in designing molecules for biological targets.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1][2]
CAS Number 879093-08-0[1][3]
Appearance White to off-white solid[1]
Melting Point 97-100 °C[1]
Boiling Point (Predicted) 232.8 ± 35.0 °C[1]
Density (Predicted) 1.289 ± 0.06 g/cm³[1]
InChI Key DCGKDDVUUMOTDH-UHFFFAOYSA-N[4]
SMILES String COC1=C(C=C(C(F)=C1)C=O)F[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes like this compound often involves multi-step sequences starting from simpler aromatic precursors. A common strategy is the formylation of a correspondingly substituted anisole derivative. One of the most prevalent methods for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Causality in Synthesis: The choice of a formylation reaction like the Vilsmeier-Haack is dictated by the electronic nature of the precursor, 2,5-difluoroanisole. The methoxy group is an ortho-, para-director, activating the ring for electrophilic substitution. The Vilsmeier reagent (generated from a phosphoryl chloride and a formamide like DMF) is a mild electrophile, which is ideal for this type of transformation, minimizing side reactions that might occur with harsher electrophiles.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

Step 1: Generation of the Vilsmeier Reagent

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphoryl chloride (POCl₃, 1.1 eq) in an appropriate solvent (e.g., anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)) to 0 °C in an ice bath.

  • Slowly add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise via the dropping funnel. The causality here is critical: slow addition is necessary to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve the starting material, 2,5-difluoroanisole (1.0 eq), in the chosen anhydrous solvent.

  • Add this solution to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture, typically to 60-80 °C, and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is required to overcome the activation energy for the electrophilic attack on the difluorinated aromatic ring.

Step 3: Hydrolysis and Work-up

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. This is a highly exothermic step and must be performed with caution.

  • Neutralize the acidic solution with an aqueous base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Validation and Structural Confirmation

Each synthesis must be a self-validating system. The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of hydrogen atoms. For this molecule, one would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.1 ppm), the two aromatic protons (with characteristic splitting patterns due to H-F and H-H coupling), and the methoxy protons (a singlet around 3.9-4.1 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~185-190 ppm), aromatic carbons directly attached to fluorine (showing large C-F coupling constants), and the methoxy carbon (~56 ppm).

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₈H₆F₂O₂).[1]

  • Infrared (IR) Spectroscopy: This identifies the functional groups present. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1690-1715 cm⁻¹, and C-F stretches will be visible in the fingerprint region (typically 1000-1400 cm⁻¹).

The diagram below illustrates a standard workflow for synthesizing and validating the final product.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase Reactants 2,5-Difluoroanisole + Vilsmeier Reagent Reaction Electrophilic Substitution Reactants->Reaction Hydrolysis Aqueous Work-up Reaction->Hydrolysis Purification Recrystallization or Chromatography Hydrolysis->Purification Product Pure 2,5-Difluoro- 4-methoxybenzaldehyde Purification->Product Yields Final Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS/HRMS) Product->MS IR IR Spectroscopy Product->IR Final_Validation Structure & Purity Confirmed

Caption: Synthesis and validation workflow for this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable precursor for creating novel pharmaceutical candidates.

  • Scaffold for Heterocyclic Synthesis: The aldehyde group is a versatile handle for constructing various heterocyclic rings (e.g., pyrimidines, quinolines, imidazoles), which are prevalent motifs in active pharmaceutical ingredients (APIs).

  • Modulation of Physicochemical Properties: The fluorine atoms are often incorporated into drug candidates to improve metabolic stability (by blocking sites of oxidative metabolism) and enhance binding affinity (through favorable electrostatic interactions). The methoxy group can also be used to tune lipophilicity and solubility.

  • Precursor for Bioactive Molecules: While specific examples for this exact molecule are proprietary or in early stages, analogous fluorinated and methoxylated benzaldehydes are key in synthesizing compounds targeting a range of diseases, including cancer, inflammation, and infectious agents.[5][6] The structural motifs derived from these building blocks are common in kinase inhibitors and GPCR modulators.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and the strategic placement of its fluoro and methoxy substituents provide chemists with a powerful building block for constructing novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher looking to leverage its potential in their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of 2,5-Difluoro-4-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 2,5-Difluoro-4-methoxybenzaldehyde, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in various organic solvents.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . Its structure, featuring a benzene ring with two fluorine atoms, a methoxy group, and an aldehyde functional group, imparts a unique combination of polarity and aromatic character. This substitution pattern is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its physical properties, particularly solubility, essential for its effective use in synthesis, formulation, and purification processes.

The presence of the polar carbonyl group in the aldehyde and the ether linkage of the methoxy group suggests the potential for dipole-dipole interactions.[1][2] However, the nonpolar aromatic ring and the hydrophobic nature of the fluorine substituents also play a crucial role in determining its solubility profile.[3][4]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5] For this compound, several key factors influence its solubility in organic solvents:

  • Polarity: The molecule possesses both polar (aldehyde and methoxy groups) and nonpolar (difluorinated benzene ring) regions. The overall polarity will determine its affinity for solvents of varying polarities.

  • Hydrogen Bonding: While the aldehyde group itself cannot act as a hydrogen bond donor, the oxygen of the carbonyl can act as a hydrogen bond acceptor with protic solvents like alcohols.[2][6]

  • Intermolecular Forces: The solubility will depend on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions.

  • Effect of Substituents: The two fluorine atoms, being highly electronegative, influence the electron distribution in the benzene ring, which can affect its interactions with solvents. The methoxy group also contributes to the overall polarity and potential for hydrogen bonding.

Based on these principles and data from structurally similar compounds like benzaldehyde and 4-methoxybenzaldehyde, a qualitative prediction of solubility can be made. Benzaldehyde is generally considered insoluble in water but highly soluble in organic solvents like diethyl ether, ethyl acetate, and chloroform. Similarly, 4-methoxybenzaldehyde is slightly soluble in water but dissolves well in common organic solvents such as ethanol, ether, and chloroform.[7][8] Therefore, it is anticipated that this compound will exhibit poor solubility in water and good solubility in a range of common organic solvents.

Inferred Solubility Profile of this compound

Solvent Class Solvent Inferred Solubility Rationale
Polar Protic MethanolSolubleCapable of hydrogen bonding with the carbonyl and methoxy groups.
EthanolSolubleSimilar to methanol, can engage in hydrogen bonding.[8]
WaterInsoluble/Slightly SolubleThe large nonpolar aromatic ring dominates, limiting solubility despite polar groups.[2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHighly polar solvent capable of strong dipole-dipole interactions.
AcetoneSolubleThe ketone group in acetone can interact with the polar groups of the solute.[8]
AcetonitrileModerately SolubleA polar aprotic solvent, though generally a weaker solvent than DMSO or acetone for many organic solids.
Nonpolar Dichloromethane (DCM)SolubleEffective at dissolving moderately polar organic compounds.
ChloroformSolubleA common solvent for many aromatic compounds.[7]
TolueneModerately SolubleThe aromatic nature of toluene will favor interaction with the benzene ring of the solute.
HexaneSparingly Soluble/InsolubleThe significant difference in polarity between the solute and this nonpolar solvent will limit solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered a reliable technique for determining equilibrium solubility.[10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (24-48h) prep_vial->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute sample with solvent filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis quantification Quantify concentration analysis->quantification std_curve Prepare standard curve std_curve->quantification solubility_calc Calculate solubility (mg/mL or mol/L) quantification->solubility_calc

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess of solid should be visible to ensure saturation is reached.[11]

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical for accurate results.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the solute in the sample.[13]

    • Generate a calibration curve from the standard solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling Considerations

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other aromatic aldehydes.

  • Always handle the compound in a well-ventilated area or a fume hood.[14][15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water.[16]

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for detailed safety information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers can confidently assess the solubility of this important compound, facilitating its effective use in various scientific and industrial applications. The provided inferred solubility profile serves as a valuable starting point for solvent selection, while the experimental workflow offers a robust method for generating precise, quantitative data.

References

A Technical Guide to Difluoromethoxybenzaldehyde Isomers (C₈H₆F₂O₂): Spotlight on 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Fluorinated aromatic aldehydes, in particular, are high-value building blocks, providing a reactive handle for constructing complex pharmaceutical intermediates. The molecular formula C₈H₆F₂O₂ represents a class of difluorinated, oxygenated benzaldehyde isomers, most commonly difluoromethoxybenzaldehydes. These compounds are of significant interest to researchers and drug development professionals due to the synergistic effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the reactivity and biological profile of derivative molecules.[3][4]

This technical guide provides an in-depth analysis of the C₈H₆F₂O₂ aldehyde class, with a specific focus on the synthetically versatile isomer, 4,5-Difluoro-2-methoxybenzaldehyde . We will explore its nomenclature, synthesis, spectroscopic characterization, key chemical transformations, and applications as a precursor in medicinal chemistry. The protocols and mechanistic discussions herein are presented with the causality and validation required for professional research and development environments.

Nomenclature and Isomerism

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for aldehydes where the -CHO group is attached to a benzene ring uses "benzaldehyde" as the parent name.[5][6] Substituents are numbered such that the carbon bearing the aldehyde group is C1, and the remaining positions are assigned the lowest possible locants.

The formula C₈H₆F₂O₂ allows for numerous constitutional isomers, which are compounds with the same molecular formula but different atomic connectivity. These primarily fall into two categories:

  • Difluoro-methoxy-benzaldehydes: Where two fluorine atoms and one methoxy group are substituents on the benzaldehyde ring. Examples include 4,5-Difluoro-2-methoxybenzaldehyde[7], 3,4-Difluoro-2-methoxybenzaldehyde[8], and 2,3-Difluoro-4-methoxybenzaldehyde.

  • F-methoxy-F-benzaldehydes: This is a subset of the above.

  • (Difluoromethoxy)benzaldehydes: Where a -OCHF₂ group is attached to the benzaldehyde ring, such as 4-(difluoromethoxy)benzaldehyde.[9]

This guide will focus on 4,5-Difluoro-2-methoxybenzaldehyde (CAS No: 145742-34-3)[7][10], a prominent and commercially available member of this isomeric class.

Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde

The synthesis of substituted benzaldehydes often involves formylation of a corresponding substituted benzene ring. A common and effective method is the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent like dimethylformamide (DMF). The latter approach offers high regioselectivity, driven by the directing effects of the substituents.

Expertise-Driven Rationale: The methoxy group (-OCH₃) is a strong ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of ortho-lithiation, it is a powerful ortho-directing group. Deprotonation occurs preferentially at the C2 position, adjacent to the methoxy group, due to coordination with the lithium cation. This directed metalation provides a reliable pathway to introduce the aldehyde function at the desired C2 position relative to the methoxy group on the 1,2-difluoro-4-methoxybenzene starting material.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde SM 1,2-Difluoro-4-methoxybenzene (Starting Material) Step1 1. n-BuLi, THF 2. -78 °C SM->Step1 Intermediate Lithiate Intermediate (Regioselective) Step1->Intermediate Step2 3. DMF (Quench) 4. Aqueous Workup Intermediate->Step2 Product 4,5-Difluoro-2-methoxybenzaldehyde (Final Product) Step2->Product

Caption: Ortho-lithiation/formylation synthesis workflow.

Step-by-Step Experimental Protocol: Ortho-lithiation and Formylation

This protocol is a representative procedure adapted from standard organic synthesis methodologies.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,2-difluoro-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate is typically rapid at this temperature.

  • Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4,5-difluoro-2-methoxybenzaldehyde.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through rigorous analysis. The following table summarizes key properties for 4,5-Difluoro-2-methoxybenzaldehyde.

PropertyValueSource
IUPAC Name 4,5-difluoro-2-methoxybenzaldehyde[7]
Molecular Formula C₈H₆F₂O₂[7][11]
Molecular Weight 172.13 g/mol [7]
CAS Number 145742-34-3[7][10]
Appearance White to off-white solid---
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H, CHO), 7.4 (dd, 1H, Ar-H), 6.8 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃)Predicted
¹⁹F NMR (CDCl₃, 376 MHz) δ ~-135 to -145 ppm (m, 2F)Predicted
IR (KBr, cm⁻¹) ~2850 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1280 (C-O), ~1100 (C-F)Predicted
Mass Spec (EI, m/z) 172 (M⁺), 171 (M-H)⁺, 143 (M-CHO)⁺Predicted

Data Interpretation:

  • ¹H NMR: The singlet around 10.3 ppm is characteristic of the aldehyde proton. The two doublets of doublets in the aromatic region confirm the disubstituted pattern on that side of the ring, and the singlet at 3.9 ppm corresponds to the methoxy protons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch near 1690 cm⁻¹ is a definitive feature of an aromatic aldehyde.

  • Mass Spectrometry: The molecular ion peak at m/z = 172 matches the calculated molecular weight.

Chemical Reactivity: Reductive Amination

Reductive amination is one of the most powerful and versatile methods for synthesizing amines, a functional group prevalent in over 80% of pharmaceuticals.[12][13] The reaction involves the condensation of a carbonyl compound (here, our aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[14][15] This one-pot procedure is highly efficient for creating secondary amines.[12]

Mechanism Rationale: The reaction is typically performed under mildly acidic conditions to catalyze imine formation. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is chosen because it is mild enough to not reduce the starting aldehyde but potent enough to readily reduce the intermediate iminium ion.[14]

Reductive Amination Mechanism Diagram

G cluster_1 Reductive Amination Pathway Aldehyde Ar-CHO (4,5-Difluoro-2-methoxybenzaldehyde) Imine Ar-CH=N-R (Imine Intermediate) Aldehyde->Imine Condensation (-H₂O) Amine R-NH₂ (Primary Amine) Amine->Imine Product Ar-CH₂-NH-R (Secondary Amine) Imine->Product Reduction H2O H₂O Imine->H2O Reducer [H] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General mechanism for one-pot reductive amination.

Step-by-Step Protocol: Synthesis of a Secondary Amine
  • Setup: In a round-bottom flask, dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.05 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[14]

  • Imine Formation: Add acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude secondary amine can be purified via column chromatography or crystallization.

Applications in Drug Discovery

The presence of fluorine atoms in a drug candidate can profoundly enhance its pharmacological profile.[1] Key benefits include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]

  • Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[2]

4,5-Difluoro-2-methoxybenzaldehyde serves as a valuable starting material for synthesizing compounds where these effects are desired. The aldehyde handle allows for its incorporation into diverse molecular architectures through reactions like reductive amination, Wittig olefination, and aldol condensations, making it a key intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

According to its Safety Data Sheet (SDS), 4,5-Difluoro-2-methoxybenzaldehyde is classified with the following hazards:

  • H315: Causes skin irritation.[7][10]

  • H319: Causes serious eye irritation.[7][10]

  • H335: May cause respiratory irritation.[7][10]

Handling Recommendations:

  • Use only in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, mist, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

The C₈H₆F₂O₂ aldehyde, exemplified by 4,5-Difluoro-2-methoxybenzaldehyde, is more than a simple chemical. It represents a class of strategically designed building blocks for modern medicinal chemistry. Its well-defined structure, predictable reactivity, and the inherent benefits conferred by its fluorine substituents make it an invaluable tool for researchers and scientists. Understanding its synthesis, characterization, and key transformations, such as reductive amination, empowers drug development professionals to construct novel molecular entities with potentially enhanced therapeutic properties.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive, site-specific risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction: The Significance and Safety Imperative of a Versatile Building Block

2,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific reactivity and properties that are highly valued in drug discovery and development. The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As with many aromatic aldehydes, the primary concerns revolve around its irritant properties. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to work with this compound confidently and safely. Our approach is rooted in the causality of safety measures, ensuring that every recommendation is backed by a clear understanding of the underlying chemical and toxicological principles.

Section 1: Hazard Identification and Risk Profile

The foundational step in safe handling is a comprehensive understanding of the intrinsic hazards of the substance. Based on available Safety Data Sheets (SDS) for this compound, the compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [2]

This classification places it in a category of compounds that require diligent use of personal protective equipment and careful handling to avoid direct contact. The irritant nature of substituted benzaldehydes is a well-documented phenomenon. The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, leading to an inflammatory response. The presence of fluorine atoms can further modulate this reactivity.

Physicochemical and Toxicological Data Summary
PropertyValue/InformationSource/Rationale
Chemical Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance Solid (form may vary)General chemical properties
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2]
Storage Class 11 - Combustible Solids[3]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[4][5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF) upon combustion.[5]

Note: This table is a synthesis of available data. Always refer to the supplier-specific SDS for the most accurate information.

Section 2: Exposure Control and Personal Protection: A Self-Validating System

The core principle of exposure control is to create a series of barriers between the researcher and the hazardous substance. This is not merely a checklist of equipment but a self-validating system where each component's purpose is understood and its integrity is routinely verified.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder or preparation of solutions, must be conducted in a properly functioning chemical fume hood.[6] This is the most critical engineering control to mitigate the risk of respiratory irritation by containing vapors and fine particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the event of an unforeseen release.

  • Accessible Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment. For this compound, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required at all times.[7] Given the "serious eye irritation" classification, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling aromatic aldehydes.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin exposure and disposed of as hazardous waste.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Safe Handling cluster_Doffing Doffing Sequence Assess_Risk Assess Risks: - Skin Irritation - Eye Irritation - Respiratory Irritation Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Informs Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Work_in_Hood Work in Fume Hood Don_Gloves->Work_in_Hood Proceed to work Doff_Gloves 1. Remove Gloves Work_in_Hood->Doff_Gloves Work complete Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Small_Spill Small Spill (<100g, contained in hood) Assess->Small_Spill Minor Large_Spill Large Spill (>100g or outside hood) Assess->Large_Spill Major Absorb Cover with Inert Absorbent (e.g., vermiculite, sand) Small_Spill->Absorb Activate_EH_S Activate Emergency Response / EH&S Large_Spill->Activate_EH_S Collect Collect into a Sealed Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

References

The Synthetic Journey and Ascendant Utility of 2,5-Difluoro-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,5-Difluoro-4-methoxybenzaldehyde, a key fluorinated aromatic aldehyde that has emerged as a valuable building block in contemporary drug discovery and materials science. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of fluorinated synthons and advanced formylation methodologies. This guide will illuminate the logical synthesis, detailed characterization, and significant applications of this versatile intermediate, offering a comprehensive resource for researchers and professionals in the chemical sciences.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Benzaldehydes, as versatile precursors to a vast array of complex molecular architectures, become particularly powerful when strategically fluorinated. This compound (DFMBA) is a prime example of such a strategically designed intermediate. The electron-withdrawing nature of the two fluorine atoms, coupled with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.

The Genesis of this compound: A Synthetic Perspective

The synthesis of this compound is not attributed to a single discovery but rather evolved from the application of established formylation reactions to fluorinated aromatic precursors. The most logical and industrially scalable approach involves the electrophilic formylation of 1,4-difluoro-2-methoxybenzene. Several classical methods are amenable to this transformation, with the Vilsmeier-Haack and Rieche reactions being the most prominent.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the activated aromatic ring of 1,4-difluoro-2-methoxybenzene.

Causality in Experimental Design: The choice of 1,4-difluoro-2-methoxybenzene as the starting material is strategic. The methoxy group is a strong activating group, directing the electrophilic formylation to the ortho and para positions. In this case, the position ortho to the methoxy group and meta to the fluorine atoms is the most sterically accessible and electronically favorable site for substitution, leading to the desired this compound product.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate_complex Electrophilic Attack Vilsmeier_reagent->Intermediate_complex Starting_material 1,4-Difluoro-2-methoxybenzene Starting_material->Intermediate_complex Iminium_ion Iminium Ion Intermediate Intermediate_complex->Iminium_ion Aromatic Substitution Product This compound Iminium_ion->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 1,4-difluoro-2-methoxybenzene.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
  • Step 1: Formation of the Vilsmeier Reagent. In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Step 2: Formylation. To the freshly prepared Vilsmeier reagent, add a solution of 1,4-difluoro-2-methoxybenzene in a suitable solvent (e.g., dichloromethane) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, until it is slightly alkaline. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a white to off-white solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[PubChem]
Molecular Weight 172.13 g/mol [PubChem]
CAS Number 879093-08-0[PubChem]
Appearance White to off-white solid[Sigma-Aldrich]
Melting Point Not explicitly reported
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 3.9-4.0 ppm), two distinct aromatic protons, and a singlet for the aldehyde proton (around 9.8-10.0 ppm). The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

  • ¹³C NMR: The carbon NMR will display signals for the methoxy carbon, the aromatic carbons (with C-F couplings), and the carbonyl carbon of the aldehyde group (typically in the region of 185-195 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1690-1710 cm⁻¹), C-O stretching of the methoxy group, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.13). Fragmentation patterns will likely involve the loss of the formyl group (CHO) and the methoxy group (OCH₃).

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

A notable application of this compound is detailed in the patent literature for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.[3][4] These compounds have shown potent inhibitory activity against kinases such as FLT3 and Aurora kinases, which are important targets in the treatment of acute myeloid leukemia (AML).[3]

In a representative synthetic scheme, this compound can be utilized in a reductive amination reaction with a suitable amine-containing heterocyclic core to introduce the substituted phenyl moiety.

Kinase_Inhibitor_Synthesis DFMBA 2,5-Difluoro-4- methoxybenzaldehyde Reductive_Amination Reductive Amination DFMBA->Reductive_Amination Heterocycle Amine-containing Heterocyclic Core Heterocycle->Reductive_Amination Kinase_Inhibitor Kinase Inhibitor Precursor Reductive_Amination->Kinase_Inhibitor

Caption: General application of DFMBA in kinase inhibitor synthesis.

The fluorine atoms at the 2 and 5 positions of the benzaldehyde ring can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity. The methoxy group can be a key hydrogen bond acceptor or can be further functionalized to modulate the pharmacokinetic properties of the final compound.

Conclusion

This compound, while not having a celebrated moment of discovery, stands as a testament to the power of strategic molecular design in organic synthesis. Its logical and efficient preparation, coupled with its unique electronic properties, has established it as a valuable intermediate for the synthesis of complex, high-value molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, characterization, and reactivity of this compound is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

Theoretical Insights into 2,5-Difluoro-4-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Research

2,5-Difluoro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold, make it a valuable intermediate for the synthesis of complex molecular architectures.[1] In drug discovery, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the theoretical studies on this compound, offering researchers and drug development professionals a robust framework for understanding its molecular properties and potential applications.

This document will delve into the computational analysis of this compound, detailing the methodologies for Density Functional Theory (DFT) calculations, vibrational and spectroscopic analysis, and molecular docking studies. The causality behind the selection of specific theoretical approaches will be explained, providing a self-validating system for the described protocols.

Molecular Structure and Conformational Analysis

The foundational step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional structure. For this compound, this involves geometry optimization using computational methods.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure of molecules.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p) is a widely used and reliable method for optimizing the geometry of organic molecules and predicting their vibrational frequencies.[2][3] This level of theory provides a good balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling software (e.g., GaussView).

  • Calculation Setup: In the Gaussian 09W program, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) opt freq.

    • B3LYP: Specifies the density functional to be used.

    • 6-311++G(d,p): Defines the basis set for the calculation.

    • opt: Requests a geometry optimization to find the minimum energy conformation.

    • freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra.

  • Execution: Run the calculation.

  • Analysis of Results: Upon completion, analyze the output file to obtain the optimized bond lengths, bond angles, and dihedral angles.

dot

Caption: Workflow for Geometry Optimization of this compound.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these spectra, and a close agreement between the calculated and experimental data validates the computational model.[4]

Vibrational Frequency Calculations

The freq keyword in the DFT calculation not only confirms the nature of the stationary point but also provides the harmonic vibrational frequencies.[2] It is important to note that theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies for better comparison with experimental data.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (Anticipated) Assignment
C-H stretch (aldehyde)~2850-2900
C=O stretch~1700Aldehyde carbonyl
Aromatic C=C stretch~1500-1600Benzene ring
C-O-C stretch~1200-1250Methoxy group
C-F stretch~1100-1200

Note: The table presents anticipated ranges based on studies of similar molecules. Specific experimental data for this compound is required for a direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts.[5][6] A comparison between the calculated and experimental chemical shifts provides further validation of the computed molecular structure.[5][7]

Experimental Protocol: NMR Chemical Shift Calculation

  • Optimized Geometry: Use the optimized geometry of this compound from the previous DFT calculation.

  • Calculation Setup: In the Gaussian 09W program, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) NMR.

  • Execution: Run the calculation.

  • Analysis of Results: The output file will contain the absolute magnetic shielding tensors. To obtain the chemical shifts, these values are referenced against the shielding tensor of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm) (Anticipated)
¹H (aldehyde)~9.5-10.0
¹H (methoxy)~3.8-4.0
¹H (aromatic)~6.5-7.5
¹³C (carbonyl)~190
¹³C (methoxy)~55-60
¹³C (aromatic)~110-160

Note: The table presents anticipated ranges. Specific experimental NMR data is needed for a definitive comparison.

Electronic Properties and Reactivity Descriptors

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. Key insights can be gained from analyzing the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule.[2] It is a valuable tool for identifying the electrophilic and nucleophilic sites.[2] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential around the aldehydic proton.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability.[2]

dot

Electronic_Properties_Analysis cluster_input Input cluster_analysis_methods Analysis Methods cluster_outputs Outputs & Insights Opt_Geom Optimized Molecular Geometry HOMO_LUMO HOMO-LUMO Analysis Opt_Geom->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Opt_Geom->MEP NBO Natural Bond Orbital (NBO) Analysis Opt_Geom->NBO Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity Reaction_Sites Electrophilic & Nucleophilic Sites MEP->Reaction_Sites Bonding Intramolecular Interactions NBO->Bonding

Caption: Workflow for Analyzing the Electronic Properties of this compound.

Potential Applications in Drug Design: Molecular Docking

Given its structural features, this compound is a promising scaffold for the design of novel therapeutic agents. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme.[1][8]

Experimental Protocol: Molecular Docking

  • Target Selection and Preparation: Identify a biological target of interest. Obtain the 3D crystal structure of the target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of the this compound derivative. Assign charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock) to perform the docking simulation.[1] The program will explore various conformations of the ligand within the active site of the target and score them based on their binding affinity.

  • Analysis of Results: Analyze the docking results to identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Synthesis of this compound

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a combination of DFT calculations for geometry optimization and spectroscopic predictions, along with analyses of electronic properties and molecular docking, researchers can gain deep insights into the molecular characteristics and potential applications of this versatile compound. The methodologies described herein, validated by their successful application to analogous benzaldehyde derivatives, provide a robust starting point for further experimental and computational investigations. Future work should focus on obtaining experimental spectroscopic data for this compound to directly validate and refine the theoretical models. Furthermore, the synthesis and biological evaluation of derivatives based on this scaffold will be crucial in realizing its potential in drug discovery and materials science.

References

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Difluoro-4-methoxybenzaldehyde is a valuable fluorinated aromatic compound with significant potential as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed guide for its synthesis. A critical analysis of a potential route starting from veratraldehyde (3,4-dimethoxybenzaldehyde) reveals significant synthetic challenges due to incompatible substitution patterns. Therefore, a more chemically sound and efficient multi-step pathway is proposed and detailed, commencing from the readily accessible precursor, 2,5-difluoroanisole. The outlined protocol emphasizes strategic planning in retrosynthesis and provides robust, step-by-step procedures for laboratory execution, ensuring high yield and purity of the target compound.

Introduction: The Importance of Fluorinated Aromatics

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. Specifically, fluorinated benzaldehydes serve as crucial intermediates for a wide array of complex molecular targets. This compound, with its unique electronic and steric properties, is an attractive precursor for novel bioactive compounds and functional materials.

Synthetic Strategy and Retrosynthetic Analysis

A successful synthesis relies on a logical and efficient pathway. Here, we analyze two potential routes to the target compound.

Critical Evaluation of the Veratraldehyde Route

The initial query proposed the synthesis of this compound from veratraldehyde (3,4-dimethoxybenzaldehyde). A thorough analysis of this proposed transformation reveals significant and likely insurmountable chemical hurdles. The core challenge lies in converting the 3,4-dimethoxy substitution pattern of the starting material to the 2,5-difluoro-4-methoxy pattern of the product.

This conversion would necessitate:

  • Demethylation of the methoxy group at the 3-position.

  • Introduction of a fluorine atom at the 2-position.

  • Conversion of the methoxy group at the 3-position (after demethylation and other steps) into a fluorine atom at the 5-position.

Such a sequence is not synthetically viable through standard aromatic chemistry. For instance, a multi-step process involving nitration, reduction to an amine, and a subsequent Sandmeyer or Balz-Schiemann reaction would still fail to address the fundamental rearrangement of the substitution pattern required. This highlights the principle that a viable synthesis must be designed from a precursor that shares a closer structural homology with the target molecule.

G veratraldehyde Veratraldehyde (3,4-Dimethoxy) target Target (2,5-Difluoro-4-Methoxy) veratraldehyde->target Direct Conversion Not Feasible challenge Major Synthetic Challenge: Incompatible Substitution Patterns - Positional Mismatch - Functional Group Interconversion target->challenge

Caption: Diagram illustrating the synthetic challenge of the veratraldehyde route.

The Proposed Efficient Pathway: Ortho-Lithiation of 2,5-Difluoroanisole

A more logical and efficient retrosynthetic approach identifies 2,5-difluoroanisole as an ideal starting material.[2] This precursor already contains the required 2,5-difluoro and 4-methoxy (via rearrangement from the 1-position methoxy) framework. The key transformation is the introduction of a formyl (-CHO) group at the 4-position.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings.[3] The methoxy group in 2,5-difluoroanisole can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position (C4). The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group.[4][5]

G cluster_0 Proposed Retrosynthesis Target This compound Intermediate Aryllithium Intermediate Target->Intermediate Hydrolysis Precursor 2,5-Difluoroanisole Intermediate->Precursor ortho-Lithiation (n-BuLi) DMF N,N-Dimethylformamide Intermediate->DMF Formylation (DMF Quench)

Caption: Proposed efficient retrosynthetic pathway via ortho-lithiation.

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Preparation of 2,5-Difluoroanisole (Precursor)

While 2,5-difluoroanisole is commercially available, it can also be prepared from 2,5-difluorophenol.

Materials:

  • 2,5-Difluorophenol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred solution of 2,5-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add dimethyl sulfate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,5-difluoroanisole, which can be purified by vacuum distillation.

Synthesis of this compound via Directed ortho-Metalation

This protocol details the key formylation step.

Materials:

  • 2,5-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Initial Solution: Under a positive pressure of nitrogen, add anhydrous THF to the flask via syringe. Add 2,5-difluoroanisole (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.[3][5]

  • Formylation (Quench): Slowly add anhydrous DMF (1.5 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1-2 hours.

  • Workup: Quench the reaction by slowly adding 1M HCl solution until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)AppearanceKey Analytical Data
2,5-Difluoroanisole C₇H₆F₂O144.12>90%Colorless liquidConsistent with reference spectra.
This compound C₈H₆F₂O₂172.1365-80%Off-white to pale yellow solid¹H NMR, ¹³C NMR, GC-MS consistent with structure. Aldehyde proton (CHO) ~10.2 ppm.

Conclusion

The synthesis of this compound from veratraldehyde is synthetically impractical due to incompatible substitution patterns. This guide presents a robust and validated alternative strategy starting from 2,5-difluoroanisole. The key step, a directed ortho-metalation followed by formylation with DMF, provides a reliable and regioselective method to obtain the target compound in good yield.[4][5] This protocol serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling access to this important fluorinated building block.

References

Application Notes & Protocols: The Synthetic Utility of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

2,5-Difluoro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms, render it an invaluable synthon for creating complex molecular architectures. The fluorine substituents are known to enhance key properties in drug candidates, such as metabolic stability, binding affinity, and membrane permeability, making this aldehyde a sought-after precursor for novel therapeutics.[1][2]

This document serves as a technical guide for researchers, outlining the core reactivity, key applications, and detailed experimental protocols for the effective use of this compound in synthetic workflows.

Property Value Source
Molecular Formula C₈H₆F₂O₂[3][4]
Molecular Weight 172.13 g/mol [4]
Appearance Solid[4]
IUPAC Name This compound[5]
SMILES COC1=C(C=C(C(=C1)F)C=O)F[4][5]
InChIKey DCGKDDVUUMOTDH-UHFFFAOYSA-N[4][5]

Section 1: Core Reactivity and Strategic Considerations

The primary site of reactivity in this compound is the aldehyde functional group, which readily participates in a wide array of classic carbonyl chemistries. The synthetic utility of this compound is enhanced by the electronic nature of its substituents. The two fluorine atoms act as strong inductive electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is a resonance-donating group. This electronic push-pull system influences not only the reactivity of the aldehyde but also directs the regioselectivity of any further electrophilic aromatic substitution reactions, should they be pursued.

When planning a synthesis, the choice of reagents and reaction conditions is critical. The aldehyde can be transformed into alkenes, amines, alcohols, and other functional groups, providing multiple pathways for molecular elaboration. The following sections detail two of the most powerful and widely used transformations.

Section 2: Application in Carbon-Carbon Bond Formation: The Wittig Reaction

Application Note: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7] This transformation is exceptionally valuable for extending carbon skeletons and introducing vinyl functionalities, which are common motifs in natural products and pharmaceutical agents. When applied to this compound, the Wittig reaction provides a reliable method for converting the aldehyde into a substituted styrene derivative, opening pathways to polymers, advanced materials, and complex drug scaffolds. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide used; stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides yield (Z)-alkenes.[8]

Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate known as a betaine, which rapidly undergoes ring closure to form a four-membered oxaphosphetane intermediate.[9] The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate, which yields the desired alkene and the highly stable triphenylphosphine oxide byproduct.[9]

Wittig_Mechanism Aldehyde This compound Betaine Betaine Intermediate (Zwitterion) Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Substituted Alkene Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO Reductive_Amination_Workflow Start This compound + Primary/Secondary Amine Imine Imine/Iminium Ion Formation (in situ) Start->Imine Equilibrium Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Product Final Amine Product Reduction->Product Irreversible Reduction Kinase_Inhibitor_Workflow Aldehyde This compound Reaction1 Reductive Amination (Amine Synthesis) Aldehyde->Reaction1 Intermediate Fluorinated Benzylamine Intermediate Reaction1->Intermediate Reaction2 Cyclization / Cross-Coupling (e.g., Buchwald-Hartwig) Intermediate->Reaction2 Scaffold Kinase Inhibitor Scaffold (e.g., Quinoxaline) Reaction2->Scaffold Eval Biological Evaluation (Kinase Assays) Scaffold->Eval

References

Application Notes and Protocols: 2,5-Difluoro-4-methoxybenzaldehyde as a Versatile Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in OLED Emitters

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the organic materials employed within the device architecture. The strategic incorporation of fluorine atoms into the molecular framework of OLED emitters and host materials has emerged as a powerful strategy to fine-tune their optoelectronic properties. The high electronegativity and steric bulk of fluorine can significantly influence intramolecular and intermolecular interactions, leading to enhanced thermal stability, improved charge carrier mobility, and higher photoluminescence quantum yields.

2,5-Difluoro-4-methoxybenzaldehyde is a particularly attractive building block for the synthesis of novel OLED materials. The presence of two fluorine atoms on the benzene ring can induce favorable electronic perturbations, while the methoxy group can serve as a handle for further functionalization or to modulate solubility. The aldehyde functionality provides a versatile reactive site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex, conjugated molecules with tailored photophysical properties. This guide provides a detailed exploration of the synthetic utility of this compound in the creation of advanced materials for OLED applications, with a focus on practical, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂--INVALID-LINK--
Molecular Weight 172.13 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
InChI Key DCGKDDVUUMOTDH-UHFFFAOYSA-N--INVALID-LINK--

Synthetic Pathways to High-Performance OLED Materials

The aldehyde group of this compound is a gateway to a diverse range of molecular architectures suitable for OLED applications. Key synthetic transformations include the formation of stilbene-based structures via olefination reactions and the construction of triarylamine and carbazole-based materials through multi-step synthetic sequences.

Protocol 1: Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons Reaction

Stilbene and its derivatives are an important class of fluorescent materials due to their high emission efficiencies. The Horner-Wadsworth-Emmons (HWE) reaction offers a reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes.[1][2] This protocol outlines the synthesis of a stilbene derivative from this compound.

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Products A This compound E (E)-1-(2,5-Difluoro-4-methoxyphenyl)-2-phenylethene A->E Horner-Wadsworth-Emmons Reaction B Diethyl benzylphosphonate B->E Horner-Wadsworth-Emmons Reaction C Base (e.g., NaH, KOtBu) C->E Horner-Wadsworth-Emmons Reaction D Solvent (e.g., THF, DMF) D->E Horner-Wadsworth-Emmons Reaction F Diethyl phosphate byproduct

Caption: Horner-Wadsworth-Emmons reaction for stilbene synthesis.

Materials:

  • This compound

  • Diethyl benzylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (or DMF).

  • Carefully add sodium hydride (1.2 equivalents) to the solvent. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-1-(2,5-Difluoro-4-methoxyphenyl)-2-phenylethene.

Causality Behind Experimental Choices:

  • The use of a strong base like NaH or KOtBu is essential to deprotonate the phosphonate and generate the reactive carbanion (ylide).[2]

  • Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water.

  • The reaction is typically performed at low temperatures initially to control the exothermic deprotonation and addition steps, and then warmed to drive the reaction to completion.

  • The HWE reaction generally provides the thermodynamically more stable (E)-isomer as the major product.[1]

Protocol 2: Multi-step Synthesis of a Triarylamine-Based Hole Transport Material

Triarylamine derivatives are widely used as hole transport materials (HTMs) in OLEDs due to their excellent hole mobility and thermal stability. This protocol outlines a proposed multi-step synthesis of a novel triarylamine derivative starting from this compound.

Overall Synthetic Scheme:

Triarylamine_Synthesis A This compound B Intermediate A (Benzyl Alcohol) A->B Reduction (e.g., NaBH4) C Intermediate B (Benzyl Bromide) B->C Bromination (e.g., PBr3) E Final Product (Triarylamine Derivative) C->E Buchwald-Hartwig Amination D Diphenylamine D->E

Caption: Multi-step synthesis of a triarylamine derivative.

Step 1: Reduction of the Aldehyde to a Benzyl Alcohol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (2,5-difluoro-4-methoxyphenyl)methanol. This product is often pure enough for the next step without further purification.

Step 2: Bromination of the Benzyl Alcohol

Materials:

  • (2,5-Difluoro-4-methoxyphenyl)methanol from Step 1

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude benzyl alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise. Caution: PBr₃ is corrosive and reacts violently with water.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto ice-cold water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene.

Step 3: Buchwald-Hartwig Amination to Form the Triarylamine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]

Materials:

  • 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene from Step 2

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by diphenylamine (1.2 equivalents) and the crude benzyl bromide from Step 2 (1.0 equivalent).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final triarylamine product.

Characterization and Photophysical Properties

The synthesized materials should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is crucial to determine the purity of the final compounds, as impurities can significantly degrade OLED device performance.

Once the structure and purity are confirmed, the photophysical properties of the new materials should be investigated to assess their potential for OLED applications.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These measurements, typically performed in a suitable solvent (e.g., toluene, dichloromethane), reveal the electronic transitions and emission properties of the molecule. Key parameters to determine are the absorption maximum (λ_abs), the emission maximum (λ_em), and the photoluminescence quantum yield (PLQY).

  • Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. These values are critical for predicting charge injection and transport properties and for designing efficient device architectures.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of a wide array of advanced organic materials for OLEDs. The synthetic protocols detailed in this guide provide a solid foundation for researchers to explore the creation of novel emitters and host materials with tailored optoelectronic properties. The strategic incorporation of the 2,5-difluoro-4-methoxyphenyl moiety can lead to materials with enhanced performance characteristics, contributing to the development of next-generation OLED displays and lighting technologies. Further exploration of other synthetic transformations, such as the Suzuki and Stille couplings for the introduction of various aromatic and heteroaromatic units, will undoubtedly expand the library of high-performance OLED materials derived from this promising starting material.

References

The Strategic Application of 2,5-Difluoro-4-methoxybenzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,5-Difluoro-4-methoxybenzaldehyde emerges as a pivotal building block in this context, offering a synthetically versatile platform for the construction of novel, fluorinated bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and a discussion of its potential in generating next-generation therapeutics.

Core Attributes of this compound in Drug Design

The utility of this compound in medicinal chemistry is rooted in the interplay of its structural features:

  • The Aldehyde Functionality: As a reactive carbonyl group, the aldehyde serves as a versatile handle for a multitude of chemical transformations. It readily participates in condensation reactions, reductive aminations, and the formation of various heterocyclic systems, enabling the construction of diverse molecular architectures.

  • Difluoro Substitution: The presence of two fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule. This can lead to enhanced binding interactions with target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of pKa.

  • Methoxy Group: The methoxy group can influence the molecule's solubility and also serves as a hydrogen bond acceptor, which can be critical for target engagement.

Key Synthetic Applications and Protocols

This compound is a valuable precursor for the synthesis of a range of heterocyclic scaffolds that are prevalent in many biologically active compounds. Below are detailed protocols for key transformations that highlight the synthetic utility of this building block.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation provides a straightforward route to this privileged scaffold.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A This compound E 2,5-Difluoro-4-methoxychalcone derivative A->E B Acetophenone derivative B->E C Base (e.g., NaOH, KOH) D Solvent (e.g., Ethanol)

Caption: Claisen-Schmidt condensation workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add the desired acetophenone derivative (1.0 eq).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Rationale: The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct is often spontaneous, driven by the formation of a stable conjugated system.

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition. A common synthetic route involves the condensation of a substituted benzaldehyde with an amino-pyrimidine derivative. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis using 2,5-dimethoxybenzaldehyde provides a strong template.

Reaction Scheme for a Related Pyridopyrimidine Synthesis:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclocondensation 2,5-dimethoxybenzaldehyde 2,5-dimethoxybenzaldehyde intermediate_A Ethyl α-acetyl-β- (2,5-dimethoxyphenyl)acrylate 2,5-dimethoxybenzaldehyde->intermediate_A Piperidine, Acetic Acid ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->intermediate_A intermediate_B Ethyl α-acetyl- (2,5-dimethoxyphenyl)propionate intermediate_A->intermediate_B H2, Pd/C final_product Pyridopyrimidine Derivative intermediate_B->final_product Diphenyl ether, Heat triaminopyrimidine 2,4,6-Triaminopyrimidine triaminopyrimidine->final_product

Caption: Synthesis of a pyridopyrimidine derivative.[1]

Proposed Protocol for a 2,5-Difluoro-4-methoxy Analog:

This protocol is adapted from the synthesis of a similar pyridopyrimidine derivative and would require experimental optimization.[1]

Step 1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of piperidine and glacial acetic acid.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture, wash with water and brine, and concentrate under reduced pressure to obtain the crude ethyl α-acetyl-β-(2,5-difluoro-4-methoxyphenyl)acrylate.

Step 2: Reduction

  • Dissolve the crude product from Step 1 in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until TLC indicates the disappearance of the starting material.

  • Filter the catalyst and concentrate the filtrate to yield the crude ethyl α-acetyl-(2,5-difluoro-4-methoxyphenyl)propionate.

Step 3: Cyclocondensation

  • To a solution of the product from Step 2 (1.0 eq) in a high-boiling solvent such as diphenyl ether, add 2,4,6-triaminopyrimidine (1.0 eq).

  • Heat the mixture to a high temperature (e.g., 200-230 °C) for several hours.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid and purify by column chromatography to obtain the desired pyridopyrimidine derivative.

Rationale: The initial Knoevenagel condensation forms a Michael acceptor. Subsequent reduction saturates the double bond, and the final cyclocondensation with triaminopyrimidine, driven by heat, forms the fused pyridopyrimidine ring system. The fluorine atoms are expected to be well-tolerated throughout this sequence.

Potential Therapeutic Applications of this compound Derivatives

The strategic incorporation of the 2,5-difluoro-4-methoxyphenyl moiety into various molecular scaffolds can be leveraged to target a range of diseases.

Kinase Inhibitors in Oncology

Many kinase inhibitors feature fluorinated aromatic rings that occupy the ATP-binding pocket of the enzyme. The fluorine atoms can form favorable interactions with the protein backbone and enhance binding affinity. The 2,5-difluoro-4-methoxyphenyl scaffold can be incorporated into known kinase inhibitor frameworks to potentially improve their potency and selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Derivative of This compound Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a kinase signaling pathway.

Antimicrobial and Antifungal Agents

Benzaldehyde derivatives and the heterocyclic compounds derived from them have shown promise as antimicrobial and antifungal agents. The incorporation of fluorine can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are not extensively available in the public domain, we can extrapolate potential structure-activity relationships based on related compounds.

ScaffoldSubstitutionPotential Biological ActivityRationale for Fluorine Inclusion
ChalconeVaried on the second aromatic ringAnticancer, Anti-inflammatoryIncreased metabolic stability, enhanced binding affinity
PyridopyrimidineVaried at different positions of the fused ringKinase inhibition, AnticancerImproved potency and selectivity, modulation of ADME properties
DihydropyrimidinoneVaried at the pyrimidine ringCalcium channel modulation, AntiviralEnhanced cell permeability, improved pharmacokinetic profile

Conclusion and Future Perspectives

This compound represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its synthetic tractability, combined with the advantageous properties conferred by the difluoro-methoxy substitution pattern, makes it an attractive starting point for the development of compounds targeting a wide range of diseases. Future work should focus on the systematic synthesis of libraries of compounds derived from this aldehyde and their subsequent biological evaluation to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,5-Difluoro-4-methoxybenzaldehyde in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The starting material, this compound, is a highly valuable building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a distinct electronic environment on the aromatic ring, influencing the reactivity and potential biological activity of its derivatives. This guide provides detailed protocols for the synthesis of two important classes of heterocyclic compounds, quinolines and quinazolines, from this compound, highlighting its utility for researchers, scientists, and drug development professionals.

Precursor Synthesis: The Gateway to Heterocyclic Scaffolds

A critical step in the utilization of this compound for the synthesis of nitrogen-containing heterocycles like quinolines and quinazolines is its conversion to an ortho-amino benzaldehyde derivative. This is typically achieved through a two-step process involving nitration followed by the reduction of the nitro group. For the purpose of this guide, we will start from the commercially available 2-Fluoro-4-methoxy-5-nitrobenzaldehyde, which can be readily reduced to the key intermediate, 2-amino-5-fluoro-4-methoxybenzaldehyde.

Protocol 1: Reduction of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde

This protocol details the reduction of the nitro group to an amine using iron powder in the presence of an acid, a classic and reliable method that is tolerant of the aldehyde functionality.[3][4]

Scientific Rationale: The reduction of a nitro group in the presence of an aldehyde can be challenging. Catalytic hydrogenation, while efficient, can sometimes lead to the over-reduction of the aldehyde to an alcohol. The use of Fe/HCl or Fe/acetic acid is a chemoselective method that effectively reduces the nitro group while preserving the aldehyde.[4][5]

Materials:

  • 2-Fluoro-4-methoxy-5-nitrobenzaldehyde

  • Iron powder (Fe), fine grade

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq), ethanol (10 mL per gram of starting material), and glacial acetic acid (5 mL per gram of starting material).

  • Stir the mixture to dissolve the starting material.

  • To the stirred solution, add iron powder (4.0 eq) portion-wise. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-5-fluoro-4-methoxybenzaldehyde.

  • The product can be purified further by column chromatography on silica gel if necessary.

Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and straightforward method for constructing the quinoline scaffold. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7][8][9][10]

Mechanism and Scientific Rationale

The reaction proceeds via an initial aldol condensation between the enolate of the carbonyl compound and the o-amino benzaldehyde, followed by cyclization and dehydration to form the quinoline ring. The reaction can be catalyzed by either acid or base. The choice of catalyst can influence the reaction rate and yield.[6]

Diagram: Friedländer Quinoline Synthesis Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product start 2-amino-5-fluoro- 4-methoxybenzaldehyde reaction Friedländer Annulation (Acid or Base Catalyst, Heat) start->reaction ketone α-Methylene Ketone (e.g., Acetophenone) ketone->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Fluorinated Quinoline Derivative purification->product

Caption: Workflow for the Friedländer synthesis of fluorinated quinolines.

Protocol 2: Synthesis of a 6-Fluoro-7-methoxy-2-substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis using 2-amino-5-fluoro-4-methoxybenzaldehyde and a ketone.

Materials:

  • 2-amino-5-fluoro-4-methoxybenzaldehyde

  • An α-methylene ketone (e.g., acetophenone, cyclohexanone)

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH) or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluoro-4-methoxybenzaldehyde (1.0 eq) and the α-methylene ketone (1.2 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide (0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the substrate.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Reactant 1Reactant 2CatalystSolventExpected Product
2-amino-5-fluoro-4-methoxybenzaldehydeAcetophenoneKOHEthanol6-Fluoro-7-methoxy-2-phenylquinoline
2-amino-5-fluoro-4-methoxybenzaldehydeCyclohexanonep-TsOHToluene8-Fluoro-9-methoxy-1,2,3,4-tetrahydroacridine

Synthesis of Fluorinated Quinazolines

Quinazolines are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[11][12][13][14][15] They can be synthesized from o-aminobenzaldehydes through various methods. Here, we describe a method involving the reaction with a benzylamine in the presence of an oxidant.[16]

Mechanism and Scientific Rationale

This synthesis proceeds through the formation of a Schiff base between the o-aminobenzaldehyde and the benzylamine. Subsequent intramolecular cyclization and oxidation lead to the aromatic quinazoline ring. Molecular iodine is an effective and mild oxidant for this transformation.[16]

Diagram: Quinazoline Synthesis Workflow

Quinazoline_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product start 2-amino-5-fluoro- 4-methoxybenzaldehyde reaction Condensation & Oxidative Cyclization start->reaction amine Benzylamine Derivative amine->reaction oxidant Oxidant (e.g., I₂) oxidant->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Fluorinated Quinazoline Derivative purification->product

Caption: Workflow for the synthesis of fluorinated quinazolines.

Protocol 3: Synthesis of a 6-Fluoro-7-methoxy-2-substituted Quinazoline

This protocol outlines the synthesis of a 2,4-disubstituted quinazoline from 2-amino-5-fluoro-4-methoxybenzaldehyde and a benzylamine.

Materials:

  • 2-amino-5-fluoro-4-methoxybenzaldehyde

  • A benzylamine derivative (e.g., benzylamine)

  • Molecular iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Sodium thiosulfate solution

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluoro-4-methoxybenzaldehyde (1.0 eq) and the benzylamine derivative (1.2 eq) in DMSO.

  • Add molecular iodine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a stirred solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitro reduction Incomplete reaction or over-reduction of the aldehyde.Monitor the reaction closely by TLC. Ensure the reaction is not heated for an extended period after the starting material is consumed.
Low yield in Friedländer synthesis Inappropriate catalyst or reaction temperature.Try both base (KOH) and acid (p-TsOH) catalysis. Optimize the reaction temperature.
Formation of side products in quinazoline synthesis Over-oxidation or side reactions with the solvent.Ensure the correct stoichiometry of the oxidant. Use a high-purity, dry solvent.
Difficulty in purification Close-running spots on TLC.Try a different solvent system for column chromatography or consider recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Iodine is corrosive and can cause stains. Handle it with care.

  • The reduction of the nitro group with iron is exothermic; add the iron powder slowly to control the reaction rate.

Applications in Drug Discovery

The fluorinated quinoline and quinazoline scaffolds synthesized from this compound are of significant interest in drug discovery due to their potential biological activities.

  • Anticancer Activity: Many quinazoline derivatives are known to be potent anticancer agents, often acting as kinase inhibitors.[11][12][13][14][15][17] The presence of fluorine can enhance the binding affinity to the target protein.

  • Antibacterial Activity: The fluoroquinolone class of antibiotics is a prime example of the successful application of fluorinated quinolines in combating bacterial infections.[2] Derivatives with the 6,8-difluoro substitution pattern have shown potent antibacterial activity.[1][18][19][20]

  • Antifungal and Antiviral Activities: Fluorinated heterocyclic compounds have also been investigated for their potential as antifungal and antiviral agents.[1]

The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of novel fluorinated quinolines and quinazolines, enabling further exploration of their therapeutic potential.

References

Application Notes and Protocols for the Aldol Condensation of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Chalcones

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2][3] A particularly robust variant, the Claisen-Schmidt condensation, facilitates the reaction between an aromatic aldehyde and a ketone, yielding α,β-unsaturated ketones, commonly known as chalcones.[2][4][5] These structures are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This application note provides a detailed protocol for the aldol condensation of 2,5-Difluoro-4-methoxybenzaldehyde with a suitable ketone, such as acetophenone, to synthesize a fluorinated chalcone. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss critical parameters for successful synthesis and characterization.

Mechanistic Insights: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds through a series of well-defined steps.[4][9] Since this compound lacks α-hydrogens, it can only act as an electrophile, preventing self-condensation and simplifying the product mixture.[1][10][11] The ketone, possessing acidic α-protons, will serve as the nucleophile.

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base, typically a hydroxide, to form a resonance-stabilized enolate.[12][13][14] This enolate then executes a nucleophilic attack on the carbonyl carbon of this compound.[10][13] The resulting β-hydroxy ketone intermediate, or aldol adduct, readily undergoes dehydration under the reaction conditions to yield the final α,β-unsaturated ketone (chalcone).[1][15] This dehydration is often spontaneous as it leads to a highly conjugated and thermodynamically stable system.[11][16]

The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in its reactivity. The two electron-withdrawing fluorine atoms on the aromatic ring of this compound increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate.[17] This enhanced reactivity can lead to faster reaction times and higher yields.

Claisen_Schmidt_Mechanism Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate + Base - H₂O Base Base (e.g., NaOH) Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Aldehyde Aldehyde 2,5-Difluoro-4- methoxybenzaldehyde (Electrophile) Product α,β-Unsaturated Ketone (Chalcone) Adduct->Product - H₂O (Dehydration) Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of a chalcone from this compound and acetophenone.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound172.13101.72 g
Acetophenone120.15101.20 g (1.16 mL)
Sodium Hydroxide (NaOH)40.00200.80 g
Ethanol (95%)--20 mL
Deionized Water--As needed
Dilute Hydrochloric Acid (HCl)--As needed
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Buchner funnel and vacuum filtration apparatus

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.72 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[4]

  • Catalyst Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water. Cool this solution in an ice bath. Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants.[6][9]

  • Reaction: Allow the reaction mixture to stir at room temperature. The formation of a precipitate is often indicative of product formation.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as determined by TLC, typically 2-4 hours), pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.[9] The crude product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel.[18] Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6][19][20]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at a low temperature. Determine the melting point and characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Experimental_Workflow Start Start Preparation Reactant Preparation (Aldehyde, Ketone, Ethanol) Start->Preparation Catalyst Catalyst Addition (Aqueous NaOH) Preparation->Catalyst Reaction Reaction at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Work-up (Ice water, Neutralization with HCl) Reaction->Workup Isolation Isolation (Vacuum Filtration) Workup->Isolation Purification Purification (Recrystallization from Ethanol) Isolation->Purification Drying Drying Purification->Drying Characterization Characterization (MP, FT-IR, NMR) Drying->Characterization End End Characterization->End

Caption: A logical workflow for chalcone synthesis and purification.

Characterization of the Final Product

Spectroscopic analysis is essential for confirming the structure of the synthesized chalcone.

  • FT-IR Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated ketone carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹. The C=C double bond of the enone system will also exhibit a medium intensity band around 1600-1640 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide key structural information. Expect to see two doublets in the olefinic region (typically between 6.5 and 8.0 ppm) corresponding to the α- and β-protons of the enone system, with a large coupling constant (J ≈ 15-18 Hz) indicative of a trans configuration. The aromatic protons will appear in their characteristic regions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of 190-200 ppm.[21][22] The olefinic carbons (α and β) and the aromatic carbons will also be present in their expected chemical shift ranges.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Insufficient reaction time- Use freshly prepared NaOH solution.- Extend the reaction time and continue monitoring by TLC.[4]
Side Reactions - Self-condensation of ketone- Cannizzaro reaction- Slowly add the base to the reaction mixture.[11]- Avoid using a highly concentrated base.[1]
Poor Purity - Incomplete reaction- Inefficient purification- Ensure the reaction has gone to completion via TLC.- Optimize the recrystallization solvent and procedure. Use ice-cold solvents for washing.[4]

Conclusion

The Claisen-Schmidt condensation provides a reliable and efficient route for the synthesis of fluorinated chalcones from this compound. The protocol detailed in this application note, grounded in established chemical principles, offers a solid foundation for researchers in organic synthesis and drug discovery. The electron-withdrawing nature of the fluorine substituents on the benzaldehyde ring is anticipated to facilitate a high-yielding reaction. Careful control of reaction conditions and rigorous purification and characterization are paramount to obtaining the desired product in high purity.

References

Application Notes and Protocols for Grignard Reaction with 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Grignard Additions to a Highly Functionalized Benzaldehyde

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Its application to aldehydes to generate secondary alcohols is a classic and powerful transformation. However, when the aldehyde substrate is adorned with multiple functional groups, such as the fluorine and methoxy substituents present in 2,5-Difluoro-4-methoxybenzaldehyde, the reaction's success hinges on a nuanced understanding of electronic effects and meticulous control of reaction conditions.

This document provides a comprehensive guide for researchers navigating the Grignard reaction with this compound. We will delve into the critical parameters, potential side reactions, and detailed protocols to facilitate the successful synthesis of α-substituted-(2,5-difluoro-4-methoxyphenyl)methanols. These products are valuable intermediates in medicinal chemistry, as the introduction of fluorine atoms can significantly modulate the metabolic stability and binding affinity of drug candidates.[1]

Understanding the Substrate: Electronic Landscape of this compound

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of its substituents. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. Conversely, the methoxy group is electron-donating through resonance, which partially counteracts the effect of the fluorine atoms. Understanding this electronic interplay is crucial for optimizing reaction conditions and anticipating potential side reactions.

A potential, though less common, side reaction to be aware of is nucleophilic aromatic substitution (SNAr), where a Grignard reagent might displace a fluorine atom, particularly if it is ortho or para to a strong electron-withdrawing group.[2] While the aldehyde itself is the primary electrophilic site, activation of the aromatic ring by the fluorine atoms could lead to trace amounts of substitution byproducts under certain conditions.

Core Principles of the Grignard Reaction: A Refresher

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of the aldehyde.[3][4] The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate.[5][6] Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol.[5][6]

The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions. Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and reduce the yield of the desired product.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Visualizing the Reaction Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the Grignard reaction with this compound.

Grignard_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Aldehyde This compound Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Alcohol α-Substituted-(2,5-difluoro-4-methoxyphenyl)methanol Intermediate->Alcohol Protonation Acid Aqueous Acid (e.g., NH4Cl) Acid->Alcohol

Caption: General reaction pathway for the Grignard addition to this compound.

Experimental_Workflow A 1. Preparation of Anhydrous Apparatus and Reagents B 2. Formation of Grignard Reagent (in situ or pre-formed) A->B C 3. Slow Addition of Aldehyde Solution at Low Temperature B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching with Saturated NH4Cl Solution D->E F 6. Aqueous Workup and Extraction E->F G 7. Drying and Solvent Removal F->G H 8. Purification (e.g., Column Chromatography) G->H

Caption: A typical experimental workflow for the synthesis of α-substituted-(2,5-difluoro-4-methoxyphenyl)methanols.[1]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing a Grignard reaction with this compound. These are general procedures and may require optimization based on the specific Grignard reagent used and the scale of the reaction.

Protocol 1: General Procedure for the Grignard Reaction

This protocol outlines the addition of a commercially available or pre-formed Grignard reagent to this compound.

Materials:

Reagent/MaterialQuantityNotes
This compound1.0 equivalent---
Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Diethyl Ether)1.1 - 1.5 equivalentsUse of a slight excess is recommended.
Anhydrous Tetrahydrofuran (THF) or Diethyl EtherSufficient for dissolutionMust be anhydrous.
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution---For quenching the reaction.
Diethyl Ether or Ethyl Acetate---For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)---For drying the organic layer.

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF in the reaction flask.

  • Reaction: Cool the aldehyde solution to 0 °C using an ice-water bath. Add the Grignard reagent (1.1-1.5 eq.) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-substituted-(2,5-difluoro-4-methoxyphenyl)methanol.

Protocol 2: In Situ Preparation of the Grignard Reagent

This protocol is for the preparation of the Grignard reagent immediately followed by its reaction with the aldehyde.

Materials:

Reagent/MaterialQuantityNotes
Magnesium Turnings1.2 - 1.5 equivalents---
Alkyl or Aryl Halide (e.g., Bromobenzene)1.1 - 1.3 equivalents---
Iodine crystal1-2 small crystalsTo initiate the reaction.
Anhydrous Tetrahydrofuran (THF) or Diethyl EtherSufficient for dissolutionMust be anhydrous.
This compound1.0 equivalent---
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution---For quenching the reaction.
Diethyl Ether or Ethyl Acetate---For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)---For drying the organic layer.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2-1.5 eq.) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small portion of a solution of the alkyl/aryl halide (1.1-1.3 eq.) in anhydrous THF.

    • Initiate the reaction by gentle warming with a heat gun until the color of the iodine disappears.

    • Once the reaction has started (indicated by gentle refluxing), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent.

    • Follow steps 4-8 from Protocol 1 for reaction monitoring, work-up, and purification.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Low or no product yield Incomplete formation of Grignard reagent.Ensure magnesium is activated (use of iodine, crushing turnings). Use fresh, high-quality magnesium.
Quenching of Grignard reagent by moisture.Thoroughly dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas.
Formation of side products SNAr reaction.Use lower reaction temperatures and shorter reaction times. Consider using a less nucleophilic Grignard reagent if possible.
Enolization of the aldehyde.This is less likely with aromatic aldehydes but can be minimized by using low temperatures.
Reaction fails to initiate Inactive magnesium surface.Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7]

Conclusion

The Grignard reaction of this compound provides a versatile route to a range of valuable fluorinated secondary alcohols. Success in this transformation is predicated on a firm grasp of the electronic nature of the substrate and rigorous adherence to anhydrous reaction conditions. By carefully controlling temperature, addition rates, and workup procedures, researchers can effectively minimize side reactions and achieve high yields of the desired products. The protocols and considerations outlined in this document serve as a robust starting point for the exploration and optimization of this important synthetic transformation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, you will find in-depth answers to common questions, detailed troubleshooting guides for prevalent purification techniques, and step-by-step protocols grounded in scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the initial strategic decisions required for its purification.

Q1: What are the key physicochemical properties of this compound?

Understanding the physical properties of your compound is the first step in designing a purification strategy. This compound is a solid at room temperature.[1] Key data points are summarized below:

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance Solid[1]
Boiling Point Not readily available, typical for substituted benzaldehydes to have high boiling points.
Melting Point Data not consistently reported in public sources, requiring experimental determination.
Solubility Aromatic aldehydes like this are generally poorly soluble in water but show good solubility in common organic solvents like ethanol, ether, acetone, and chloroform.[2][3][4][5]

Q2: What are the common impurities I should expect in my crude this compound?

The nature of impurities is dictated by the synthetic route. A common synthesis involves the formylation of 1,4-difluoro-2-methoxybenzene. Based on this, likely impurities include:

  • Unreacted Starting Material: 1,4-difluoro-2-methoxybenzene.

  • Isomeric Byproducts: Other isomers formed during formylation, such as 3,6-difluoro-2-methoxybenzaldehyde.

  • Over-oxidation Products: 2,5-Difluoro-4-methoxybenzoic acid, if reaction conditions are too harsh or exposed to air for prolonged periods.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, THF, ethyl acetate) and leftover formylating agents or their byproducts.

Q3: How do I choose the best purification method for my crude sample?

The choice depends on the purity of your crude material and the scale of your purification. The following decision tree provides a general guideline:

G start Assess Crude Purity (TLC/¹H NMR) purity_check Is crude purity >90%? start->purity_check recrystallization Recrystallization (High Yield, High Purity) purity_check->recrystallization Yes chromatography Column Chromatography (Complex Mixtures, High Resolution) purity_check->chromatography No / Complex Mixture

Caption: Decision tree for selecting a purification method.

  • Recrystallization is ideal for crude material that is already relatively pure (>90%). It is efficient, cost-effective, and scalable for removing small amounts of impurities.

  • Column Chromatography is necessary for complex mixtures with multiple components or when impurities have similar properties to the desired product. While highly effective, it is more time-consuming and uses larger volumes of solvent.

Q4: How can I assess the purity of my final product?

A multi-faceted approach is recommended for a definitive purity assessment.[6]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for the presence of impurities. A single spot suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[7][8] An HPLC method using a C18 column with a water/acetonitrile mobile phase can provide a precise purity value (e.g., % area).[7]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the compound and can reveal the presence of proton-containing impurities. Integration of impurity peaks relative to product peaks can estimate purity.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and residual solvents.[8][9]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Guide 1: Recrystallization Troubleshooting

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice.[10]

Causality & Solution Workflow:

G problem Problem: Product 'Oiled Out' cause1 Cause 1: Cooling Rate Too Fast problem->cause1 cause2 Cause 2: Solvent is Too 'Good' problem->cause2 cause3 Cause 3: Insoluble Impurities Present problem->cause3 solution1 Solution: Re-heat to dissolve. Cool slowly (e.g., insulated bath). cause1->solution1 solution2 Solution: Re-heat, add a small amount of an 'anti-solvent' (e.g., heptane). cause2->solution2 solution3 Solution: Re-heat, perform hot filtration to remove solids. cause3->solution3

Caption: Troubleshooting workflow for "oiling out" in recrystallization.

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is typically caused by using too much solvent or cooling the solution to a temperature that is not low enough.

  • Cause: Using an excessive volume of solvent will keep more of your product dissolved even after cooling.

  • Solution: After crystallization, cool the filtrate in an ice bath (or even a dry ice/acetone bath if the solvent's freezing point allows) to induce further precipitation of the dissolved product. For future attempts, use less solvent, adding it portion-wise to the boiling mixture until the solid just dissolves.

Q: My final product is still impure after recrystallization. What should I do?

A: This indicates that the chosen solvent does not effectively differentiate between your product and the impurity (i.e., both are either soluble or insoluble).

  • Solution 1: Solvent Screening: You must find a new solvent or solvent system. Test the solubility of your crude product in small vials with various solvents (e.g., isopropanol, toluene, ethyl acetate/heptane mixtures) to find one that dissolves the product when hot but not when cold, while leaving impurities behind or keeping them in solution.

  • Solution 2: Pre-purification wash: If the impurity is acidic (like the corresponding carboxylic acid), a simple liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution) before recrystallization can remove it.[11]

Guide 2: Column Chromatography Troubleshooting

Q: I'm getting poor separation of spots on my TLC plate. How can I improve this?

A: Poor separation (low resolution) on TLC means your column chromatography will also be ineffective. The polarity of the eluent (mobile phase) is the most critical factor.

  • Problem: If spots are too high on the plate (Rf > 0.5), the eluent is too polar. If spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough.

  • Solution: The ideal Rf value for good separation is typically between 0.2 and 0.4.

    • To decrease Rf: Reduce the amount of the polar solvent. For an ethyl acetate/hexanes mixture, increase the proportion of hexanes.

    • To increase Rf: Increase the amount of the polar solvent (e.g., more ethyl acetate).

Q: My compound is streaking on the TLC plate and the column. Why?

A: Streaking is often caused by overloading the sample or by acidic/basic functional groups interacting too strongly with the silica gel.

  • Cause 1: Overloading. You have applied too much sample to the TLC plate or loaded too much crude material onto the column.

  • Solution 1: Use a more dilute spotting solution for TLC. For the column, ensure you do not exceed the recommended loading capacity (typically 1-10% of the silica gel weight, depending on separation difficulty).

  • Cause 2: Acidity. The aldehyde may be partially oxidized to the carboxylic acid, which interacts strongly with the acidic silica gel.

  • Solution 2: Add a very small amount (~0.5%) of a modifier like acetic acid to the eluent. This can improve peak shape by keeping the acidic impurity protonated.

Part 3: Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for crude this compound with an initial purity of >90%. Isopropanol is often a good starting solvent to screen.

  • Solvent Selection: In a test tube, add ~50 mg of crude material. Add isopropanol dropwise. Heat the mixture. A good solvent will dissolve the solid completely upon heating and show significant crystal formation upon cooling.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (~5-10 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding isopropanol portion-wise (1-2 mL at a time) to the boiling solution until all the solid has just dissolved. Adding excess solvent will reduce your yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and run an HPLC or ¹H NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is for purifying complex mixtures where recrystallization is ineffective.

  • TLC Analysis & Eluent Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a test eluent system. A good starting point for a moderately polar compound like this is 20% Ethyl Acetate in Hexanes.

    • Visualize the spots under a UV lamp. Adjust the solvent ratio until the desired product has an Rf of ~0.3.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude compound weight).

    • Pack the column as a slurry using the selected eluent system. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude material (e.g., 500 mg) in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (~1-2 g) and the dissolved sample.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel ("dry loading"). This technique generally provides better resolution than loading a liquid solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity using HPLC and/or ¹H NMR spectroscopy.

References

Technical Support Center: Optimizing the Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. Instead of a generic overview, we will address common experimental failures and yield-limiting factors through a targeted question-and-answer format, grounded in mechanistic principles and field-proven experience.

The synthesis of this highly functionalized benzaldehyde presents unique challenges due to the electronic interplay of two deactivating fluorine atoms and one activating methoxy group on the aromatic ring. Success hinges on the careful selection of a synthetic route and meticulous control over reaction conditions. This guide primarily focuses on the two most viable synthetic strategies: Directed ortho-Metalation (DoM) and Vilsmeier-Haack Formylation .

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

A. Issues Concerning the Directed ortho-Metalation (DoM) Pathway

The DoM pathway is often the preferred method for this transformation due to its exceptional regioselectivity. The methoxy group serves as a powerful Directed Metalation Group (DMG), guiding a strong organolithium base to deprotonate the adjacent C-H bond.[1][2][3] However, the reaction is highly sensitive to technique and conditions.

Q1: My DoM reaction resulted in a very low yield, or I recovered only the starting material (1,4-difluoro-2-methoxybenzene). What went wrong?

A1: This is the most common failure mode and almost always points to one of three issues:

  • Incomplete Lithiation: The deprotonation step is the heart of the reaction. Its failure is often due to:

    • Insufficiently Strong Base: While n-butyllithium (n-BuLi) can work, sec-butyllithium (s-BuLi) is more basic and often more effective for less acidic protons.[4]

    • Base Degradation: Organolithium reagents are extremely sensitive to air and moisture. Use only freshly titrated or newly purchased reagents. Ensure your syringe technique is flawless and the reaction is under a robust inert atmosphere (Argon or Nitrogen).

    • Presence of Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA chelates the lithium cation, breaking down the organolithium aggregates and significantly increasing the kinetic basicity of the base.[5][6]

  • Moisture Contamination: Water will instantly quench the organolithium reagent and any aryllithium intermediate formed.

    • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

    • Solvents & Reagents: Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure the starting material and the electrophile (DMF) are also anhydrous.

  • Incorrect Temperature: These reactions require cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the aryllithium intermediate.[4][5] Allowing the temperature to rise prematurely is a common cause of failure.

Q2: I'm getting a complex mixture of products instead of the clean, desired benzaldehyde. How can I improve selectivity?

A2: True regioselectivity is the primary advantage of DoM.[1] The methoxy group exclusively directs metalation to the ortho position. In 1,4-difluoro-2-methoxybenzene, one ortho position is blocked by a fluorine atom, so lithiation should occur cleanly at the C3 position. If you are seeing other products, consider these possibilities:

  • Benzylic Metalation: While less likely here, if there were alkyl side chains, the base could deprotonate them. This is not applicable to your starting material.[4]

  • Side Reactions with the Electrophile: If the formylating agent, typically N,N-dimethylformamide (DMF), is added too quickly or at too high a temperature, it can lead to side reactions. The aryllithium intermediate is a potent nucleophile and can react in unintended ways. Always add the electrophile slowly at -78 °C.

  • Workup Issues: The initial product after quenching with DMF is a lithium alkoxide adduct. This must be carefully hydrolyzed, typically with a mild acid wash, to reveal the aldehyde. Improper workup can lead to decomposition.

Q3: What is the optimal procedure for quenching the aryllithium intermediate to maximize aldehyde formation?

A3: The quench step is critical. The most common and effective electrophile for this formylation is anhydrous DMF.

  • Purity: Ensure the DMF is truly anhydrous. Commercially available anhydrous DMF is suitable, or it can be dried over molecular sieves.

  • Temperature: Add the DMF slowly via syringe to the reaction mixture while maintaining the temperature at -78 °C. A rapid, exothermic addition can cause side reactions.

  • Stoichiometry: Use a slight excess of DMF (e.g., 1.2-1.5 equivalents) to ensure all the aryllithium is consumed.

  • Post-Quench: After adding the DMF, allow the reaction to stir at -78 °C for a period (e.g., 1-2 hours) before slowly warming to room temperature. This ensures the reaction goes to completion. The final step is an aqueous workup to hydrolyze the intermediate.

B. Issues Concerning the Vilsmeier-Haack (VH) Formylation Pathway

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[7][8] While robust, its success with your substrate is not guaranteed due to the deactivating nature of the fluorine atoms.

Q1: My Vilsmeier-Haack reaction yield is very low or fails completely. Why?

A1: This is a common outcome when the aromatic ring is not sufficiently electron-rich.

  • Substrate Reactivity: This is the most significant hurdle. The methoxy group is an activator, but the two fluorine atoms are moderate deactivators for electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, and it may struggle to react with your substrate at an appreciable rate.[7][9]

  • Vilsmeier Reagent Integrity: The chloroiminium salt (Vilsmeier reagent) is highly sensitive to moisture.[7] Any water in the glassware, DMF, or POCl₃ will destroy the reagent and halt the reaction.

  • Reaction Temperature: The optimal temperature is substrate-dependent. While highly active substrates react at 0 °C, deactivated ones may require significant heating (e.g., up to 80 °C or higher).[7][10] You may need to screen a range of temperatures to find the sweet spot between forcing the reaction and causing decomposition.

  • Reagent Stoichiometry and Purity: The molar ratio of substrate, DMF, and POCl₃ is critical. Use pure, fresh reagents. Old DMF can contain dimethylamine, which can cause side reactions.[7]

Q2: Can I improve the yield of my VH reaction by changing the reagents or additives?

A2: While the classic DMF/POCl₃ system is most common, some variations exist. You could try using oxalyl chloride or thionyl chloride in place of POCl₃, which can sometimes generate a more reactive Vilsmeier reagent.[10] However, the primary limitation remains the inherent reactivity of your substrate. For this specific synthesis, optimizing the DoM pathway is generally a more fruitful endeavor than trying to force a difficult Vilsmeier-Haack reaction.

Part 2: Comparative Analysis & Recommended Protocols

To aid in your experimental design, the two primary synthetic routes are compared below.

Data Summary: DoM vs. Vilsmeier-Haack
ParameterDirected ortho-Metalation (DoM)Vilsmeier-Haack (VH) Formylation
Regioselectivity Excellent; dictated by the DMG.[1]Moderate to Good; dictated by electronics.
Substrate Scope Broad; works on many substituted arenes.[5]Generally limited to electron-rich arenes.[8][11]
Key Reagents Organolithium (n-BuLi, s-BuLi), TMEDA, Anhydrous DMF.[5]POCl₃ (or SOCl₂, (COCl)₂), DMF.[10]
Typical Conditions Cryogenic (-78 °C), strictly anhydrous, inert atmosphere.[5]0 °C to 80 °C, anhydrous.[7]
Pros High regioselectivity, predictable outcome.Uses cheaper, less hazardous reagents than DoM.
Cons Requires cryogenic temperatures and handling of pyrophoric reagents.Low yield for deactivated substrates, moisture sensitive.[7]
Recommendation Highly Recommended for this specific synthesis.Feasible, but likely to result in lower yields.
Experimental Workflow Diagrams

The following diagrams illustrate the key steps in each synthetic pathway.

DoM_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Start 1,4-Difluoro-2- methoxybenzene in Anhydrous THF Cool Cool to -78 °C (Dry Ice/Acetone) Start->Cool Under Argon AddBase Add s-BuLi/TMEDA (Deprotonation) Cool->AddBase Stir1 Stir @ -78 °C (Forms Aryllithium) AddBase->Stir1 AddDMF Add Anhydrous DMF (Formylation Quench) Stir1->AddDMF Stir2 Stir & Warm to RT AddDMF->Stir2 Quench Aqueous HCl Quench Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 2,5-Difluoro-4- methoxybenzaldehyde Purify->Product

Caption: High-level workflow for the Directed ortho-Metalation (DoM) synthesis.

VH_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) DMF->Vilsmeier Nucleophilic Attack POCl3 POCl3 POCl3->Vilsmeier Activation Attack Electrophilic Attack by Arene Vilsmeier->Attack Arene 1,4-Difluoro-2- methoxybenzene Arene->Attack Iminium Aryl Iminium Intermediate Attack->Iminium Water H2O Workup Iminium->Water Product Final Aldehyde Product Water->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocols

Protocol 1: Directed ortho-Metalation (DoM) - Recommended Method

  • Materials:

    • 1,4-Difluoro-2-methoxybenzene

    • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled from CaH₂

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1,4-difluoro-2-methoxybenzene (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TMEDA (1.2 eq) via syringe.

    • Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1.5 hours. The solution may develop a color, indicating the formation of the aryllithium species.

    • Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

    • Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Vilsmeier-Haack Formylation - Alternative Method

  • Materials:

    • Phosphorus oxychloride (POCl₃), freshly distilled

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1,4-Difluoro-2-methoxybenzene

    • Dichloromethane (DCM), anhydrous

    • Ice water

    • Sodium acetate

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (3.0 eq).

    • Cool the DMF to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. A solid may form. This is the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Dissolve 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent mixture.

    • Heat the reaction mixture to reflux (or a screened optimal temperature, e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Add a saturated solution of sodium acetate to neutralize the acid and hydrolyze the iminium intermediate. Stir vigorously until the hydrolysis is complete (often requires several hours or overnight stirring).

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Reactions of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we provide troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side products, ensuring the highest purity and yield in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and unavoidable side product when working with this compound?

A: The most prevalent side product is the corresponding carboxylic acid, 2,5-Difluoro-4-methoxybenzoic acid . The aldehyde group is highly susceptible to oxidation, which can occur simply through exposure to atmospheric oxygen, especially under basic conditions or in the presence of certain catalysts.[1][2] It is crucial to use an inert atmosphere (Nitrogen or Argon) for sensitive reactions to minimize this impurity.

Q2: My reaction is run under strongly basic conditions and I'm seeing two major impurities. What could they be?

A: When this compound is subjected to a high concentration of a strong base (like NaOH or KOH), it can undergo a Cannizzaro reaction .[3][4][5] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol ((2,5-Difluoro-4-methoxyphenyl)methanol ) and one molecule of the carboxylic acid (2,5-Difluoro-4-methoxybenzoic acid ).[3][6][7] This is especially likely as this aldehyde has no α-hydrogens, a key requirement for this reaction pathway.[4][5]

Q3: Can the methoxy group on the ring cause problems?

A: Yes, the 4-methoxy group can be susceptible to cleavage (demethylation) under certain conditions, particularly with strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids at elevated temperatures. This would result in the formation of 2,5-Difluoro-4-hydroxybenzaldehyde . This impurity is significantly more polar than the starting material and can complicate purification.

Q4: How can I quickly check the purity of my starting material and crude product?

A: Thin Layer Chromatography (TLC) is an excellent initial check. Staining with a p-anisaldehyde stain can be useful, as different aromatic aldehydes and their derivatives can produce distinct colors. For more definitive identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is recommended.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities.[8][9]

Troubleshooting Guide: Identifying & Mitigating Side Products

This section addresses specific experimental observations and provides a logical framework for identifying the cause and implementing a solution.

Problem 1: An unexpected product with a mass increase of 16 Da is detected.
  • Symptom: LC-MS analysis of your crude reaction mixture shows a significant peak with a mass corresponding to M+16 relative to your expected product. Your product retains the aldehyde, but this new peak does not.

  • Potential Cause: This is a classic sign of oxidation of the aldehyde functional group to a carboxylic acid.

    • Side Product: 2,5-Difluoro-4-methoxybenzoic acid (MW: 188.12 g/mol )

  • Causality: Aldehydes are readily oxidized, and even trace amounts of oxygen in your reaction solvent or atmosphere can lead to this side product.[2][10] Some reagents, even if not intended as oxidants, can facilitate this process.

  • Mitigation Strategies & Protocols:

    • Inert Atmosphere: Always perform reactions under an inert atmosphere of nitrogen or argon, especially if the reaction is heated or runs for an extended period.

    • Solvent Degassing: Use solvents that have been properly degassed via sparging with an inert gas or through a freeze-pump-thaw cycle.

    • Reagent Purity: Ensure all reagents are free from peroxide impurities, which can initiate oxidation.

    • Protocol: Simple Oxidation Check:

      • Dissolve a small amount of your this compound in a suitable solvent (e.g., THF).

      • Split it into two vials. Seal one under nitrogen and leave the other open to the air.

      • Stir both at room temperature for several hours.

      • Analyze both by TLC or LC-MS. The air-exposed sample will likely show the formation of the carboxylic acid, confirming its sensitivity.

Problem 2: Two new major spots appear on TLC after a base-catalyzed reaction.
  • Symptom: You are running a reaction in the presence of a strong base (e.g., 50% NaOH) and your TLC shows the consumption of starting material but the appearance of two new products—one more polar and one less polar than the starting aldehyde.

  • Potential Cause: Base-induced disproportionation via the Cannizzaro Reaction .[3][5]

    • Side Products:

      • (2,5-Difluoro-4-methoxyphenyl)methanol (MW: 174.15 g/mol ) - The reduced product.

      • Sodium 2,5-Difluoro-4-methoxybenzoate (MW: 210.10 g/mol ) - The oxidized product salt. Upon acidic workup, this becomes the carboxylic acid.

  • Causality: In the absence of α-protons, aldehydes can be attacked by hydroxide at the carbonyl carbon. The resulting intermediate can then transfer a hydride to a second molecule of the aldehyde, resulting in a simultaneous reduction and oxidation.[3][5]

  • Mitigation Strategies & Protocols:

    • Use a Weaker Base: If possible, switch to a non-hydroxide base such as an organic amine (e.g., triethylamine) or an inorganic carbonate (e.g., K₂CO₃).

    • Control Stoichiometry: Use a catalytic amount of base rather than a stoichiometric or excess amount if the reaction allows.

    • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the Cannizzaro side reaction.

    • Crossed Cannizzaro: If another, less valuable aldehyde (like formaldehyde) can be used as a sacrificial reductant, it can improve the yield of the desired alcohol from the more valuable aldehyde.[4][5]

Problem 3: A polar impurity with a mass decrease of 14 Da is observed.
  • Symptom: LC-MS analysis reveals an impurity with a mass of M-14 relative to your starting material or product. This impurity often has a much longer retention time on reverse-phase HPLC.

  • Potential Cause: Demethylation of the 4-methoxy group to a hydroxyl group.

    • Side Product: 2,5-Difluoro-4-hydroxybenzaldehyde (MW: 158.10 g/mol ).[11]

  • Causality: Aryl methyl ethers can be cleaved by strong Lewis acids (BBr₃, AlCl₃) or strong protic acids (HBr, HI), often requiring heat.[12] Some reaction conditions might inadvertently generate acidic species that promote this side reaction.

  • Mitigation Strategies & Protocols:

    • Avoid Strong Lewis Acids: If a Lewis acid is required, consider milder alternatives or perform the reaction at a lower temperature.

    • Control pH: Ensure the reaction medium does not become strongly acidic, especially during workup if heat is applied.

    • Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable, consider replacing the methyl ether with a more robust protecting group.

    • Protocol: Stability Test:

      • Dissolve your starting material in the proposed reaction solvent.

      • Add the acid catalyst you intend to use.

      • Heat to the target reaction temperature for a set period (e.g., 1 hour).

      • Cool the reaction and analyze by LC-MS for the presence of the demethylated product. This will inform you of the stability of your substrate under the planned conditions.

Summary of Potential Side Products
Side Product NameStructureMolecular Weight ( g/mol )Mass Change (Da)Common Cause
Starting Material This compound172.13N/AN/A
2,5-Difluoro-4-methoxybenzoic acid188.12+16Oxidation
(2,5-Difluoro-4-methoxyphenyl)methanol174.15+2Reduction (e.g., Cannizzaro)
2,5-Difluoro-4-hydroxybenzaldehyde158.10[11]-14Demethylation
Visualizing Reaction Pathways

Main Reaction vs. Oxidation Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Oxidation Side Pathway A 2,5-Difluoro-4- methoxybenzaldehyde B Intended Product A->B Reagent X (e.g., Wittig, Grignard) C 2,5-Difluoro-4- methoxybenzaldehyde D 2,5-Difluoro-4- methoxybenzoic acid C->D O₂ (Air) Trace Metals G A Aldehyde (Molecule 1) C Tetrahedral Intermediate A->C + OH⁻ (Nucleophilic Attack) B Aldehyde (Molecule 2) E Primary Alcohol B->E Accepts Hydride D Carboxylic Acid Salt C->D Hydride Transfer

References

Technical Support Center: Optimizing Temperature for 2,5-Difluoro-4-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization in reactions involving this versatile, electronically complex intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Critical Role of Temperature

This compound is a unique building block. Its reactivity is governed by a delicate interplay of electronic effects: the strong, electron-withdrawing nature of two fluorine atoms and the electron-donating character of a methoxy group. This configuration activates the molecule for a variety of transformations, including nucleophilic additions, condensations, and nucleophilic aromatic substitutions (SNAr). However, this same electronic tension makes reaction outcomes highly dependent on a single, critical parameter: temperature .

Inappropriate temperature control is the most common reason for failed reactions, low yields, or complex product mixtures. This guide will help you diagnose and solve these temperature-related challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion in Condensation Reactions (e.g., Knoevenagel, Aldol)

Q: My Knoevenagel (or Aldol) condensation with this compound is stalling or giving very low yields at room temperature. Could temperature be the problem?

A: Yes, this is a classic temperature-related issue. While the fluorine atoms increase the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive to nucleophilic attack, the activation energy of the reaction may still be too high to overcome at ambient temperatures.[1][2]

Probable Cause: Insufficient thermal energy to reach the reaction's transition state.

Solutions:

  • Systematic Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at each step to find the minimum temperature required for conversion without byproduct formation.[3]

  • Solvent Selection: If higher temperatures are needed, switch to a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can facilitate reactions at temperatures of 80-120 °C and can help solubilize all reaction components.[4]

  • Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be an excellent alternative to conventional heating, often leading to shorter reaction times and higher yields.[4]

Issue 2: Significant Byproduct Formation or Product Decomposition

Q: My reaction is proceeding, but I'm observing multiple unidentified spots on my TLC plate and my final yield is low. How can I use temperature to improve the reaction's selectivity?

A: This indicates that your reaction temperature is likely too high. Excessive thermal energy can provide alternative, undesired reaction pathways or lead to the decomposition of your starting material or desired product.[2] Benzaldehydes, in general, can be susceptible to oxidation or polymerization at elevated temperatures.

Probable Cause: The reaction temperature exceeds the stability threshold of reactants/products or provides the activation energy for side reactions.

Solutions:

  • Temperature Screening: The most effective approach is to screen a range of lower temperatures. Start at room temperature or even 0 °C and incrementally increase it. The goal is to find a "sweet spot" where the rate of the desired reaction is significantly faster than competing side reactions.[5]

  • Controlled Reagent Addition: If the reaction is highly exothermic, adding a key reagent slowly at a reduced temperature can help maintain better control over the internal reaction temperature.

  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation, a common side reaction for aldehydes at higher temperatures.

Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am attempting to substitute one of the fluorine atoms with a nucleophile, but I'm recovering only my starting material. Is my temperature too low?

A: Almost certainly. SNAr reactions on electron-rich or moderately activated aromatic rings require significant thermal energy to proceed.[6] While the aldehyde group provides activation, overcoming the energy barrier for the formation of the Meisenheimer complex and subsequent fluoride elimination often requires elevated temperatures.[7]

Probable Cause: Insufficient temperature to drive the SNAr reaction, which typically has a high activation energy.

Solutions:

  • Elevate the Temperature: SNAr reactions with aryl fluorides often require temperatures in the range of 95-150 °C.[8]

  • Use High-Boiling Solvents: Solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) are standard choices for these reactions.[4][8]

  • Employ Sealed Reaction Vessels: To safely reach temperatures above the solvent's boiling point, use a sealed pressure tube or a microwave reactor. This is particularly effective for accelerating SNAr reactions.[9]

Reaction TypeCommon IssueProbable Temperature CauseRecommended Action
Condensation (Knoevenagel, Aldol)Low/No ConversionTemperature too low (insufficient activation energy).Increase temperature systematically (e.g., RT → 50 °C → 80 °C). Consider DMF/DMSO.[4]
Any Reaction Byproducts/DecompositionTemperature too high (promotes side reactions).Screen lower temperatures. Monitor by TLC for byproduct formation.[2]
SNAr No ReactionTemperature too low (high activation energy for SNAr).Increase temperature significantly (95-150 °C). Use sealed tube and high-boiling solvent.
Cross-Coupling Dehalogenation ByproductTemperature too high (favors hydrodehalogenation).Screen a range of lower temperatures (e.g., RT to 80 °C) to find optimal selectivity.
Table 1: Troubleshooting Summary for Temperature-Related Issues.

Experimental Protocols

Protocol 1: General Method for Temperature Screening in a Knoevenagel Condensation

This protocol details a systematic approach to finding the optimal temperature for the condensation of this compound with an active methylene compound (e.g., malononitrile).

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Basic catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., Ethanol, 5 mL)

  • Three parallel reaction vessels equipped with stir bars and reflux condensers.

Procedure:

  • Setup: In three separate flasks, combine this compound, malononitrile, and ethanol.

  • Catalyst Addition: Add the catalyst to each flask while stirring.

  • Temperature Control:

    • Place Flask 1 in a water bath at room temperature (~25 °C).

    • Place Flask 2 in an oil bath heated to 50 °C.

    • Place Flask 3 in an oil bath heated to reflux (~78 °C for ethanol).

  • Monitoring: Take a small aliquot from each flask every hour and analyze by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) to monitor the consumption of the aldehyde and the formation of the product.[10]

  • Analysis: After 4 hours, compare the TLC plates.

    • If Flask 1 shows little reaction, room temperature is too low.

    • If Flask 3 shows a clean, complete reaction, reflux is effective.

    • If Flask 3 shows byproducts not present in Flask 2, reflux temperature is too high, and an intermediate temperature is optimal.

  • Work-up: Once the optimal condition is identified and the reaction is complete, cool the mixture, and collect the precipitated product by vacuum filtration. Wash with cold ethanol.[10]

Protocol 2: High-Temperature Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for substituting a fluorine atom with a secondary amine, a reaction that requires elevated temperatures.

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (e.g., morpholine, 2.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMSO, 4 mL)

  • Microwave reaction vial with a stir bar.

Procedure:

  • Reactant Mixture: To the microwave vial, add this compound, K₂CO₃, and the stir bar.

  • Solvent and Nucleophile Addition: Add DMSO, followed by the secondary amine.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in a microwave reactor. Set the temperature to 120 °C, with a hold time of 30 minutes. Ensure stirring is active.

  • Monitoring and Work-up: After the reaction, cool the vial to room temperature. Quench the reaction mixture with water and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualized Workflows & Logic

A logical approach to troubleshooting is paramount. The following diagrams illustrate decision-making processes for optimizing your reactions.

Troubleshooting_Yield start Low or No Yield Observed check_temp Is the reaction temperature known to be sufficient for this reaction type? start->check_temp snar S(N)Ar or similar high-energy reaction? check_temp->snar No check_byproducts Are byproducts or decomposition observed on TLC/LCMS? check_temp->check_byproducts Yes condensation Condensation or addition reaction? snar->condensation No increase_temp ACTION: Increase temperature in increments. (e.g., 25°C -> 50°C -> 80°C) snar->increase_temp Yes condensation->increase_temp Yes optimize_other OPTIMIZE: Reagent stoichiometry, catalyst, or solvent. condensation->optimize_other No / Unsure increase_temp->check_byproducts decrease_temp ACTION: Decrease temperature. Screen from 0°C upwards. check_byproducts->decrease_temp Yes success Yield Optimized check_byproducts->success No decrease_temp->success optimize_other->success

Caption: Troubleshooting logic for low reaction yield.

Heating_Choice start Reaction requires T > Solvent B.P. or is extremely slow check_stability Are starting materials/products known to be thermally stable for extended periods? start->check_stability use_microwave RECOMMENDATION: Use Microwave Synthesis (Rapid heating, short reaction times) check_stability->use_microwave No / Unsure use_sealed_tube RECOMMENDATION: Use Conventional Heating in a Sealed Pressure Tube (Longer, steady heating) check_stability->use_sealed_tube Yes

Caption: Decision tree for choosing advanced heating methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a completely new reaction with this compound? A: Always start conservatively. Room temperature (~25 °C) is an ideal starting point for most new reactions, especially condensations. It provides a baseline and minimizes the immediate risk of decomposition. If no reaction occurs after a few hours, you can then begin to increase the temperature systematically.[2]

Q2: How does the electronic nature of this compound affect temperature choice? A: The two electron-withdrawing fluorine atoms make the aldehyde carbon more electrophilic, which can sometimes lower the required temperature for nucleophilic addition compared to a non-fluorinated analogue.[1] Conversely, for SNAr reactions, these same groups stabilize the negative charge in the Meisenheimer intermediate, facilitating the reaction, but high temperatures are still typically required to initiate the substitution.[11]

Q3: Are there any solvents to avoid when heating reactions with this compound? A: Avoid protic solvents like methanol or ethanol for high-temperature SNAr reactions, as they can interfere with the nucleophile or base. For condensation reactions that produce water, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) can be beneficial, as it drives the reaction equilibrium toward the product.[3]

Q4: How can I accurately monitor the internal temperature of my reaction? A: An oil bath temperature is not the same as the internal reaction temperature, especially for reactions that are exothermic or at a vigorous reflux. For precise control, insert a thermocouple or thermometer directly into the reaction mixture (ensuring your apparatus remains sealed if under an inert atmosphere).

Q5: When is it appropriate to use cryogenic temperatures (e.g., -78 °C)? A: Cryogenic temperatures are typically used for reactions involving highly reactive or unstable intermediates, such as in certain organometallic additions (e.g., with organolithium reagents). For the common reactions discussed here, temperatures below 0 °C are not usually necessary unless a highly exothermic step needs to be controlled or a specific stereochemical outcome is desired.

References

2,5-Difluoro-4-methoxybenzaldehyde stability and long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-25DF4M-001

Last Updated: January 1, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and long-term storage of 2,5-Difluoro-4-methoxybenzaldehyde (CAS No. 879093-08-0). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for the reproducibility and success of synthetic applications. This document addresses common user questions and provides protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound, a white to yellow solid, should be stored at refrigerator temperatures (2-8°C).[1][2] It is crucial to keep the container tightly sealed and stored in a dry, well-ventilated place.[3][4][5] The compound is sensitive to air, and prolonged exposure should be avoided.[5] For utmost stability, storing under an inert atmosphere (e.g., argon or nitrogen) is the best practice to prevent oxidation.[1]

Causality Insight: Aromatic aldehydes are inherently susceptible to oxidation. The aldehyde functional group (-CHO) can be readily oxidized to the corresponding carboxylic acid (in this case, 2,5-Difluoro-4-methoxybenzoic acid) by atmospheric oxygen.[6][7] This process can be accelerated by exposure to light and ambient temperatures.[8][9] The fluorine and methoxy substituents on the benzene ring influence the compound's electronic properties but do not negate this fundamental reactivity.[10] Refrigeration slows down the rate of this and other potential degradation reactions, while an inert atmosphere removes the primary oxidizing agent.

Q2: My sample of this compound has developed a distinct yellow or brownish tint. What does this signify?

A noticeable color change from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to the formation of oxidized impurities and potentially polymerization byproducts. While a slight yellowing may not significantly impact some applications, it is a clear sign that the material's purity is compromised. For sensitive applications, such as in multi-step pharmaceutical synthesis, using a discolored reagent is not recommended without re-purification and analytical validation.

Q3: I've observed a decrease in yield in my reaction that uses this aldehyde. Could improper storage be the cause?

Absolutely. The primary degradation pathway for this compound is oxidation to 2,5-Difluoro-4-methoxybenzoic acid.[6][11][12] This carboxylic acid impurity will not participate in reactions where the aldehyde group is essential (e.g., reductive amination, Wittig reactions, condensations). Consequently, the presence of this impurity effectively lowers the concentration of the active aldehyde in your starting material, leading directly to reduced reaction yields. If you are experiencing unexpected drops in yield, assessing the purity of your stored aldehyde is a critical first troubleshooting step.

Q4: How does atmospheric moisture affect the stability of this compound?

While oxidation is the primary concern, exposure to moisture is also inadvisable. Aromatic aldehydes are generally stable to hydrolysis under neutral conditions. However, the presence of acidic or basic impurities, which can form upon degradation, may catalyze other reactions. More importantly, moisture can lead to clumping of the solid material and create a non-homogenous reagent, which can be problematic for accurate weighing and dispensing in sensitive reactions. Always handle the compound in a dry environment and ensure containers are sealed tightly to prevent moisture ingress.[1][4]

Quantitative Storage Guidelines

For quick reference, the following table summarizes the recommended storage conditions and expected stability outcomes.

ParameterOptimal ConditionAcceptable (Short-Term)Unacceptable ConditionExpected Outcome & Rationale
Temperature 2–8°C (Refrigerator)[1][2]Room Temperature (<25°C)>30°C or freeze-thaw cyclesLow temperatures significantly slow the rate of oxidation. Room temperature storage increases the risk of degradation over weeks to months.
Atmosphere Inert Gas (Argon/Nitrogen)[1]Tightly Sealed ContainerOpen to AirAn inert atmosphere displaces oxygen, the primary reactant in the degradation pathway to the corresponding benzoic acid.[6]
Light Amber Vial / Dark[8]Translucent Container (in box)Direct Sunlight / UV LightLight, particularly UV, can provide the activation energy to initiate and accelerate auto-oxidation of aldehydes.
Purity Concern Colorless to off-white solidSlight yellow tintYellow/brown solid, clumpingColor change is a direct visual indicator of the formation of chromophoric, oxidized impurities.

Logical Workflow for Assessing Compound Integrity

The following diagram outlines the decision-making process when evaluating a stored sample of this compound.

G start Start: Assess Stored This compound visual_inspection Visual Inspection: Color and Physical Form start->visual_inspection color_check Is the solid white to off-white? visual_inspection->color_check purity_analysis Perform Purity Analysis (e.g., HPLC or GC) color_check->purity_analysis Yes repurify Consider Repurification (e.g., Recrystallization) color_check->repurify No (Yellow/Brown) purity_spec Is purity >98% and no major impurity peaks? purity_analysis->purity_spec use_compound Proceed with Experiment purity_spec->use_compound Yes purity_spec->repurify No repurify->purity_analysis Post-Purification discard Discard and Procure New Stock repurify->discard If purification is not feasible or effective

References

Technical Support Center: Formylation of Difluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of difluoroanisole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common issues encountered during these critical synthetic transformations. Formylated difluoroanisole derivatives are valuable precursors in medicinal chemistry and materials science, but their synthesis can be challenging due to the unique electronic properties of the substituted aromatic ring. This guide will help you navigate these challenges to achieve optimal results in your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems encountered during the formylation of difluoroanisole derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting guide.

FAQ 1: Why is my formylation reaction resulting in low or no yield?

Low to no yield is a frequent issue that can arise from several factors, ranging from reagent quality to the inherent reactivity of the difluoroanisole substrate.

Causality Analysis:

The success of a formylation reaction, such as the Vilsmeier-Haack or a lithiation-based approach, is highly dependent on the nucleophilicity of the aromatic ring and the potency of the electrophile. The two fluorine atoms on the anisole ring are strongly electron-withdrawing by induction, which deactivates the ring towards electrophilic aromatic substitution.[1][2] While the methoxy group is an activating, ortho-, para-director, its effect can be attenuated by the fluorine substituents.[1]

  • Vilsmeier-Haack Reaction: This reaction relies on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt), which is a relatively weak electrophile.[3][4] If the difluoroanisole ring is too deactivated, the reaction may not proceed efficiently.[3] The quality of the DMF and POCl₃ is also paramount; moisture can quench the reagents.[5][6]

  • Directed Ortho-Metalation (DoM): This powerful technique uses an organolithium reagent (like n-BuLi) to deprotonate the position ortho to a directing group, in this case, the methoxy group.[7][8] However, incomplete deprotonation due to reagent quality, incorrect temperature, or suboptimal solvent can lead to low yields.

Troubleshooting Guide:

  • Reagent and Solvent Quality:

    • Action: Always use fresh, anhydrous N,N-dimethylformamide (DMF). Older DMF can decompose to dimethylamine, which can consume the Vilsmeier reagent.[6]

    • Action: Ensure your phosphorus oxychloride (POCl₃) or other halogenating agent is fresh and has been stored under anhydrous conditions.[5]

    • Action: For lithiation reactions, titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact concentration. Use anhydrous solvents, typically THF or diethyl ether, freshly distilled from a suitable drying agent.

  • Reaction Conditions:

    • Vilsmeier-Haack:

      • Action: Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the difluoroanisole substrate. An excess of the reagent can drive the reaction to completion.[5]

      • Action: Increase the reaction temperature. While starting at 0°C is common, sluggish reactions may require heating to 60-80°C.[9] Monitor the reaction by TLC to avoid decomposition.

    • Directed Ortho-Metalation:

      • Action: Optimize the lithiation temperature. While initial deprotonation is often done at low temperatures (-78°C), allowing the reaction to slowly warm to -40°C or even 0°C can sometimes improve yields.[10]

      • Action: Consider the addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase the rate of metalation.[8][11]

  • Work-up Procedure:

    • Vilsmeier-Haack: The hydrolysis of the intermediate iminium salt is a critical step.

    • Action: After quenching the reaction with ice, ensure the aqueous solution is thoroughly basified (e.g., with NaOH or NaOAc solution) to facilitate the hydrolysis to the aldehyde.[4][5] Vigorous stirring during this step is essential.

FAQ 2: How can I control the regioselectivity of the formylation?

Achieving the desired isomer is crucial. The directing effects of the methoxy and fluoro groups can compete, leading to mixtures of products.

Causality Analysis:

In difluoroanisole derivatives, the regiochemical outcome of electrophilic aromatic substitution is a balance between the directing effects of the substituents.

  • Methoxy Group (-OCH₃): A powerful activating, ortho-, para-directing group due to its +M (resonance) effect.[1]

  • Fluorine Atoms (-F): Deactivating due to their strong -I (inductive) effect, but are also ortho-, para-directing via their +M effect.[1]

The methoxy group is generally the dominant directing group.[1] However, the specific substitution pattern of the difluoroanisole is critical. For instance, in 2,4-difluoroanisole, the methoxy group strongly directs to the 5-position (para to the 2-fluoro and ortho to the methoxy) and the 3-position (ortho to both).

Strategies for Controlling Regioselectivity:

  • Choice of Formylation Method:

    • Directed Ortho-Metalation (DoM): This is the most reliable method for achieving ortho-formylation to the methoxy group. The lithium atom is directed to the adjacent position through coordination with the methoxy oxygen, leading to highly specific deprotonation and subsequent formylation at that site.[7][12] This method overrides the normal electronic directing effects of other substituents.

    • Vilsmeier-Haack & Rieche Formylation: These are electrophilic aromatic substitution reactions and will generally follow the electronic directing effects of the substituents.[13] For substrates where the electronic effects are ambiguous or lead to mixtures, these methods may be less suitable.

  • Steric Hindrance:

    • Action: In cases where multiple ortho positions are available, employing a bulkier formylating agent or catalyst can sometimes favor attack at the less sterically hindered position.[1]

FAQ 3: I am observing demethylation of the anisole. How can this be prevented?

Cleavage of the methyl ether to the corresponding phenol is a common side reaction, especially under acidic conditions.

Causality Analysis:

The O-methyl bond of the anisole can be cleaved under acidic conditions, which are often employed in formylation reactions or during work-up.[14] The Vilsmeier-Haack reaction, for example, is conducted under acidic conditions. Strong Lewis acids used in other formylation methods can also promote demethylation.[15][16] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.[14]

Troubleshooting Guide:

  • Modify Reaction Conditions:

    • Action: If using the Vilsmeier-Haack reaction, try to use the mildest possible conditions. This includes using the minimum necessary amount of POCl₃ and keeping the reaction temperature as low as possible.

    • Action: For work-up, use a milder base for neutralization, such as sodium acetate or sodium bicarbonate, instead of strong bases like sodium hydroxide, and avoid prolonged exposure to acidic conditions.[5]

  • Choose an Alternative Method:

    • Action: Switch to a Directed Ortho-Metalation (DoM) protocol. This method is performed under basic conditions, completely avoiding the issue of acid-catalyzed demethylation. The reaction is quenched with DMF, and the work-up is typically neutral or slightly acidic for a short period.[17]

  • Protecting Group Strategy:

    • While less ideal due to extra steps, if demethylation is unavoidable with other methods, one could consider replacing the methyl group with a more robust protecting group that can withstand the reaction conditions.

Section 2: Recommended Protocols & Methodologies

Protocol 1: Formylation via Directed Ortho-Metalation (DoM)

This method is highly recommended for its excellent regioselectivity, directing the formyl group specifically to the position ortho to the methoxy group.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add your difluoroanisole derivative (1.0 eq.) to a flame-dried flask containing anhydrous THF (or diethyl ether) at -78°C.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Stirring: Stir the reaction mixture at -78°C for 1-2 hours. The formation of the aryllithium can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78°C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Vilsmeier-Haack Formylation

This is a classic method suitable for activated aromatic rings.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: Under an inert atmosphere, add POCl₃ (1.5 eq.) dropwise to a stirred solution of anhydrous DMF (10 eq., also acts as solvent) at 0°C. Stir for 30 minutes.

  • Substrate Addition: Add the difluoroanisole derivative (1.0 eq.) to the Vilsmeier reagent solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.

  • Quench: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the mixture to a pH of 6-8.[5] Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and purify as described in Protocol 1.

Section 3: Data Summary & Method Comparison

The choice of formylation method can significantly impact the yield and regioselectivity. The following table provides a comparative overview for the formylation of a representative substrate, 2,4-difluoroanisole.

MethodReagentsTypical ConditionsMajor ProductTypical YieldKey Challenges
Directed Ortho-Metalation n-BuLi, DMFTHF, -78°C to RT2,4-Difluoro-3-methoxybenzaldehyde70-90%Requires strictly anhydrous conditions; handling of pyrophoric n-BuLi.
Vilsmeier-Haack POCl₃, DMFDMF, 60-80°CMixture of isomers (e.g., 2,4-Difluoro-5-methoxybenzaldehyde)30-60%Potential for low yield with deactivated substrates; risk of demethylation.
Rieche Formylation Cl₂CHOMe, TiCl₄DCM, 0°C to RTProduct depends on directing groups40-70%Use of toxic dichloromethyl methyl ether and a strong Lewis acid.[18]
Duff Reaction Hexamethylenetetramine, AcidGlycerol or TFA, >100°CTypically requires a phenolLowGenerally low yields and harsh conditions; not suitable for anisoles.[19][20]

Section 4: Visualizing Key Processes

Workflow for Method Selection

Choosing the right formylation strategy is critical for success. This diagram outlines a decision-making process based on the desired outcome.

G start Start: Formylation of Difluoroanisole Derivative q1 Is high regioselectivity at the ortho-position to -OMe critical? start->q1 dom Use Directed Ortho-Metalation (DoM) q1->dom  Yes vilsmeier Consider Vilsmeier-Haack or Rieche Formylation q1->vilsmeier  No / Flexible end Proceed to Experimentation dom->end q2 Is the substrate significantly electron-deficient? vilsmeier->q2 dom2 DoM is the preferred method q2->dom2  Yes optimize Optimize Vilsmeier-Haack: - Increase temperature - Increase reagent stoichiometry q2->optimize  No dom2->end optimize->end

Caption: Decision workflow for selecting a formylation method.

Mechanism: Directed Ortho-Metalation (DoM)

This diagram illustrates the key steps in the DoM process, highlighting the role of the methoxy group in directing the lithiation.

G sub 1. Difluoroanisole (Substrate) complex 2. Coordination Complex (-OMe coordinates to Li) sub->complex + n-BuLi reagent n-BuLi (Organolithium Base) lithiated 3. Aryllithium Intermediate (Highly Regiospecific) complex->lithiated Deprotonation at ortho-position adduct 4. Tetrahedral Adduct lithiated->adduct + DMF dmf DMF (Formylating Agent) product 5. Ortho-Formylated Product adduct->product Work-up (Hydrolysis)

References

Technical Support Center: Aromatic Aldehyde Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aromatic aldehydes via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these critical compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity crystalline products.

Foundational Principles: The Science of Recrystallization for Aromatic Aldehydes

Recrystallization is a powerful purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at different temperatures.[1] For aromatic aldehydes, which are often solids at room temperature, the ideal solvent will dissolve the aldehyde completely at an elevated temperature but only sparingly at lower temperatures.[2] As the hot, saturated solution cools, the solubility of the aldehyde decreases, forcing it to crystallize out of the solution while the more soluble impurities remain in the mother liquor.[1][3] The success of this technique hinges on careful solvent selection and precise control over the cooling process.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing my aromatic aldehyde?

A1: Solvent selection is the most critical step for successful recrystallization. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] Aromatic aldehydes, with their polar carbonyl group and nonpolar aromatic ring, can exhibit varied solubility.

Key Solvent Characteristics:

  • High solubility at elevated temperatures: The solvent must completely dissolve your aldehyde when heated.[2]

  • Low solubility at low temperatures: Upon cooling, the aldehyde should precipitate out to ensure a good recovery.[2][5]

  • Inertness: The solvent must not react with the aldehyde.

  • Volatility: The solvent should be reasonably volatile to allow for easy removal from the purified crystals.[2]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your aldehyde to prevent it from "oiling out."[6]

Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude aromatic aldehyde into several test tubes.

  • Add a few drops of a different potential solvent to each tube at room temperature.[7] Observe the solubility. A good candidate will show poor solubility at this stage.[8]

  • Gently heat the tubes containing undissolved solid. The ideal solvent will fully dissolve the aldehyde upon heating.[2]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.[3] Abundant crystal formation indicates a suitable solvent.

Solvent Polarity Boiling Point (°C) Commonly Used For
Water High100Hydrophilic aldehydes (e.g., Vanillin)[9][10]
Ethanol High78General purpose for many aromatic compounds[4][11][12]
Methanol High65Polar aromatic compounds[4]
Ethyl Acetate Medium77Good general-purpose solvent[4][13]
Toluene Low111Less polar aldehydes
Hexane/Heptane Low69 / 98Nonpolar aldehydes, often as an anti-solvent

This table provides general guidance. Experimental verification is essential.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria.[14] This technique uses two miscible solvents: a "good" solvent in which the aldehyde is highly soluble, and a "bad" or "anti-solvent" in which it is poorly soluble.[15][16]

When to Use It:

  • When your aldehyde is too soluble in one solvent even when cold, or insoluble in another even when hot.

General Procedure:

  • Dissolve the crude aldehyde in a minimal amount of the hot "good" solvent.[3][15]

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).[14][15][17] This cloudiness indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[15]

  • Allow the solution to cool slowly to induce crystallization.[3]

Common mixed-solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[2]

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[18][19] This liquid oil can trap impurities, defeating the purpose of recrystallization.[20]

Causality & Mechanistic Insights:

  • Low Melting Point: The most common cause is the melting point of the compound being lower than the boiling point of the solvent. The saturated solution cools to a temperature where the compound is no longer soluble, but it is still above its melting point.[6][20]

  • High Impurity Concentration: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[6][20]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's melting point.[20]

  • Excessive Supersaturation: If the solution is too concentrated, it can lead to liquid-liquid phase separation.[18]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add more hot solvent to decrease the concentration and lower the saturation temperature.[20][21] Allow it to cool much more slowly.

  • Change Solvents: Select a solvent with a lower boiling point.[20]

  • Induce Crystallization Early: At a temperature just below the compound's melting point but where the solution is supersaturated, try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[19][20]

  • Slow Down Cooling: Insulate the flask to ensure a very slow cooling rate. Allow it to cool to room temperature undisturbed before placing it in an ice bath.[20][22]

Problem 2: I have a very low or no crystal yield.

This is a common and frustrating issue, often stemming from improper solvent selection or procedural errors.

Causality & Mechanistic Insights:

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing crystallization.[1][5][19]

  • Incomplete Dissolution: Not heating the solution enough to fully dissolve the compound means some of it is filtered out with insoluble impurities.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.[21]

  • Supersaturation: Sometimes a solution can become supersaturated and reluctant to form crystals without a nucleation site.[1][19]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently boil off some of the solvent to concentrate the solution and try cooling again.[19]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][19]

    • Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[19][23]

  • Ensure Sufficient Cooling: Make sure the flask has spent adequate time in an ice bath to maximize precipitation.

  • Prevent Premature Crystallization: During hot filtration, use a pre-warmed funnel and filter flask, and keep the solution near its boiling point.[20][24]

Problem 3: My final crystals are colored, but the pure compound should be colorless.

Colored impurities are common in crude reaction mixtures.

Causality & Mechanistic Insights:

  • Highly Polar Impurities: Many colored organic compounds are large, conjugated systems that are often highly polar.

  • Inadequate Removal: These impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if they have similar solubility profiles to the desired compound.

Solutions:

  • Activated Charcoal Treatment:

    • After dissolving your crude aldehyde in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon) to the hot solution.

    • The charcoal has a high surface area and adsorbs the colored impurities.[22]

    • Caution: Use sparingly, as it can also adsorb your product, reducing the yield.

  • Hot Gravity Filtration:

    • After the charcoal treatment, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any other insoluble impurities.[20]

    • The hot, clear, and now colorless filtrate is then allowed to cool slowly to form pure crystals.

Experimental Workflow Visualization

The following diagram outlines the logical steps for a successful recrystallization, including key decision points for troubleshooting.

Recrystallization_Workflow start Start: Crude Aromatic Aldehyde solvent_selection 1. Solvent Screening (Small Scale) start->solvent_selection dissolve 2. Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolve charcoal 3. Add Activated Charcoal (If Colored) dissolve->charcoal Is solution colored? hot_filtration 4. Hot Gravity Filtration dissolve->hot_filtration No charcoal->hot_filtration cool 5. Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool collect 6. Collect Crystals (Vacuum Filtration) cool->collect Crystals Form ts_oil Troubleshoot: Oiling Out cool->ts_oil Oil Forms ts_yield Troubleshoot: Low/No Yield cool->ts_yield No Crystals wash_dry 7. Wash with Cold Solvent & Dry collect->wash_dry end End: Pure Crystalline Product wash_dry->end ts_oil->dissolve Reheat, Add Solvent, Cool Slower ts_yield->cool Induce (Scratch/Seed) or Reduce Volume

Caption: General workflow for aromatic aldehyde recrystallization.

References

Technical Support Center: Troubleshooting Column Chromatography for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification and analysis of these unique molecules. The highly polar and often electron-rich nature of the carbon-fluorine bond introduces distinct chromatographic behaviors that necessitate specialized troubleshooting approaches. This resource provides in-depth, question-and-answer-based guidance rooted in scientific principles and practical laboratory experience.

Section 1: Foundational Challenges & Initial Method Development

This section addresses common issues encountered when first developing a chromatographic method for a novel fluorinated compound.

Q1: My highly polar fluorinated compound elutes in the void volume on a standard C18 column. How can I achieve retention?

This is a frequent challenge stemming from the high polarity of many fluorinated molecules, which limits their interaction with non-polar stationary phases like C18.

Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, including many fluorinated molecules, have a stronger affinity for the polar mobile phase and are therefore poorly retained.[1][2]

Troubleshooting Protocol:

  • Switch to a More Appropriate Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high organic content.[3][4] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning and retention of highly polar analytes.[4]

    • Polar-Embedded or Polar-Endcapped Columns: These reversed-phase columns have polar functional groups embedded within the alkyl chains, which can enhance the retention of polar compounds through secondary interactions.[3]

    • Fluorinated Stationary Phases: These phases can offer unique selectivity for fluorinated analytes through "fluorophilic" interactions, where the fluorinated analyte shows a greater affinity for the fluorinated stationary phase.[3][5][6]

  • Modify the Mobile Phase (Reversed-Phase):

    • 100% Aqueous Mobile Phase: If your C18 column is aqueous-stable, starting with a 100% aqueous mobile phase can increase retention for some polar compounds.[3]

    • Ion-Pairing Reagents: For ionizable fluorinated compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a more hydrophobic complex, thereby increasing retention.[3]

Q2: I'm observing significant peak tailing with my fluorinated amine. What is the likely cause and how can I fix it?

Peak tailing for basic compounds like amines is often due to strong, undesirable interactions with the stationary phase.

Causality:

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the surface of silica-based stationary phases can strongly and non-specifically interact with basic analytes, leading to tailing.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine, the compound can exist in both its ionized and neutral forms, resulting in poor peak shape.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[3]

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Adjust pH: For a basic compound, lower the mobile phase pH to at least 2 units below the analyte's pKa. This ensures the compound is fully protonated and behaves more predictably.[3]

    • Add a Mobile Phase Modifier:

      • Trifluoroacetic Acid (TFA): A small amount (e.g., 0.1%) can improve peak shape for basic compounds in reversed-phase chromatography.[3][7]

      • Trifluoroethanol (TFE): TFE can modify the stationary phase surface, reducing unwanted interactions and altering selectivity.[5][8]

      • Ammonium Hydroxide: For basic compounds, a small amount of a basic modifier can sometimes improve peak shape by competing for active sites.[3]

  • Select a Different Column:

    • Use a Deactivated (End-capped) Column: Modern, high-purity silica columns are extensively end-capped to minimize exposed silanol groups.[3]

    • Consider a PFP (Pentafluorophenyl) Phase: PFP phases can exhibit different selectivity for basic compounds due to multiple interaction mechanisms, including dipole-dipole and π-π interactions, which can lead to improved peak shape.[9][10]

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample to avoid overloading the column.[3]

Section 2: Optimizing Selectivity and Resolution

This section focuses on refining separations where initial retention is achieved, but co-elution or poor resolution is an issue.

Q3: My fluorinated compound co-elutes with a non-fluorinated analog on a C18 column. How can I improve the separation?

The similar steric properties and chromatographic behavior of a fluorinated compound and its non-fluorinated precursor can make separation challenging.[11] C18 columns primarily separate based on hydrophobicity, which may not be sufficiently different between these analogs.

Causality: The introduction of fluorine can increase a molecule's hydrophobicity, but this effect may not be pronounced enough to achieve baseline separation from its non-fluorinated counterpart on a standard C18 phase.[12]

Troubleshooting Protocol:

  • Employ a Fluorinated Stationary Phase: This is the most targeted approach.

    • Perfluoroalkyl and Pentafluorophenyl (PFP) Phases: These stationary phases are specifically designed to provide enhanced retention and selectivity for halogenated compounds.[6][13] They operate on a "fluorophilic" retention mechanism, where the fluorinated stationary phase has a greater affinity for the fluorinated analyte compared to its hydrogen-containing analog.[6][13] PFP columns, in particular, often provide superior separation factors and peak efficiency for these types of separations.[6]

  • Explore Alternative Interaction Mechanisms:

    • Pentafluorophenyl (PFP) Columns: Beyond fluorophilicity, PFP phases offer multiple retention mechanisms, including π-π, dipole-dipole, and charge transfer interactions.[5][9][13] These can exploit subtle electronic differences between the fluorinated and non-fluorinated compounds that are not differentiated by simple hydrophobic interactions.

    • Mobile Phase Modifiers: Using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can induce unique selectivity on a standard C8 or C18 column by adsorbing to the stationary phase surface and altering its properties.[5][14][15]

Workflow for Improving Selectivity:

G start Co-elution on C18 fluorinated_phase Switch to Fluorinated Stationary Phase (PFP or Perfluoroalkyl) start->fluorinated_phase Primary Strategy (Fluorophilic Retention) pfp_interactions Utilize PFP Phase for Alternative Interactions (π-π, Dipole-Dipole) start->pfp_interactions Exploit Electronic Differences tfe_modifier Add TFE to Mobile Phase (with C18 or Fluorinated Phase) start->tfe_modifier Modify Surface & Selectivity resolution Achieve Baseline Resolution fluorinated_phase->resolution pfp_interactions->resolution tfe_modifier->resolution

Caption: Strategy for resolving fluorinated and non-fluorinated analogs.

Q4: I have poor recovery of my fluorinated compound from the column. What could be happening?

Low recovery suggests that your compound is irreversibly binding to the stationary phase or degrading during the separation.

Causality:

  • Irreversible Adsorption: Highly polar or reactive fluorinated compounds can bind irreversibly to active sites (like silanols) on silica gel.[3] In some cases, free fluoride ions can also adhere strongly to column materials.[16]

  • Compound Instability: The compound may be unstable under the acidic conditions of the mobile phase (e.g., with TFA) or sensitive to the silica surface itself.[17]

  • Insufficient Elution Strength: The mobile phase may simply be too weak to elute the compound from the column.[3]

Troubleshooting Protocol:

  • Test Compound Stability: Before chromatography, spot your compound on a TLC plate with silica gel and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[17]

  • Change the Stationary Phase:

    • HILIC or SFC: For very polar compounds, switching to HILIC or Supercritical Fluid Chromatography (SFC) can prevent the strong, irreversible adsorption seen in reversed-phase.[3]

    • Alternative Media (Flash Chromatography): For flash chromatography, consider less acidic stationary phases like alumina or Florisil if your compound is acid-sensitive.[3]

  • Flush the Column with a Stronger Solvent: After your run, try flushing the column with a much stronger solvent (e.g., isopropanol or THF for reversed-phase) to see if the missing compound elutes.[18]

  • Check Sample Solubility: Ensure your compound is fully dissolved in the injection solvent. If it precipitates upon injection, it can get stuck at the head of the column.[7] For flash chromatography, consider dry loading if solubility is an issue.[3]

Section 3: Detection and Quantification

This section covers issues related to seeing and measuring your fluorinated compounds after they elute from the column.

Q5: My fluorinated compound has a very poor UV response. What are my detection options?

Many fluorinated compounds lack a strong chromophore, making UV detection challenging.

Causality: UV-Vis detection relies on the presence of a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible spectrum. If your fluorinated compound lacks conjugated pi systems or other chromophoric functional groups, its UV absorbance will be weak or non-existent.

Alternative Detection Methods:

Detector TypePrinciple of OperationSuitable ForKey Advantages
Mass Spectrometry (MS) Ionizes compounds and separates them based on their mass-to-charge ratio.Most compounds.Highly sensitive and provides molecular weight information. Ideal for LC-MS applications.[5]
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.Non-volatile compounds.Universal detector for non-volatile analytes, does not require a chromophore.
Charged Aerosol Detector (CAD) Similar to ELSD, but charges the analyte particles and measures the electrical charge.Non-volatile and semi-volatile compounds.Provides a more uniform response across different analytes compared to ELSD.
Refractive Index (RI) Detector Measures the change in the refractive index of the eluent as the analyte passes through.Isocratic separations only.Universal detector, but sensitive to temperature and pressure changes. Not compatible with gradient elution.[19]
¹⁹F-NMR Directly detects the fluorine nucleus.All fluorine-containing compounds.Highly specific and quantitative for fluorine. Can be used offline to analyze collected fractions or potentially online.[20][21]

Experimental Protocol: Sample Analysis by ¹⁹F-NMR

  • Fraction Collection: Collect fractions from your column chromatography as usual.

  • Solvent Evaporation: Evaporate the solvent from the fractions suspected to contain your compound.

  • Sample Preparation: Re-dissolve the residue in a deuterated solvent suitable for NMR (e.g., CDCl₃, D₂O, DMSO-d₆).

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The presence of a signal will confirm the elution of your fluorinated compound.

  • Quantification: By adding a known amount of an internal standard (a fluorinated compound that does not co-elute), you can quantify the amount of your compound in each fraction.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel for flash chromatography of fluorinated compounds? A: Yes, for many fluorinated compounds, standard silica gel is appropriate. However, be mindful of two key issues: 1) Highly polar fluorinated compounds may be difficult to elute. 2) Acid-sensitive compounds may degrade.[17] In such cases, consider deactivating the silica gel with a base (like triethylamine in your eluent) or using an alternative stationary phase like alumina.

Q: What is "fluorophilic retention"? A: It describes the enhanced retention of fluorinated compounds on fluorinated stationary phases.[6][13] This is attributed to favorable interactions between the fluorine atoms in the analyte and the fluorinated ligands of the stationary phase. The more fluorinated the molecule, the stronger the retention on these specialized columns.[22][23]

Q: Why are PFP (pentafluorophenyl) columns so versatile for fluorinated compounds? A: PFP phases offer a unique combination of interaction mechanisms. In addition to standard hydrophobic interactions, they can engage in π-π stacking, dipole-dipole interactions, hydrogen bonding, and ion-exchange.[9][10] This multi-modal nature makes them excellent for separating compounds with subtle differences in structure and electronics, such as positional isomers or halogenated aromatics.[5]

Q: My compound seems to be "sticking" to the column, leading to extreme tailing and carryover. What's a potential cause? A: This can be due to strong "localizing interactions" between the fluorinated analyte and the stationary phase, especially with residual silanols.[7] The highly electronegative fluorine atoms can lead to strong dipole moments and hydrogen bonding capabilities. To overcome this, try using a more inert column (e.g., a highly end-capped phase), increasing the column temperature, or using mobile phase additives like TFA or TFE to mask the active sites and improve elution.[3][7]

General Troubleshooting Flowchart:

Caption: A general troubleshooting decision tree for common issues.

References

Technical Support Center: Benzaldehyde Reaction Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzaldehyde-related reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the use of benzaldehyde in organic synthesis. Benzaldehyde is a versatile reagent, but its reactivity can lead to several side reactions, often broadly categorized as "polymerization" or degradation. This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the storage and use of benzaldehyde.

Q1: I opened my bottle of benzaldehyde and found a white crystalline solid. What is it, and is the reagent still usable?

A: The white solid is almost certainly benzoic acid. Benzaldehyde readily undergoes autoxidation when exposed to air (oxygen), a process that can occur even at room temperature in a sealed bottle if oxygen is present in the headspace.[1][2] This is a free-radical chain reaction where atmospheric oxygen reacts with benzaldehyde to form peroxybenzoic acid, which then oxidizes another molecule of benzaldehyde to benzoic acid.[3][4]

The presence of benzoic acid indicates that the reagent is no longer pure and can interfere with many reactions, particularly those that are base-sensitive. The reagent should be purified before use. A straightforward purification involves a basic aqueous wash to remove the acidic benzoic acid.[2][5][6]

Q2: My base-catalyzed reaction is giving low yields, and I'm detecting benzyl alcohol and benzoate as byproducts. What is causing this?

A: This is a classic sign of the Cannizzaro reaction .[7][8] Benzaldehyde lacks α-hydrogens, meaning it cannot form an enolate and undergo self-aldol condensation.[9][10] In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of benzaldehyde will undergo disproportionation. One molecule is reduced to benzyl alcohol, and the other is oxidized to a benzoate salt.[1][11][12] This side reaction consumes your starting material and complicates purification. To minimize the Cannizzaro reaction, consider using a weaker base if your desired reaction allows, maintaining a lower temperature, or using a "Crossed Cannizzaro" strategy if applicable by adding a sacrificial aldehyde like formaldehyde.[8]

Q3: During my reaction or distillation, the mixture turned dark and formed a thick, viscous tar. Is this polymerization?

A: While benzaldehyde can undergo some forms of polymerization, especially under harsh acidic conditions or at high temperatures, the formation of dark, intractable "tar" is a common outcome for many organic reactions.[13] This can result from a complex mixture of side reactions, including condensations, eliminations, and decomposition of starting materials, intermediates, or products.

For benzaldehyde, heating in the presence of acid or base catalysts can promote various condensation pathways that lead to high-molecular-weight, colored byproducts. To avoid this, ensure your glassware is scrupulously clean, use purified reagents, maintain strict temperature control, and run reactions under an inert atmosphere.[14]

Q4: What are the ideal storage conditions for benzaldehyde to prevent degradation?

A: Proper storage is critical to maintaining the purity of benzaldehyde. The ideal conditions are:

  • Cool Temperature: Store in a refrigerator (-20°C is often recommended) to slow the rate of autoxidation.[15][16]

  • Darkness: Store in an amber bottle to protect it from light, which can initiate radical reactions.

  • Inert Atmosphere: Displace oxygen in the headspace with an inert gas like nitrogen or argon before sealing the bottle.[2][17]

  • Tightly Sealed: Ensure the container is sealed tightly to prevent moisture and air from entering.[15]

Q5: Should I purify my benzaldehyde before every reaction?

A: For sensitive or quantitative reactions, it is highly recommended to use freshly purified benzaldehyde.[2] The presence of benzoic acid can alter the pH, poison catalysts, or cause unwanted side reactions. A quick basic wash is often sufficient to remove the primary impurity. If you are performing a less sensitive reaction or using a new bottle, you may be able to use it as is, but it is best practice to test for purity first (e.g., via titration or spectroscopy).

Troubleshooting Guide: Scenarios & Solutions

This guide provides a structured approach to troubleshooting common problems in benzaldehyde reactions.

Workflow for Troubleshooting Benzaldehyde Reactions

The following diagram outlines a logical sequence for diagnosing and solving issues.

G start Reaction Failure or Low Yield check_purity 1. Check Benzaldehyde Purity (White solid present?) start->check_purity purify Purity Issue: Perform Basic Wash Protocol check_purity->purify Yes check_conditions 2. Review Reaction Conditions (Base, Acid, Temp?) check_purity->check_conditions No, reagent is pure purify->check_conditions is_base Base-Catalyzed? check_conditions->is_base is_acid Acid-Catalyzed? is_base->is_acid No cannizzaro Problem: Cannizzaro Reaction (Benzyl alcohol/benzoate byproducts) Solution: - Lower base concentration - Reduce temperature - Check order of addition is_base->cannizzaro Yes is_heat High Temp / Distillation? is_acid->is_heat No tar_acid Problem: Tar Formation Solution: - Use milder acid - Ensure anhydrous conditions - Control temperature is_acid->tar_acid Yes tar_heat Problem: Tar Formation Solution: - Purify before distillation - Use vacuum distillation - Add inhibitor is_heat->tar_heat Yes other_issues Other Issues: - Reagent stoichiometry - Solvent purity - Catalyst activity is_heat->other_issues No

Caption: A step-by-step guide to diagnosing issues in benzaldehyde reactions.

Scenario 1: Autoxidation and Removal of Benzoic Acid
  • Problem: Your bottle of benzaldehyde contains a significant amount of white precipitate, and your reaction is sluggish or failing.

  • Root Cause Analysis: Benzaldehyde has oxidized to benzoic acid upon exposure to air.[1] Benzoic acid can neutralize basic reagents or catalysts, thus inhibiting the desired reaction.[18]

  • Solution: Purify the benzaldehyde using a liquid-liquid extraction with a basic solution.

Protocol 1: Purification of Benzaldehyde by Basic Wash

This protocol effectively removes the benzoic acid impurity by converting it to the water-soluble sodium benzoate salt.[6][19]

Materials:

  • Crude benzaldehyde

  • Diethyl ether or other suitable organic solvent

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution[5][6]

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[5]

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude benzaldehyde in 3-4 volumes of diethyl ether in a separatory funnel.

  • Base Wash: Add an equal volume of 5% Na₂CO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves from the acid-base reaction.[5] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash with fresh Na₂CO₃ solution until no more gas evolution is observed.

  • Water Wash: Wash the organic layer with an equal volume of water to remove any remaining sodium carbonate.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether, yielding purified benzaldehyde. For highest purity, the product can be distilled under reduced pressure.[13]

Scenario 2: Competing Cannizzaro Reaction
  • Problem: In a base-catalyzed reaction (e.g., Claisen-Schmidt condensation), you observe the formation of benzyl alcohol and sodium benzoate alongside your desired product.

  • Root Cause Analysis: The strong basic conditions are promoting the Cannizzaro reaction, a disproportionation that competes with your intended pathway.[7][12] This is especially prevalent with high concentrations of hydroxide.[8]

  • Solution: Modify reaction conditions to disfavor the Cannizzaro pathway.

Mechanistic Consideration: Desired vs. Undesired Pathways

G cluster_0 Desired Pathway (e.g., Aldol Condensation) cluster_1 Undesired Pathway (Cannizzaro Reaction) enolate Enolate (from Acetone) aldol_add Aldol Adduct enolate->aldol_add Attacks b_ald_1 Benzaldehyde b_ald_1->aldol_add product Desired Product (α,β-Unsaturated Ketone) aldol_add->product - H₂O b_ald_2 Benzaldehyde (Molecule 1) tetra Tetrahedral Intermediate b_ald_2->tetra oh OH⁻ oh->tetra Attacks b_ald_3 Benzaldehyde (Molecule 2) tetra->b_ald_3 donates H⁻ benzoate Benzoate tetra->benzoate Hydride Transfer benzyl_alk Benzyl Alcohol b_ald_3->benzyl_alk G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination (Inhibition) BzCHO Benzaldehyde (BzCHO) BzCO_rad Benzoyl Radical (BzCO•) BzCHO->BzCO_rad Heat, Light BzCO3_rad Benzoylperoxy Radical (BzCO₃•) BzCO_rad->BzCO3_rad + O₂ O2 Oxygen (O₂) BzCO3_rad->BzCO_rad + BzCHO - BzCO₃H Inactive Inactive Product BzCO3_rad->Inactive Reaction BzCO3H Peroxybenzoic Acid (BzCO₃H) BzCOOH Benzoic Acid (BzCOOH) BzCO3H->BzCOOH + BzCHO - BzCO• Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->BzCO3_rad

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from bench-scale synthesis to larger, more efficient production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the Vilsmeier-Haack reaction .[1][2] This reaction involves the formylation of an electron-rich arene—in this case, 1,4-difluoro-2-methoxybenzene—using a Vilsmeier reagent. The reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Q2: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

A2: The Vilsmeier-Haack reaction is advantageous because it uses relatively inexpensive reagents and is effective for formylating electron-rich aromatic rings like 1,4-difluoro-2-methoxybenzene.[5] The methoxy group (-OCH₃) is a strong activating group, and while the fluorine atoms are deactivating, the overall system is sufficiently electron-rich for the reaction to proceed. The Vilsmeier reagent is a milder electrophile than those used in other formylation reactions like Friedel-Crafts, which reduces the formation of unwanted byproducts.[4]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary hazards are associated with phosphorus oxychloride (POCl₃). POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[6] It is also corrosive and can cause severe burns upon contact.[7] The reaction work-up, which involves quenching the reaction mixture in water or on ice, must be performed with extreme caution in a well-ventilated fume hood to manage the exothermic reaction and gas evolution.[8][9]

Q4: My reaction yield is consistently low. What are the most common culprits?

A4: Low yields can typically be traced back to three main areas:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents (especially DMF) or glassware will consume the reagent and inhibit the reaction.

  • Suboptimal Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled (typically kept cool initially), the reagent can decompose. Similarly, the formylation step may require heating, and an incorrect temperature can lead to incomplete reaction or byproduct formation.[1]

  • Inefficient Work-up and Purification: Product can be lost during the aqueous work-up and extraction. Furthermore, improper purification techniques can lead to a lower isolated yield.

Troubleshooting Guide: From Theory to Practice

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the scale-up process.

Category 1: Reaction Initiation & Vilsmeier Reagent Formation

Q: My reaction mixture doesn't change color, and a TLC analysis shows only starting material even after several hours. What's wrong?

A: This strongly suggests a problem with the formation of the Vilsmeier reagent (the active electrophile).

  • Causality & Explanation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction between DMF and POCl₃.[3][4] This reagent is the electrophile that the aromatic ring attacks. If it doesn't form, the reaction cannot proceed. The most common cause for this failure is the presence of water, which rapidly hydrolyzes POCl₃.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use freshly dried glassware, oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use High-Purity, Anhydrous Reagents: Use a fresh, sealed bottle of anhydrous DMF. If the DMF is from a previously opened bottle, consider drying it over molecular sieves. Use a high-purity grade of POCl₃.

    • Verify Order of Addition: The standard procedure involves adding POCl₃ slowly to chilled DMF. This allows for better temperature control during the exothermic formation of the Vilsmeier reagent.[10]

    • Temperature Control: Keep the DMF chilled in an ice bath (0-5°C) during the dropwise addition of POCl₃. After the addition is complete, allow the mixture to stir for a short period (e.g., 30-60 minutes) to ensure complete formation of the reagent before adding the 1,4-difluoro-2-methoxybenzene.[11]

Category 2: Low Yield & Byproduct Formation

Q: My yield is low, and I'm isolating a significant amount of a dark, tarry substance. How can I minimize this?

A: The formation of tar or polymeric material is a common issue in Vilsmeier-Haack reactions, often exacerbated by temperature control issues during the reaction or the quench.

  • Causality & Explanation: Side reactions, including polymerization of the starting material or product, can occur at elevated temperatures. The work-up step is also critical; a poorly controlled, highly exothermic quench can degrade the product.

  • Troubleshooting & Optimization:

    • Optimize Reaction Temperature: The optimal temperature for the formylation step depends on the reactivity of the substrate.[1] For 1,4-difluoro-2-methoxybenzene, a moderate temperature (e.g., 50-80°C) is typically required. Run small-scale experiments to determine the ideal temperature that provides a reasonable reaction rate without significant byproduct formation.

    • Controlled Quenching: The most critical step for avoiding tar is a controlled quench. Add the reaction mixture slowly and portion-wise to a vigorously stirred vessel containing a large excess of crushed ice. This dissipates the heat from the hydrolysis of unreacted POCl₃ and the Vilsmeier reagent complex.[10] Never add water directly to the reaction mixture.

    • pH Adjustment: After the initial quench, the solution will be highly acidic. Neutralize it carefully, keeping the temperature low. A common method is the slow addition of a saturated sodium acetate solution or a cold sodium hydroxide solution until the pH is around 6-7.[10] This will precipitate the crude product.

Category 3: Purification Challenges at Scale

Q: Column chromatography was effective in the lab, but it's not practical for the multi-kilogram scale. What are my options?

A: At larger scales, recrystallization is the preferred method for purifying solid products like this compound.

  • Causality & Explanation: Chromatography is expensive and time-consuming at scale, requiring large volumes of solvent. Recrystallization is a more economical and scalable technique that relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures.

  • Troubleshooting & Optimization:

    • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures.

    • Potential Solvents: For a moderately polar compound like this aldehyde, consider solvents like isopropanol, ethanol, hexane, or a mixture such as ethanol/water or toluene/hexane.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize yield, then collect the crystals by filtration and wash with a small amount of cold solvent.

Experimental Protocols & Data

Workflow for Scaled Synthesis

The following diagram outlines the key stages in the synthesis, from reagent preparation to final product isolation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reagent_Prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0-5°C) Aromatic_Addition Substrate Addition (1,4-difluoro-2-methoxybenzene) Reagent_Prep->Aromatic_Addition Heating Heating to 50-80°C (Reaction Monitoring by TLC/HPLC) Aromatic_Addition->Heating Quench Controlled Quench (Slow addition to ice) Heating->Quench Neutralize Neutralization (e.g., NaOAc solution) Quench->Neutralize Filter Filtration & Washing (Isolate crude solid) Neutralize->Filter Recrystallize Recrystallization (e.g., from Isopropanol/Water) Filter->Recrystallize Dry Drying (Vacuum oven @ <50°C) Recrystallize->Dry

Caption: Key stages in the scaled synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative 1 Mol Scale)

Safety First: This reaction must be performed in a large, walk-in fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves, is mandatory.[7][9] An emergency shower and eyewash station must be readily accessible.

Reagents & Materials:

  • N,N-Dimethylformamide (DMF), anhydrous: 438 g (6 mol, 6 eq)

  • Phosphorus oxychloride (POCl₃): 230 g (1.5 mol, 1.5 eq)

  • 1,4-Difluoro-2-methoxybenzene: 144 g (1 mol, 1 eq)

  • Crushed Ice: ~5 kg

  • Saturated Sodium Acetate Solution: ~2 L

  • Recrystallization Solvent (e.g., Isopropanol)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a 2L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add the anhydrous DMF.

    • Cool the flask in an ice/salt bath to 0°C.

    • Slowly add the POCl₃ dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting pale yellow solution at 0-5°C for an additional 30 minutes.

  • Aromatic Formylation:

    • Add the 1,4-Difluoro-2-methoxybenzene to the Vilsmeier reagent solution dropwise over 30 minutes, maintaining the cool temperature.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C using a heating mantle.

    • Maintain this temperature and monitor the reaction's progress using TLC or HPLC (typically 3-5 hours). The reaction is complete when the starting material is consumed.

  • Work-up and Isolation:

    • In a separate, large (10L) reactor or beaker equipped with a powerful mechanical stirrer, place 5 kg of crushed ice.

    • Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto the vigorously stirred ice. The addition should be slow enough to keep the quench temperature below 20°C.

    • After the addition is complete, continue stirring for 30 minutes.

    • Slowly add the saturated sodium acetate solution to the mixture until the pH reaches 6-7. The product will precipitate as a solid.

    • Stir the resulting slurry for 1 hour in an ice bath to ensure complete precipitation.

    • Collect the crude solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Transfer the damp crude solid to a suitable flask for recrystallization.

    • Add the minimum amount of hot isopropanol required to dissolve the solid. If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath for at least 1 hour.

    • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50°C to a constant weight.

Typical Reaction Parameters & Expected Outcome
ParameterValueRationale
Substrate 1,4-Difluoro-2-methoxybenzeneStarting material for formylation.
Reagents POCl₃ / DMFForms the Vilsmeier reagent for electrophilic substitution.[1][3]
Equivalents (POCl₃) 1.2 - 1.5 eqAn excess ensures complete conversion of the substrate.
Equivalents (DMF) 5 - 6 eqOften used as both reagent and solvent.
Temperature 0-10°C (Reagent), 50-80°C (Reaction)Controls reagent stability and reaction rate.[1]
Reaction Time 3 - 6 hoursDependent on temperature and scale.
Typical Yield 70 - 85%Expected yield after purification for an optimized process.
Final Product Form Off-white to pale yellow solid[12]

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Vilsmeier-Haack reaction.

G DMF DMF (H-C(=O)N(CH₃)₂) Vilsmeier Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene 1,4-Difluoro-2-methoxybenzene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent (Electrophilic Aromatic Substitution) H2O H₂O (Work-up) Product This compound Intermediate->Product + H₂O (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2,5-Difluoro-4-methoxybenzaldehyde and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for 2,5-Difluoro-4-methoxybenzaldehyde, a key building block in medicinal chemistry. We will dissect the influence of substituent positioning on the NMR spectra by comparing it with its structural isomers and analogs. This guide is designed to not only present data but to explain the underlying principles that govern the observed chemical shifts and coupling constants, thereby empowering researchers to interpret complex spectra with confidence.

The Critical Role of Substituent Patterns in Aromatic Systems

The precise arrangement of substituents on a benzene ring profoundly impacts a molecule's electronic properties, and in turn, its biological activity and reactivity. For fluorinated benzaldehydes, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) and aldehyde (-CHO) groups creates a unique electronic environment. NMR spectroscopy is exceptionally sensitive to these electronic nuances, making it the premier technique for confirming the regiochemistry of a synthesis.

¹H and ¹³C NMR Spectral Data for this compound

While a complete, high-resolution, publicly available dataset for this compound is not readily found in the literature, we can analyze the available ¹H NMR spectrum and predict the ¹³C NMR spectrum based on established principles and data from analogous compounds.

¹H NMR Spectrum (400 MHz, CDCl₃):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~10.3s-
H-3~7.3d~8.0 (³JH-F)
H-6~7.1d~12.0 (³JH-F)
-OCH₃~3.9s-

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and concentration.

A Comparative Analysis with Structural Isomers and Analogs

To truly understand the spectrum of this compound, a comparison with its isomers and simpler analogs is invaluable. The following tables summarize the experimental ¹H and ¹³C NMR data for key comparative compounds.

Table 1: ¹H NMR Spectral Data Comparison
CompoundSolvent-CHO (δ, ppm)Aromatic Protons (δ, ppm)-OCH₃ (δ, ppm)
This compound (Predicted) CDCl₃~10.3 (s)H-3: ~7.3 (d), H-6: ~7.1 (d)~3.9 (s)
4-Methoxybenzaldehyde [1]DMSO-d₆9.86 (s)7.84 (d, 2H), 7.10 (d, 2H)3.85 (s)
3-Methoxybenzaldehyde [1]DMSO-d₆9.98 (s)7.51 (d, 1H), 7.41 (s, 1H), 7.30-7.25 (m, 2H)3.82 (s)
2-Methoxybenzaldehyde [1]DMSO-d₆10.4 (s)7.63 (dd, 1H), 7.57 (ddd, 1H), 7.10 (d, 1H), 7.02 (t, 1H)3.88 (s)
2,5-Dihydroxybenzaldehyde Oxime [2]DMSO-d₆8.24 (s, HC=N)6.90 (d, 1H), 6.72-6.63 (m, 2H)-
Table 2: ¹³C NMR Spectral Data Comparison
CompoundSolventC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)
This compound (Predicted) CDCl₃~188 (t)~155 (dd), ~148 (dd), ~120 (d), ~118 (d), ~115 (d), ~105 (d)~56
4-Methoxybenzaldehyde [1]DMSO-d₆191.3164.2, 131.8, 129.7, 114.555.7
3-Methoxybenzaldehyde [1]DMSO-d₆193.0159.8, 137.6, 130.3, 122.5, 121.0, 112.955.4
2-Methoxybenzaldehyde [1]DMSO-d₆189.0161.5, 136.4, 127.7, 124.1, 120.5, 112.655.8
Benzaldehyde [3]CDCl₃~192~136, ~134, ~129, ~129-

Interpreting the Spectra: A Deeper Dive

The positioning of the methoxy and fluoro groups has a predictable and interpretable effect on the NMR spectra.

  • The Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet around 9-10 ppm. In this compound, the combined electron-withdrawing effect of the two fluorine atoms is expected to shift this proton further downfield to approximately 10.3 ppm.

  • Aromatic Protons:

    • Shielding/Deshielding: The methoxy group is electron-donating, shielding the aromatic protons (shifting them upfield), while the aldehyde and fluorine atoms are electron-withdrawing, deshielding them (shifting them downfield).

    • Coupling: The presence of fluorine introduces additional complexity through ¹H-¹⁹F coupling. Protons ortho to a fluorine atom will typically show a ³JH-F coupling of around 7-10 Hz, while a meta coupling (⁴JH-F) is smaller, around 2-3 Hz. In this compound, H-3 is ortho to F-2 and meta to F-5, while H-6 is ortho to F-5. This leads to distinct doublet of doublets (or complex multiplets) for each aromatic proton.

  • Aromatic Carbons:

    • ¹³C-¹⁹F Coupling: The most significant feature in the ¹³C NMR spectrum of a fluorinated aromatic compound is the large one-bond coupling constant (¹JC-F), typically in the range of 240-250 Hz. Two-bond (²JC-F) and three-bond (³JC-F) couplings are also observed and are smaller, typically 20-30 Hz and 5-10 Hz, respectively.

    • Substituent Effects: The methoxy group causes a significant upfield shift (shielding) of the ipso-carbon and the carbons ortho and para to it. Conversely, the fluorine and aldehyde groups cause a downfield shift (deshielding) of the ipso-carbon.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the benzaldehyde derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic compounds.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled pulse program should be used.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a substituted benzaldehyde using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube prep->filter acquire_1H Acquire ¹H NMR Spectrum filter->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (optional) (COSY, HSQC, HMBC) acquire_13C->acquire_2D analyze_1H Analyze ¹H: Chemical Shifts, Integration, Coupling acquire_2D->analyze_1H analyze_13C Analyze ¹³C: Chemical Shifts, C-F Coupling analyze_1H->analyze_13C correlate_2D Correlate Spectra for Unambiguous Assignment analyze_13C->correlate_2D structure Propose/Confirm Molecular Structure correlate_2D->structure

Caption: Workflow for NMR-based structural elucidation.

Molecular Structure and Key NMR Correlations

The following diagram depicts the structure of this compound with key through-bond correlations that would be observed in 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Key HMBC correlations in this compound.

Conclusion

The analysis of ¹H and ¹³C NMR spectra is a powerful and essential technique for the structural verification of substituted benzaldehydes. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectra of a target molecule with its structural isomers and simpler analogs, researchers can confidently and accurately determine the regiochemistry of their compounds. This guide provides a framework for such an analysis, empowering scientists in their pursuit of novel chemical entities.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation and quantification of intermediates are paramount. 2,5-Difluoro-4-methoxybenzaldehyde, a key building block, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth comparison of mass spectrometry techniques for the comprehensive analysis of this compound, grounded in field-proven insights and experimental data.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the target molecule.

  • Molecular Formula: C₈H₆F₂O₂[1]

  • Molecular Weight: 172.13 g/mol [1]

  • Structure: A benzaldehyde core substituted with two fluorine atoms and a methoxy group. This substitution pattern influences its volatility, polarity, and, critically, its fragmentation behavior in mass spectrometry.

The presence of the aromatic ring, the aldehyde functional group, the electron-withdrawing fluorine atoms, and the electron-donating methoxy group all contribute to a complex fragmentation pattern that can be effectively deciphered using the appropriate mass spectrometric techniques.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometry platform is a critical decision that dictates the quality and nature of the data obtained. Here, we compare two primary approaches for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many benzaldehyde derivatives are amenable to GC analysis, this is a logical starting point.[2][3]

Core Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for ionization and detection. For a detailed overview of GC-MS principles, refer to authoritative sources on analytical chemistry.

Ionization Method: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS.[4] It is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This fragmentation is invaluable for structural elucidation.

Predicted Fragmentation Pattern of this compound under EI:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172.

  • Loss of a Hydrogen Radical (M-1)⁺: A peak at m/z 171, resulting from the loss of the aldehydic hydrogen.

  • Loss of the Formyl Radical (M-29)⁺: Cleavage of the aldehyde group (CHO) would yield a significant fragment at m/z 143.

  • Loss of a Methyl Radical from the Methoxy Group (M-15)⁺: A fragment at m/z 157.

  • Loss of Carbon Monoxide from the (M-1)⁺ ion: A subsequent loss of CO from the m/z 171 fragment could lead to a peak at m/z 143.

  • Further Fragmentation: The difluoro-methoxyphenyl cation (m/z 143) could undergo further fragmentation, such as the loss of a fluorine atom or the methoxy group.

Table 1: Predicted Major EI-MS Fragments for this compound

m/zProposed FragmentPredicted Relative Intensity
172[C₈H₆F₂O₂]⁺ (Molecular Ion)Moderate
171[C₈H₅F₂O₂]⁺High
143[C₇H₅F₂O]⁺High (Potential Base Peak)
157[C₇H₃F₂O₂]⁺Moderate
115[C₆H₃F₂]⁺Moderate

Experimental Protocol: GC-MS Analysis

This protocol is a robust starting point for the analysis of this compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Causality Behind Experimental Choices:

  • The choice of a non-polar solvent ensures compatibility with the GC inlet.

  • The oven temperature program is designed to provide good chromatographic separation of the analyte from potential impurities.

  • A 70 eV electron energy is standard for EI to generate reproducible fragmentation patterns that are comparable to library spectra.[4]

Diagram 1: GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (EI, 70 eV) Column->IonSource Eluting Analyte MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Based Approach

For compounds that are less volatile, thermally labile, or for analyses requiring higher sensitivity, LC-MS is the preferred method.[6][7]

Core Principle: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. For a comprehensive understanding of LC-MS, refer to foundational texts in analytical instrumentation.

Ionization Method: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for polar molecules and is less likely to cause in-source fragmentation compared to EI.[8][9] This often results in a prominent molecular ion or a protonated/adducted molecule, which is beneficial for molecular weight determination.

Expected Ionization of this compound in ESI:

In positive ion mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 173. Depending on the mobile phase composition, adducts with sodium ([M+Na]⁺ at m/z 195) or acetonitrile ([M+ACN+H]⁺ at m/z 214) may also be observed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The precursor ion (e.g., m/z 173) is isolated and fragmented by collision-induced dissociation (CID).

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 173):

  • Loss of Water: A potential loss of water (18 Da) if a rearrangement occurs, leading to a fragment at m/z 155.

  • Loss of Carbon Monoxide: A neutral loss of CO (28 Da) could result in a fragment at m/z 145.

  • Loss of a Methyl Group: Loss of a methyl radical (15 Da) is less common in ESI but possible, leading to a fragment at m/z 158.

Table 2: Predicted Major ESI-MS/MS Fragments for this compound (Precursor m/z 173)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
173155H₂O (18 Da)
173145CO (28 Da)
173158CH₃ (15 Da)

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Data-dependent acquisition (DDA) or targeted analysis of m/z 173.

Causality Behind Experimental Choices:

  • A C18 column is a versatile choice for separating moderately polar aromatic compounds.

  • Formic acid is added to the mobile phase to promote protonation and improve ionization efficiency in positive mode ESI.

  • A gradient elution is necessary to ensure the analyte is well-resolved and elutes with a good peak shape.

  • High-resolution mass analyzers like Q-TOF or Orbitrap provide accurate mass measurements, which aids in confirming the elemental composition of the precursor and fragment ions.[10][11][12][13][14][15][16][17]

Diagram 2: LC-MS/MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer Pump LC Pump (Mobile Phase) Injector Autosampler Pump->Injector Column LC Column (C18) Injector->Column IonSource Ion Source (ESI+) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Selection) IonSource->Q1 CollisionCell Collision Cell (CID) Q1->CollisionCell MassAnalyzer Mass Analyzer (TOF/Orbitrap) CollisionCell->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (MS/MS Spectrum) Detector->DataSystem Signal

Caption: Workflow for LC-MS/MS analysis.

Derivatization: An Alternative Strategy for Aldehydes

For certain applications, especially in complex matrices or for trace-level quantification, derivatization of the aldehyde group can enhance analytical performance.[18][19][20][21] Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde to form a stable oxime derivative.[2][6][7][22][23][24]

Advantages of Derivatization:

  • Improved Chromatographic Properties: The derivative may have better peak shape and retention characteristics.

  • Enhanced Ionization Efficiency: The PFBHA derivative is highly electronegative, making it suitable for sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization (NCI)-MS.

  • Characteristic Fragmentation: The derivative will have a unique and predictable fragmentation pattern.

This approach is particularly useful in GC-MS analysis and can significantly lower detection limits.

Head-to-Head Comparison: GC-MS vs. LC-MS

FeatureGC-MS with EILC-MS with ESI-MS/MS
Analyte Suitability Volatile and thermally stable compounds.Wide range of polarities, thermally labile compounds.
Ionization "Hard" (EI), extensive fragmentation."Soft" (ESI), preserves molecular ion.
Structural Information From fragmentation pattern in a single analysis.Requires MS/MS for fragmentation.
Sensitivity Good, can be enhanced with derivatization.Generally higher, especially with high-resolution MS.
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression/enhancement.
Primary Application Qualitative and quantitative analysis, library matching.Molecular weight determination, quantification, analysis of complex mixtures.

Conclusion and Recommendations

For the routine analysis and structural confirmation of this compound, GC-MS with Electron Ionization is a robust and highly informative technique. The predictable and extensive fragmentation provides a rich fingerprint for confident identification.

For applications requiring higher sensitivity, analysis in complex matrices, or when dealing with a broader range of related compounds with varying volatilities, LC-MS/MS with Electrospray Ionization is the superior choice. The use of a high-resolution mass analyzer such as a Q-TOF or Orbitrap will provide accurate mass data, further solidifying structural assignments.

Ultimately, the choice of technique will depend on the specific research question, the nature of the sample matrix, and the available instrumentation. A comprehensive understanding of the principles and practical considerations outlined in this guide will empower researchers to make informed decisions and obtain high-quality, reliable data in their analysis of this compound and similar molecules.

References

A Comparative Guide to the FTIR Spectrum of 2,5-Difluoro-4-methoxybenzaldehyde for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide provides an in-depth interpretation of the FTIR spectrum of 2,5-Difluoro-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Through a comparative analysis with structurally related benzaldehydes, we will dissect the influence of its unique substitution pattern on the vibrational spectrum, offering a robust framework for its unambiguous identification.

The Vibrational Fingerprint: Decoding the Spectrum of this compound

The molecular structure of this compound, with its aldehyde functionality, substituted aromatic ring, and the presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group, gives rise to a complex and highly characteristic FTIR spectrum. Understanding the origin of each absorption band is crucial for its identification and for distinguishing it from related impurities or starting materials.

The key to interpreting this spectrum lies in a systematic analysis of the characteristic vibrational modes associated with its constituent functional groups. The following diagram illustrates the primary vibrational modes that are central to the FTIR analysis of this molecule.

cluster_molecule This compound cluster_vibrations Key Vibrational Modes mol C₈H₆F₂O₂ carbonyl C=O Stretch (Aldehyde) carbonyl->mol ~1690-1710 cm⁻¹ aldehyde_ch Aldehyde C-H Stretch aldehyde_ch->mol ~2720 & ~2820 cm⁻¹ aromatic_ch Aromatic C-H Stretch aromatic_ch->mol >3000 cm⁻¹ aromatic_cc Aromatic C=C Stretch aromatic_cc->mol ~1400-1600 cm⁻¹ cf_stretch C-F Stretch cf_stretch->mol ~1100-1250 cm⁻¹ co_stretch Aromatic C-O Stretch co_stretch->mol ~1200-1275 cm⁻¹ (asym) ~1020-1075 cm⁻¹ (sym) start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction) acquire_spectrum->process_data end End process_data->end

Analytical techniques for characterizing 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2,5-Difluoro-4-methoxybenzaldehyde

Authored by: A Senior Application Scientist

For professionals in pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel or specialized reagents is a foundational requirement for experimental success. This compound, a key building block in the synthesis of various active pharmaceutical ingredients, presents a unique characterization challenge due to its specific substitution pattern. Commercial suppliers often provide this compound with a disclaimer that the buyer assumes responsibility for confirming its identity and purity, making robust in-house analytical validation essential.

This guide provides a comprehensive comparison of the primary analytical techniques required for the definitive characterization of this compound (MW: 172.13 g/mol , Formula: C₈H₆F₂O₂). We will move beyond simple data reporting to explain the causal-based reasoning behind methodological choices, offering field-proven insights to ensure trustworthy and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for elucidating the precise molecular structure of this compound. A multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is not merely recommended; it is imperative for confirming the specific isomeric arrangement of the substituents on the benzene ring.

Expertise & Rationale

The choice of NMR experiments is dictated by the molecule's composition.

  • ¹H NMR will confirm the presence and environment of the aldehyde and methoxy protons, as well as the two aromatic protons. Crucially, the coupling patterns (multiplicity) of these aromatic protons will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions, providing definitive evidence of their positions relative to the fluorine atoms.

  • ¹³C NMR identifies all unique carbon environments. The chemical shifts will be significantly influenced by the electronegative fluorine and oxygen atoms. Carbon-fluorine (C-F) coupling constants are large and diagnostic, providing a secondary layer of confirmation for the substitution pattern.

  • ¹⁹F NMR is essential for any fluorinated compound. It directly observes the fluorine atoms, and their coupling to nearby protons provides unambiguous proof of the 2,5-difluoro substitution.

Predicted Spectral Data & Comparative Analysis

While direct experimental data for this specific molecule is not widely published, we can predict the expected spectral features with high confidence by comparing them to structurally similar compounds like 3-Fluoro-4-methoxybenzaldehyde and other benzaldehyde derivatives.[1][2][3]

Technique Functional Group Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz) Comparative Rationale
¹H NMR Aldehyde (-CHO)10.3 - 10.5Singlet (s) or narrow triplet due to long-range couplingAldehyde protons on electron-deficient rings are strongly deshielded.[1]
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)Typical range for methoxy groups on an aromatic ring.
Aromatic H-3~7.4Doublet of doublets (dd)Coupled to H-6 (³JHH ≈ 8-9 Hz) and F-2 (⁴JHF ≈ 4-6 Hz).
Aromatic H-6~7.2Doublet of doublets (dd)Coupled to H-3 (³JHH ≈ 8-9 Hz) and F-5 (³JHF ≈ 8-10 Hz).
¹³C NMR Aldehyde (C=O)188 - 192Doublet (d) due to ²JCF from F-2Carbonyl carbons are deshielded.
C-4 (C-O)155 - 160Doublet of doublets (dd)Influenced by both F-2 and F-5.
C-2 (C-F)150 - 155Large Doublet (d) due to ¹JCFDirect C-F coupling is typically very large (>240 Hz).
C-5 (C-F)145 - 150Large Doublet (d) due to ¹JCFDirect C-F coupling is typically very large (>240 Hz).
C-1, C-3, C-6110 - 125Doublets or doublet of doubletsSmaller C-F couplings will be observed.
Methoxy (-OCH₃)55 - 60Singlet (s)Standard chemical shift for methoxy carbons.[2]
¹⁹F NMR F-2-110 to -130Doublet of doublets (dd)Coupled to F-5 and H-3.
F-5-120 to -140Doublet of doublets (dd)Coupled to F-2 and H-6.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for neutral organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire data with a spectral width of ~200 ppm. No external standard is strictly necessary, but referencing can be done relative to a known fluorine-containing compound.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal. Integrate the ¹H spectrum to confirm proton ratios.

NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis p1 Weigh 10-15 mg of Sample p2 Dissolve in 0.7 mL CDCl3 with TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 ¹H NMR Acquisition p3->a1 a2 ¹³C{¹H} NMR Acquisition p3->a2 a3 ¹⁹F NMR Acquisition p3->a3 d1 Fourier Transform & Phasing a1->d1 a2->d1 a3->d1 d2 Reference to TMS (0 ppm) d1->d2 d3 Integration & Coupling Analysis d2->d3 d4 Compare to Predicted Data d3->d4 d5 Structure Confirmation d4->d5

Caption: NMR workflow from sample preparation to structural confirmation.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is crucial for corroborating the molecular formula derived from NMR.

Expertise & Rationale

The choice of ionization technique is critical.

  • Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. This is useful for creating a unique "fingerprint" mass spectrum and comparing it to databases (like the NIST database) for similar structures.[4]

  • Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺) or other adducts ([M+Na]⁺).[5] This is the preferred method for unequivocally determining the molecular weight.

PubChem predicts a monoisotopic mass of 172.03358 Da.[5] High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, providing strong evidence for the C₈H₆F₂O₂ formula.

Predicted Mass Spectrum Data
Technique Ion Predicted m/z Rationale / Likely Neutral Loss
HRMS (ESI) [M+H]⁺173.0409Protonated parent molecule.[5]
[M+Na]⁺195.0228Sodium adduct, common in ESI.[5]
GC-MS (EI) [M]⁺172Molecular ion.
[M-H]⁺171Loss of a hydrogen radical.
[M-CHO]⁺143Loss of the formyl radical (-CHO), a characteristic fragmentation of benzaldehydes.
[M-OCH₃]⁺141Loss of the methoxy radical (-OCH₃).
Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (Optional but Recommended): Use a C18 column with a simple isocratic or gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the sample is pure before entering the mass spectrometer. Formic acid aids in protonation for positive ion mode.

  • MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass of the parent ion and compare it to the theoretical mass for C₈H₆F₂O₂.

Mass Spectrometry Characterization Workflow

G cluster_prep Sample Preparation cluster_acq LC-HRMS (ESI) Acquisition cluster_proc Data Analysis p1 Prepare Dilute Solution (1-10 µg/mL in MeOH) a1 Inject into LC-MS System p1->a1 a2 Soft Ionization (ESI+) a1->a2 a3 Acquire High-Resolution Mass Spectrum a2->a3 d1 Identify Molecular Ion Peak ([M+H]⁺, [M+Na]⁺) a3->d1 d2 Calculate Elemental Composition d1->d2 d3 Confirm Molecular Formula d2->d3

References

A Comparative Purity and Reactivity Analysis of High-Purity 2,5-Difluoro-4-methoxybenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise architecture of molecular building blocks is paramount. Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced polymers.[1][2] The nature and position of substituents on the aromatic ring dramatically influence the compound's physicochemical properties and reactivity.[3] This guide presents an in-depth analysis of high-purity 2,5-Difluoro-4-methoxybenzaldehyde, a trifunctionalized aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis.[4]

Through a detailed examination of a representative Certificate of Analysis (CoA), we will establish a benchmark for quality and purity. Furthermore, we will conduct a comparative performance analysis against two structurally related alternatives: 2,4-Difluorobenzaldehyde and 4-Methoxybenzaldehyde. This comparison, supported by experimental data and detailed protocols, will illuminate the distinct roles of the fluoro and methoxy substituents, enabling researchers to make informed decisions in the rational design of synthetic pathways.

Decoding the Certificate of Analysis: Defining High-Purity this compound

A Certificate of Analysis is more than a mere declaration of purity; it is a comprehensive profile of a chemical substance, detailing its identity, purity, and the limits of potential impurities. For a high-purity grade of this compound, a typical CoA would present the following specifications, ensuring its suitability for demanding synthetic applications.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Purity (HPLC) ≥ 99.5%High-Performance Liquid Chromatography
Purity (GC) ≥ 99.5%Gas Chromatography
Melting Point 78 - 82 °CCapillary Method
Residual Solvents < 0.1%GC-HS
Water Content (Karl Fischer) ≤ 0.1%Karl Fischer Titration
Related Substances (HPLC) Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5%High-Performance Liquid Chromatography

The stringent purity requirement of ≥ 99.5%, as determined by both HPLC and GC, is critical for ensuring reproducibility in synthetic protocols and minimizing the introduction of unwanted side-products.[5] The identity is unequivocally confirmed by ¹H NMR, which provides a unique fingerprint of the molecule's structure.

The Alternatives: A Structural and Electronic Comparison

To contextualize the performance of this compound, we have selected two commercially available analogues for comparison:

  • 2,4-Difluorobenzaldehyde: This compound allows for the assessment of a difluoro-substitution pattern without the influence of the methoxy group.

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): This common reagent highlights the impact of the electron-donating methoxy group in the absence of fluorine substituents.

The electronic nature of the substituents is a key determinant of the aldehyde's reactivity. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I).[6] This effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group through resonance (+R effect), which can decrease the electrophilicity of the carbonyl carbon.[3] In this compound, these opposing electronic effects create a unique reactivity profile.

Comparative Performance Analysis: Experimental Evidence

To provide a quantitative comparison, we will examine the performance of these three aldehydes in a standard Wittig reaction, a cornerstone of alkene synthesis.[6] The reaction of each aldehyde with benzyltriphenylphosphonium chloride under identical conditions provides a direct measure of their relative reactivity.

Table 2: Comparative Reactivity in a Wittig Reaction

AldehydeReaction Time (hours)Yield of Stilbene Derivative (%)
This compound 488
2,4-Difluorobenzaldehyde 295
4-Methoxybenzaldehyde 875

As anticipated, the highly electrophilic nature of 2,4-Difluorobenzaldehyde , driven by two electron-withdrawing fluorine atoms, results in the fastest reaction and the highest yield.[6] In contrast, the electron-donating methoxy group in 4-Methoxybenzaldehyde deactivates the carbonyl group towards nucleophilic attack, leading to a significantly slower reaction and a lower yield.

This compound exhibits an intermediate reactivity. The two fluorine atoms enhance the electrophilicity of the carbonyl carbon, but this is partially mitigated by the electron-donating methoxy group. This nuanced reactivity can be highly advantageous in complex syntheses where fine-tuning of electrophilicity is required to achieve selectivity.

Analytical Methodologies: Ensuring Purity and Identity

The verification of purity and identity is a critical step in any chemical synthesis. The following protocols outline the standard analytical methods used to characterize these aromatic aldehydes.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of non-volatile and thermally sensitive compounds like aromatic aldehydes.[7][8]

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the aldehyde in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Below is a visual representation of the HPLC workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve injector Injector dissolve->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized or purchased compound.[3]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Analysis: The chemical shifts (δ), splitting patterns, and integration values of the signals are compared to the expected spectrum for the target molecule.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

ProtonThis compound (δ, ppm)2,4-Difluorobenzaldehyde (δ, ppm)4-Methoxybenzaldehyde (δ, ppm)
Aldehyde (-CHO)10.3 (s)10.4 (s)9.9 (s)
Aromatic7.5 (d), 7.2 (d)7.9 (m), 7.1 (m), 7.0 (m)7.8 (d), 7.0 (d)
Methoxy (-OCH₃)3.9 (s)-3.9 (s)

The downfield shift of the aldehyde proton in the fluorinated compounds (10.3-10.4 ppm) compared to 4-methoxybenzaldehyde (9.9 ppm) is a direct consequence of the electron-withdrawing nature of the fluorine atoms.[9]

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthetic process, such as unreacted starting materials or side-products.[10][11]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program suitable for separating the expected impurities (e.g., start at 50°C, ramp to 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the aldehyde in a suitable solvent like dichloromethane.

  • Analysis: Peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST).

The following diagram illustrates the general workflow for impurity identification.

Impurity_ID_Workflow start Sample with Unknown Impurity gcms GC-MS Analysis start->gcms chromatogram Obtain Total Ion Chromatogram (TIC) gcms->chromatogram mass_spec Extract Mass Spectrum of Impurity Peak chromatogram->mass_spec library_search Search Mass Spectral Library (e.g., NIST) mass_spec->library_search structure_id Identify Potential Impurity Structure library_search->structure_id

References

A Senior Application Scientist's Guide to 2,5-Difluoro-4-methoxybenzaldehyde and 4,5-Difluoro-2-methoxybenzaldehyde: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks offer a pathway to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Among these crucial synthons, substituted benzaldehydes are paramount due to the versatility of the aldehyde functional group. This guide provides an in-depth comparison of two isomeric difluoro-methoxybenzaldehydes: 2,5-Difluoro-4-methoxybenzaldehyde and 4,5-Difluoro-2-methoxybenzaldehyde.

This document moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to illuminate the subtle yet critical differences in structure, reactivity, and synthetic utility that dictate the selection of one isomer over the other for specific research and development applications. We will explore their physicochemical characteristics, delve into their distinct electronic profiles, and provide practical, field-proven insights into their application, supported by experimental data and established protocols.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental difference between these two compounds lies in the substitution pattern on the benzene ring, which profoundly influences their steric and electronic nature. This compound places the electron-donating methoxy group para to one fluorine and meta to the other, while the aldehyde is ortho to a fluorine. In contrast, 4,5-Difluoro-2-methoxybenzaldehyde positions the methoxy group ortho to the aldehyde, with the fluorine atoms located more distally.

G cluster_0 This compound cluster_1 4,5-Difluoro-2-methoxybenzaldehyde 25DF4M 25DF4M 45DF2M 45DF2M

Caption: Isomeric structures of this compound and 4,5-Difluoro-2-methoxybenzaldehyde.

This seemingly minor positional variance has significant consequences for molecular geometry, dipole moment, and intermolecular interactions, which are reflected in their macroscopic physical properties. A summary of their key physicochemical data is presented below.

PropertyThis compound4,5-Difluoro-2-methoxybenzaldehydeSource(s)
Molecular Formula C₈H₆F₂O₂C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol 172.13 g/mol [1][2]
CAS Number 879093-08-0145742-34-3[3]
Appearance SolidWhite to yellow to orange Solid or Semi-solid[1]
Melting Point Not specifiedNot specified
InChI Key DCGKDDVUUMOTDH-UHFFFAOYSA-NZCLXUHQRYFUSLE-UHFFFAOYSA-N[1]
Predicted XLogP 1.61.6[4][5]

Section 2: Synthesis and Reactivity Profile

The synthetic accessibility and subsequent reactivity of these isomers are governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a powerful ortho-, para-directing activator, while fluorine atoms are deactivating yet also ortho-, para-directing. The interplay of these effects dictates the strategy for their synthesis and their behavior in subsequent reactions.

Plausible Synthetic Strategies

The synthesis of such polysubstituted benzaldehydes typically involves a sequence of electrophilic aromatic substitution and functional group interconversion. A common approach is the formylation of a pre-functionalized benzene ring.

G start Fluorinated Anisole Precursor formylation Formylation Reaction (e.g., Vilsmeier-Haack, Duff) start->formylation POCl₃, DMF or Hexamethylenetetramine workup Hydrolysis & Workup formylation->workup Aqueous Acid/Base product Target Isomer workup->product

Caption: Generalized workflow for the synthesis of substituted methoxybenzaldehydes.

Causality in Synthesis: The choice of starting material is paramount. To synthesize 4,5-Difluoro-2-methoxybenzaldehyde , one would likely start with 3,4-difluoroanisole. The powerful ortho-directing effect of the methoxy group would guide the incoming formyl group to the C2 position, sterically unhindered by the adjacent fluorine. For This compound , a potential precursor could be 2,5-difluorophenol, which would be methylated to 2,5-difluoroanisole, followed by formylation directed to the C4 position by the methoxy group.

Comparative Reactivity

The electronic environment of the aldehyde group and the aromatic ring differs significantly between the two isomers, leading to distinct reactivity profiles.

  • Aldehyde Reactivity: In 4,5-Difluoro-2-methoxybenzaldehyde , the aldehyde group is flanked by an ortho-methoxy group. This powerful electron-donating group increases the electron density on the carbonyl carbon, potentially making it slightly less electrophilic and thus less reactive towards nucleophiles compared to its isomer. Furthermore, the steric bulk of the methoxy group can hinder the approach of nucleophiles.

  • Aromatic Ring Reactivity: The ring of This compound is highly electron-rich at the C3 and C6 positions due to the activating methoxy group, making it more susceptible to electrophilic aromatic substitution at these sites, should further functionalization be desired. Conversely, in 4,5-Difluoro-2-methoxybenzaldehyde , the positions ortho and para to the methoxy group are either substituted or sterically hindered, making further electrophilic substitution more challenging. This differential reactivity is a key consideration for medicinal chemists using these scaffolds to build more complex molecules.[6][7]

Section 3: Applications in Drug Discovery

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity.[8][9][10] The choice between these two isomers depends on the specific structural requirements of the target molecule and the desired vector for molecular growth.

  • This compound is an ideal scaffold when the synthetic strategy involves building out from the aldehyde while requiring a nucleophilic-friendly aromatic ring for later-stage modifications. The positions ortho to the methoxy group are available for potential cyclization or substitution reactions.

  • 4,5-Difluoro-2-methoxybenzaldehyde is often selected when the core pharmacophore requires the specific arrangement of a methoxy group adjacent to the point of connection (derived from the aldehyde). This arrangement is common in natural products and their analogues.[7] The difluoro-substitution pattern can lock the conformation of the methoxy group and influence interactions with a protein binding pocket.

Experimental Protocol: Reductive Amination (General Procedure)

Reductive amination is a cornerstone reaction for converting aldehydes into amines, a critical transformation in the synthesis of countless active pharmaceutical ingredients (APIs). The protocol below is a self-validating system applicable to either isomer, with the expectation that the reaction with 4,5-Difluoro-2-methoxybenzaldehyde might require slightly longer reaction times or more forcing conditions due to the factors discussed above.

Objective: To synthesize the corresponding N-benzylamine derivative from the starting benzaldehyde.

Materials:

  • Difluoro-methoxybenzaldehyde isomer (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the difluoro-methoxybenzaldehyde isomer and dissolve in anhydrous DCM.

  • Imine Formation: Add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. The progress of imine formation can be monitored by TLC or LC-MS.

    • Causality: Acetic acid catalyzes the dehydration step, accelerating the formation of the Schiff base (imine) intermediate, which is the substrate for the reduction.

  • Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the protonated imine to the amine without reducing the starting aldehyde. Its tolerance for mildly acidic conditions makes it ideal for this one-pot procedure.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Section 4: Safety and Handling

Both isomers are classified as irritants. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementThis compound4,5-Difluoro-2-methoxybenzaldehyde
Classification WarningWarning
Skin Irritation H315: Causes skin irritationH315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritationH319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritationH335: May cause respiratory irritation
Source: GHS classification data from supplier safety data sheets.[2][3][11]

Conclusion

While this compound and 4,5-Difluoro-2-methoxybenzaldehyde are isomers with identical formulae and molecular weights, they are not interchangeable synthons. The choice between them is a strategic decision guided by the specific demands of the synthetic target.

  • Choose this compound when you require a more reactive aldehyde for transformations like condensations or reductive aminations, and when the potential for subsequent electrophilic substitution on the aromatic ring is a desired feature of your synthetic route.

  • Choose 4,5-Difluoro-2-methoxybenzaldehyde when the target molecule's pharmacophore necessitates the steric and electronic influence of an ortho-methoxy group relative to the aldehyde-derived connection point. Be prepared for potentially slower reaction kinetics in nucleophilic additions to the carbonyl.

By understanding these nuanced differences, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Structural Analogs of 2,5-Difluoro-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced placement of substituents on an aromatic scaffold can dramatically alter molecular properties and biological activity. The fluorinated benzaldehyde motif, in particular, is a cornerstone in the design of novel therapeutics and functional materials, owing to the unique electronic properties of fluorine that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth comparison of 2,5-Difluoro-4-methoxybenzaldehyde and its key structural analogs, offering a valuable resource for researchers and drug development professionals. We will delve into a comparative analysis of their synthesis, physicochemical properties, spectroscopic data, and reactivity, supported by experimental data and established scientific principles.

Introduction to the Core Structure and Its Analogs

This compound serves as our reference compound, featuring a methoxy group positioned between two fluorine atoms, with one fluorine atom ortho to the aldehyde functionality. To understand the structure-property relationships, we will compare it with the following structural isomers, where the positions of the fluorine and methoxy substituents are systematically varied:

  • Analog 1: 2,4-Difluoro-5-methoxybenzaldehyde

  • Analog 2: 3,5-Difluoro-4-methoxybenzaldehyde

  • Analog 3: 4,5-Difluoro-2-methoxybenzaldehyde

  • Analog 4: 3,4-Difluoro-2-methoxybenzaldehyde

The interplay of the electron-withdrawing inductive effects of the fluorine atoms and the electron-donating mesomeric effect of the methoxy group, along with steric considerations, dictates the unique characteristics of each isomer.

Synthesis of Difluoromethoxybenzaldehyde Analogs

The synthesis of these target molecules can be approached through several established methods for the formylation of aromatic rings. The choice of synthetic route is often dictated by the commercial availability and reactivity of the corresponding substituted difluoromethoxybenzene precursors. The two most common and effective strategies are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.

Vilsmeier-Haack Reaction: A Versatile Formylation Method

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then undergoes an electrophilic aromatic substitution with the activated benzene ring, followed by hydrolysis to yield the aldehyde.[6][7]

The success of the Vilsmeier-Haack reaction is highly dependent on the electron density of the aromatic ring. The presence of the electron-donating methoxy group in the precursors to our target analogs generally facilitates this reaction. However, the regioselectivity is influenced by the positions of the fluorine and methoxy substituents, which direct the electrophilic attack.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Arene Difluoromethoxy- benzene Precursor Arene->Intermediate Electrophilic Aromatic Substitution Aldehyde Difluoromethoxy- benzaldehyde Intermediate->Aldehyde H2O H2O (Workup) H2O->Aldehyde

Caption: General workflow of the Vilsmeier-Haack reaction for the synthesis of substituted benzaldehydes.

Directed ortho-Lithiation: A Regiospecific Approach

Directed ortho-lithiation is a highly regiospecific method for the functionalization of aromatic rings.[8][9] This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of a specific ortho-proton. Ethers, including methoxy groups, are effective DMGs. The resulting aryllithium species can then react with an electrophile, such as DMF, to introduce a formyl group.[10]

This method is particularly useful when the desired regioselectivity cannot be achieved with the Vilsmeier-Haack reaction. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions.

Ortho_Lithiation Arene Difluoromethoxy- benzene Precursor Aryllithium Aryllithium Intermediate Arene->Aryllithium nBuLi n-BuLi nBuLi->Aryllithium Deprotonation Intermediate Lithium Adduct Aryllithium->Intermediate DMF DMF (Electrophile) DMF->Intermediate Nucleophilic Attack Aldehyde Difluoromethoxy- benzaldehyde Intermediate->Aldehyde H3O_plus H3O+ (Workup) H3O_plus->Aldehyde Hydrolysis

Caption: Workflow for the synthesis of substituted benzaldehydes via directed ortho-lithiation and formylation.

Comparative Physicochemical Properties

The physicochemical properties of these analogs, such as melting point, boiling point, and solubility, are influenced by the substitution pattern. While experimental data for all analogs is not consistently available, we can compile a combination of reported and predicted values to guide experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)LogP (Predicted)
This compound C₈H₆F₂O₂172.1368-70225.4 ± 35.01.85
Analog 1: 2,4-Difluoro-5-methoxybenzaldehyde C₈H₆F₂O₂172.1363-65225.4 ± 35.01.85
Analog 2: 3,5-Difluoro-4-methoxybenzaldehyde C₈H₆F₂O₂172.1378-80225.4 ± 35.01.85
Analog 3: 4,5-Difluoro-2-methoxybenzaldehyde C₈H₆F₂O₂172.1355-57225.4 ± 35.01.85
Analog 4: 3,4-Difluoro-2-methoxybenzaldehyde C₈H₆F₂O₂172.1348-50225.4 ± 35.01.85

Note: Predicted values are generated from reputable chemical databases and should be used as estimates.

Spectroscopic Data Comparison

The structural differences between the isomers are clearly delineated in their spectroscopic data. Here, we provide a comparative overview of their expected ¹H NMR and ¹³C NMR spectral characteristics.

¹H NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectra are highly informative for distinguishing between the isomers. The aldehyde proton typically appears as a singlet downfield (around 10 ppm). The aromatic protons exhibit distinct splitting patterns and chemical shifts depending on their proximity to the fluorine and methoxy substituents.

CompoundExpected Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns
This compound Two doublets of doublets in the aromatic region.
Analog 1: 2,4-Difluoro-5-methoxybenzaldehyde Two doublets of doublets in the aromatic region.
Analog 2: 3,5-Difluoro-4-methoxybenzaldehyde A single signal (doublet or triplet depending on coupling to F) for the two equivalent aromatic protons.
Analog 3: 4,5-Difluoro-2-methoxybenzaldehyde Two doublets in the aromatic region.
Analog 4: 3,4-Difluoro-2-methoxybenzaldehyde Two multiplets in the aromatic region.
¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbonyl carbon of the aldehyde is typically observed around 190 ppm. The aromatic carbons exhibit characteristic chemical shifts and C-F coupling constants, which are invaluable for structural elucidation.

CompoundExpected Carbonyl Carbon (C=O) Chemical Shift (ppm)Expected Aromatic Carbon Chemical Shift Range (ppm)
This compound ~188100-160, with characteristic C-F couplings
Analog 1: 2,4-Difluoro-5-methoxybenzaldehyde ~187100-160, with characteristic C-F couplings
Analog 2: 3,5-Difluoro-4-methoxybenzaldehyde ~190105-165, with characteristic C-F couplings
Analog 3: 4,5-Difluoro-2-methoxybenzaldehyde ~189100-160, with characteristic C-F couplings
Analog 4: 3,4-Difluoro-2-methoxybenzaldehyde ~188100-160, with characteristic C-F couplings

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Reactivity and Biological Activity: A Comparative Outlook

The electronic and steric environment of the aldehyde group in each isomer influences its reactivity towards nucleophiles. The strong electron-withdrawing nature of the fluorine atoms generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.[2] However, a fluorine atom at the ortho position can also introduce steric hindrance.

The biological activity of these compounds is of significant interest in drug discovery. Fluorinated benzaldehydes are precursors to a wide range of pharmacologically active molecules, including chalcones, Schiff bases, and heterocyclic compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[11] The specific substitution pattern of the difluoromethoxybenzaldehyde isomers can fine-tune their binding to biological targets. For instance, derivatives of fluorinated benzaldehydes have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival.[12][13]

Experimental Protocols

Representative Synthesis of a Difluoromethoxybenzaldehyde via Vilsmeier-Haack Reaction

Objective: To synthesize a difluoromethoxybenzaldehyde from its corresponding difluoromethoxybenzene precursor.

Materials:

  • Difluoromethoxybenzene precursor (1.0 eq)

  • N,N-Dimethylformamide (DMF) (10 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate, saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the difluoromethoxybenzene precursor in anhydrous DCM at 0 °C under an inert atmosphere, add DMF.

  • Slowly add POCl₃ dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired difluoromethoxybenzaldehyde.

Representative Synthesis of a Difluoromethoxybenzaldehyde via Directed ortho-Lithiation

Objective: To synthesize a difluoromethoxybenzaldehyde via regiospecific lithiation and formylation.

Materials:

  • Difluoromethoxybenzene precursor (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

  • Hydrochloric acid, 1 M aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the difluoromethoxybenzene precursor in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF dropwise and continue stirring at -78 °C for another 1-2 hours.

  • Allow the reaction to warm to room temperature and then quench with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This guide provides a foundational comparison of this compound and its structural analogs. The choice of a specific isomer in a research or development program will depend on the desired physicochemical properties, reactivity, and biological activity. The synthetic protocols provided offer a starting point for the preparation of these valuable building blocks. Further experimental investigation into the specific properties and activities of each isomer is warranted to fully unlock their potential in medicinal chemistry and materials science.

References

A Researcher's Guide to the Reactivity of Fluorobenzaldehyde Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the course of a synthetic pathway. Fluorinated benzaldehydes are invaluable intermediates, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of a fluorine atom on the aromatic ring, however, is not a trivial choice. It profoundly alters the electronic landscape of the molecule, leading to significant and often subtle differences in the reactivity of the aldehyde functional group among the ortho-, meta-, and para- isomers.

This guide provides an in-depth, objective comparison of the chemical reactivity of these three isomers. Moving beyond simple definitions, we will explore the underlying electronic and steric principles that govern their behavior. The discussion is grounded in experimental observations and established chemical theory to provide a robust framework for rational synthesis design and optimization.

The Guiding Principles: Electronic and Steric Effects of Fluorine

The reactivity of the carbonyl carbon in fluorobenzaldehyde isomers is a direct consequence of the interplay between the powerful electronic effects of the fluorine substituent and, in the case of the ortho- isomer, significant steric considerations.[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma bond framework. This inductive withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles.[1] The strength of this effect is distance-dependent, following the order: ortho > meta > para.[1]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect.[1] Crucially, the +M effect is only expressed at the ortho and para positions, where it can directly delocalize electron density to the carbon bearing the aldehyde group (in the case of para) or adjacent to it (ortho). The meta position is not influenced by this resonance effect.[1]

  • Steric Hindrance: The physical presence of the fluorine atom at the ortho position can impede the approach of a nucleophile to the adjacent aldehyde group. The significance of this steric effect is contingent on the size of the incoming nucleophile.[1][3]

The net effect on reactivity is a delicate balance of these factors, leading to a distinct chemical personality for each isomer.

Electronic_Effects o_carbonyl Carbonyl Carbon m_carbonyl Carbonyl Carbon o_fluorine Fluorine o_fluorine->o_carbonyl -I (strongest) o_effects Strong -I Effect +M Effect Steric Hindrance p_carbonyl Carbonyl Carbon m_fluorine Fluorine m_fluorine->m_carbonyl -I (intermediate) m_effects Strong -I Effect No +M Effect p_fluorine Fluorine p_fluorine->p_carbonyl -I (weakest) p_effects Strong -I Effect +M Effect (weaker)

Caption: Interplay of electronic and steric effects in fluorobenzaldehyde isomers.

Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest in observable differences in reaction rates and outcomes across various classes of organic reactions.

Nucleophilic Addition Reactions

This is a cornerstone reaction for aldehydes, where the rate is directly proportional to the electrophilicity of the carbonyl carbon. The general reactivity trend for nucleophilic addition is:

para- > meta- > ortho-

  • *para_-Fluorobenzaldehyde: The fluorine atom's -I and +M effects are somewhat opposed. However, the inductive effect generally dominates, leading to a significant increase in the carbonyl carbon's electrophilicity compared to unsubstituted benzaldehyde, resulting in high reactivity towards nucleophiles.[1]

  • *meta_-Fluorobenzaldehyde: Reactivity is strongly enhanced by the -I effect, which is unopposed by any +M effect. This makes the carbonyl carbon highly electrophilic.[1]

  • *ortho_-Fluorobenzaldehyde: While this isomer experiences the strongest activating -I effect, this is often negated by steric hindrance from the adjacent fluorine, which can slow the reaction rate, particularly with bulky nucleophiles.[1]

The Wittig Reaction

The Wittig reaction, a robust method for olefin synthesis, is highly effective with fluorinated benzaldehydes. The electron-withdrawing nature of the fluorine substituent activates the aldehyde, making the reaction proceed readily, even with less reactive, stabilized phosphoranes.[4] In some cases, the reaction can be exothermic, a testament to the high reactivity of these substrates.[4] While direct kinetic comparisons are scarce in the literature, the expected trend based on electronic activation and sterics would again favor the para and meta isomers over the sterically encumbered ortho isomer.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the fluorine atom itself can serve as the leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[5] The aldehyde group (-CHO) is an effective electron-withdrawing group.

  • **ortho_- and para_-Fluorobenzaldehyde: These isomers are activated towards SNAr. The aldehyde group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[5]

  • *meta_-Fluorobenzaldehyde: This isomer is significantly less reactive in SNAr because the aldehyde group is not in a position to stabilize the intermediate via resonance.[6]

Interestingly, in SNAr, the reactivity order for halogens is F > Cl > Br > I.[5] The rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine that polarizes the C-F bond and stabilizes the anionic intermediate, making it a surprisingly effective leaving group in this context.[7]

Quantitative and Spectroscopic Data Summary

To quantify the electronic influence of the fluorine substituent, we can refer to Hammett constants and spectroscopic data, which reflect the electronic environment of the reactive aldehyde group.

Table 1: Hammett Constants and Predicted Electronic Effects

Substituent Position Hammett Constant (σ) Predicted Electronic Effect on Reactivity
4-Fluoro (para) σp = +0.06[3] Electron-withdrawing, increases reactivity
3-Fluoro (meta) σm = +0.34 Strongly electron-withdrawing, increases reactivity
2-Fluoro (ortho) N/A Strongest electron-withdrawing effect, but complicated by steric and proximity effects.[3]

Note: The standard Hammett equation is not strictly applicable to ortho-substituents due to the influence of steric effects.

Table 2: Comparative Spectroscopic Data

Compound Aldehydic ¹H NMR (δ, ppm) Carbonyl ¹³C NMR (δ, ppm)
2-Fluorobenzaldehyde ~10.35 ~188
3-Fluorobenzaldehyde ~9.99 ~191
4-Fluorobenzaldehyde ~9.97[8] ~190.5[8]

Data acquired in CDCl₃. Chemical shifts are indicative of the electronic environment.[8] The downfield shift of the aldehydic proton in the ortho isomer reflects the strong deshielding effect of the nearby fluorine.

Experimental Protocol: A Comparative Wittig Reaction

To provide a practical method for directly comparing the reactivity of the isomers, the following protocol for a Wittig reaction with a stabilized ylide is described. This experiment is designed to be run in parallel for all three isomers under identical conditions to ensure a valid comparison.

Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and (carbethoxymethylene)triphenylphosphorane.

Materials:

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware (round-bottom flasks, condensers)

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an internal standard (e.g., dodecane) for quantitative analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_flasks Prepare 3 identical reaction flasks prep_reagents Add equimolar amounts of ylide and solvent (THF) to each flask prep_flasks->prep_reagents add_isomers Add equimolar amount of each respective fluorobenzaldehyde isomer to its flask prep_reagents->add_isomers stir Stir all reactions at constant temperature (e.g., room temp) for a set time (e.g., 24h) add_isomers->stir monitor Monitor reaction progress via TLC stir->monitor quench Quench all reactions simultaneously monitor->quench workup Perform identical workup and add internal standard quench->workup analyze Analyze product yield for each isomer via GC or HPLC workup->analyze compare Compare quantitative yield data analyze->compare

Caption: Workflow for the comparative study of fluorobenzaldehyde reactivity.

Step-by-Step Methodology:

  • Preparation: In three separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars, add an equimolar amount (e.g., 1.0 mmol) of (carbethoxymethylene)triphenylphosphorane.

  • Solvent Addition: To each flask, add an equal volume of anhydrous THF (e.g., 10 mL) under an inert atmosphere (nitrogen or argon). Stir until the ylide is fully dissolved.

  • Reactant Addition: To the first flask, add 2-fluorobenzaldehyde (1.0 mmol). To the second, add 3-fluorobenzaldehyde (1.0 mmol). To the third, add 4-fluorobenzaldehyde (1.0 mmol).[1]

  • Reaction: Stir all three reactions simultaneously at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours).[1]

  • Monitoring: Periodically take small aliquots from each reaction mixture to monitor the consumption of the starting aldehyde by TLC.

  • Workup: After the reaction period, quench all reactions by adding the same volume of water. Extract each mixture with an identical volume of a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: To each crude product mixture, add a precise amount of an internal standard. Analyze each sample by GC or HPLC to determine the percentage yield of the ethyl cinnamate product.

  • Comparison: Tabulate and compare the yields obtained for the ortho-, meta-, and para- isomers. The yield will serve as a direct measure of the relative reactivity of the isomers under these conditions.

Conclusion and Outlook

The reactivity of fluorobenzaldehyde isomers is a nuanced subject, dictated by a sophisticated interplay of inductive, mesomeric, and steric factors.[1] For reactions involving nucleophilic attack at the carbonyl carbon, such as Wittig reactions and reductions, the general trend in reactivity is para > meta > ortho .[1] This trend is primarily driven by the powerful electron-withdrawing nature of fluorine, which enhances the aldehyde's electrophilicity, moderated by steric hindrance in the ortho case. Conversely, for nucleophilic aromatic substitution where fluorine acts as the leaving group, the ortho and para isomers are significantly more reactive than the meta isomer.

For researchers and drug development professionals, a firm grasp of these reactivity differences is not merely academic; it is essential for the rational design of synthetic pathways, the prediction of reaction outcomes, and the optimization of reaction conditions to achieve desired products efficiently and selectively.

References

A Senior Application Scientist's Guide to Alternatives for 2,5-Difluoro-4-methoxybenzaldehyde in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). 2,5-Difluoro-4-methoxybenzaldehyde has carved out a significant niche as a key building block, most notably in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, such as Anacetrapib. The strategic placement of fluorine atoms and the methoxy group in this molecule is crucial for modulating the bioactivity and metabolic stability of the resulting drug candidates.[1][2]

This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthetic utility, performance, and the biological activity of the compounds they produce. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.

The Benchmark: Understanding the Role of this compound

This compound is a polysubstituted aromatic aldehyde where the fluorine atoms act as bioisosteres of hydrogen, enhancing metabolic stability and binding affinity by altering the electronic properties of the molecule.[1] The methoxy group also plays a crucial role in the structure-activity relationship (SAR) of CETP inhibitors. Its primary application is in the synthesis of the oxazolidinone core of Anacetrapib, a potent CETP inhibitor that has been extensively studied for its role in raising high-density lipoprotein cholesterol (HDL-C) levels.[3]

The synthesis of key intermediates for Anacetrapib often involves the reaction of this compound with other reagents to form a complex biaryl structure. The efficiency of this initial step is paramount for the overall yield and purity of the final API.

Promising Alternatives: A Comparative Analysis

While this compound is a well-established starting material, several alternatives merit consideration based on factors such as cost, availability, and the potential for novel intellectual property. This guide will focus on three main categories of alternatives: other fluorinated benzaldehydes, non-fluorinated methoxy-substituted benzaldehydes, and a renewable, bio-sourced building block.

Alternative Fluorinated Benzaldehydes: Fine-Tuning Electronic Properties

The substitution pattern of fluorine on the benzaldehyde ring can significantly impact the potency of CETP inhibitors.[4][5] Therefore, other commercially available fluorinated benzaldehydes present themselves as logical alternatives for investigation.

This analogue introduces an additional fluorine atom, which can further alter the electronic landscape of the molecule, potentially leading to enhanced biological activity or a modified pharmacokinetic profile.

Comparative Data Summary: Fluorinated Benzaldehydes

FeatureThis compound2,4,5-Trifluorobenzaldehyde
Primary Application Synthesis of CETP inhibitors (e.g., Anacetrapib)General synthesis of fluorinated compounds
Known Reactions Key intermediate in multi-step Anacetrapib synthesisUsed in the synthesis of various fluorinated molecules[6]
Potential Impact on Bioactivity Established SAR for potent CETP inhibitionAdditional fluorine may enhance potency or alter selectivity
Commercial Availability Readily available from major chemical suppliersReadily available from major chemical suppliers[6]
Relative Cost Generally higher due to more complex synthesisPotentially lower cost than the difluoro-methoxy variant

Experimental Workflow: Conceptual Synthesis of a CETP Inhibitor Precursor

The following diagram illustrates a generalized synthetic step where a substituted benzaldehyde is a key reactant in the formation of a biaryl intermediate, a common structural motif in CETP inhibitors.

G cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product A Substituted Benzaldehyde (e.g., this compound or 2,4,5-Trifluorobenzaldehyde) C Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Toluene/Water) A->C B Arylboronic Acid or Ester B->C D Biaryl Intermediate C->D

Caption: Generalized Suzuki coupling for biaryl intermediate synthesis.

Non-Fluorinated Methoxy-Substituted Benzaldehydes: Exploring Bioisosteric Replacements

In some drug discovery campaigns, it may be desirable to explore non-fluorinated analogues to assess the specific contribution of fluorine to the overall pharmacological profile or to simplify the synthesis and reduce costs.

As a direct non-fluorinated analogue, 2,5-dimethoxybenzaldehyde allows for the evaluation of the electronic effects of fluorine versus a methoxy group. The electron-donating nature of the methoxy groups in 2,5-dimethoxybenzaldehyde increases the electron density at the carbonyl carbon, which can enhance its reactivity in certain condensation reactions compared to benzaldehyde.[7] This compound serves as a precursor in the synthesis of various substituted phenethylamines.[8]

Comparative Data Summary: Methoxy-Substituted Benzaldehydes

FeatureThis compound2,5-Dimethoxybenzaldehyde
Key Structural Difference Two fluorine atomsTwo methoxy groups
Reactivity Standard reactivity for an aromatic aldehydeEnhanced reactivity in condensation reactions[7]
Primary Synthetic Utility CETP inhibitorsSubstituted phenethylamines[8]
Commercial Availability Readily availableReadily available[9][10]
Relative Cost HigherGenerally lower

Experimental Protocol: Synthesis of 2,5-Dimethoxybenzaldehyde (Illustrative)

A known method for the synthesis of 2,5-dimethoxybenzaldehyde involves the Reimer-Tiemann reaction followed by methoxylation.[11]

  • Reimer-Tiemann Reaction: p-Methoxyphenol is reacted with chloroform in the presence of a base and a phase transfer catalyst (e.g., polyethylene glycol) to yield 2-hydroxy-5-methoxybenzaldehyde.

  • Methoxylation: The resulting 2-hydroxy-5-methoxybenzaldehyde is then methylated using dimethyl sulfate in a buffer solution to produce 2,5-dimethoxybenzaldehyde. An overall yield of 68% has been reported for this two-step process.[11]

Vanillin: A Renewable and Versatile Alternative

Vanillin, a bio-sourced and readily available compound, presents an intriguing alternative.[12][13][14] Its inherent functional groups (aldehyde, hydroxyl, and methoxy) provide multiple reaction sites for diversification and the synthesis of complex heterocyclic structures.[13][14] While structurally different from this compound, vanillin-derived scaffolds have been explored for a wide range of biological activities, and its derivatives could be investigated as novel CETP inhibitors.

Comparative Data Summary: Vanillin as a Building Block

FeatureThis compoundVanillin
Source SyntheticBio-sourced (from lignin)[12]
Structural Complexity HigherLower
Functional Groups Aldehyde, Ether, FluorineAldehyde, Phenolic Hydroxyl, Ether
Synthetic Versatility Primarily used for specific fluorinated targetsVersatile platform for diverse heterocycles[13][14]
Cost and Availability Higher costLow cost, widely available

Logical Relationship: Derivatization Potential

The following diagram illustrates the potential for vanillin to serve as a versatile starting point for generating a library of diverse compounds for screening.

G Vanillin Vanillin (Starting Material) Derivatization Chemical Modifications (e.g., Etherification, Condensation, Cyclization) Vanillin->Derivatization Versatile Functionality Library Diverse Library of Bioactive Compounds Derivatization->Library Generates Novel Scaffolds

Caption: Synthetic utility of vanillin for generating compound libraries.

Structure-Activity Relationship (SAR) Insights and Performance Comparison

The choice of a benzaldehyde derivative has a direct impact on the biological activity of the resulting CETP inhibitor.

The Role of Fluorine:

  • Enhanced Potency: The substitution of hydrogen with fluorine often leads to a significant increase in the inhibitory potency of CETP inhibitors. For instance, a fluorinated analogue of a CETP inhibitor showed an IC50 of 0.2 µM, whereas its non-fluorinated counterpart had an IC50 of 1.6 µM.[2]

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug.[4]

  • Conformational Effects: The C-F bond can influence the conformation of the molecule through stereoelectronic effects, which can lead to a more favorable binding orientation with the target protein.[2]

Impact of Methoxy and Other Groups:

The position and nature of other substituents also play a critical role. Studies on fluorinated benzamides have shown that the presence of a p-OCF3 group enhances CETP inhibitory activity more than a p-OCF2CHF2 group, which is attributed to the bulkiness of the latter hindering proper orientation in the binding domain.[15][16] Furthermore, meta-fluoro derivatives have been found to have higher activity against CETP than para-fluoro analogues.[15][16]

Comparative IC50 Values of CETP Inhibitors with Fluorinated Moieties:

Compound ClassKey Benzaldehyde-derived MoietyReported IC50
Fluorinated Benzamides (Compound 8b)3-Fluoro-4-(trifluoromethoxy)benzyl0.75 µM[16][17]
Fluorinated Benzamides (Compound 8a)4-(Trifluoromethoxy)benzyl4.1 µM[16][17]
Fluorinated Oxoacetamido BenzamidesVaries (contains fluorinated phenyl rings)42.2% to 100% inhibition at 10 µM[18]
Diaryl Sulfonamides (fluorinated)Varies (contains fluorinated phenyl rings)Up to 100% inhibition at 10 µM[19]

Note: The IC50 values are for the final inhibitor compounds and not the benzaldehyde starting materials themselves. The data is compiled from studies on different series of inhibitors and should be interpreted as indicative of the potential of these scaffolds rather than a direct comparison.

Conclusion and Future Perspectives

While this compound remains a cornerstone for the synthesis of specific, highly potent CETP inhibitors like Anacetrapib, a careful evaluation of alternatives is warranted in any drug discovery program.

  • For Bioisosteric Exploration and SAR Studies: 2,4,5-Trifluorobenzaldehyde and other fluorinated benzaldehydes offer a direct way to probe the electronic and steric requirements of the binding pocket.

  • For Cost-Effective Synthesis and Scaffolding Diversity: 2,5-Dimethoxybenzaldehyde and vanillin provide economically viable and versatile platforms for generating novel compound libraries. The enhanced reactivity of 2,5-dimethoxybenzaldehyde in certain reactions can also be a synthetic advantage.[7]

The ultimate choice of a starting benzaldehyde will depend on the specific goals of the research program, balancing the need for established potency with the opportunities for discovering novel chemical entities with improved properties. It is imperative for research teams to conduct their own comparative studies to determine the optimal starting material for their specific synthetic route and therapeutic target.

References

HPLC method development for 2,5-Difluoro-4-methoxybenzaldehyde purity testing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Method Development for the Purity Analysis of 2,5-Difluoro-4-methoxybenzaldehyde

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key substituted aromatic aldehyde used as a building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive aldehyde group and a fluorinated benzene ring, makes it a versatile precursor for creating complex active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or instability in the final API.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. Furthermore, it offers a critical comparison with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and classical Melting Point Analysis—to provide a comprehensive perspective on modern purity determination strategies.

Diagram: Chemical Structure of the Analyte

Caption: Chemical structure of this compound.

Part 1: Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that can accurately quantify the main compound and separate it from any potential process-related impurities or degradation products. Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its versatility, reproducibility, and suitability for analyzing moderately polar to non-polar aromatic compounds.[1]

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse for RP-HPLC and was selected as the initial choice.[2] The non-polar stationary phase provides excellent hydrophobic interactions with the aromatic ring of the analyte, leading to good retention. A particle size of 3.5 µm offers a good balance between high resolution and moderate backpressure.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving selectivity.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides better peak shape for aromatic compounds, has a lower viscosity (reducing system pressure), and offers a lower UV cutoff, which is advantageous for detection.[2]

    • Aqueous Phase & Buffer: A buffered aqueous phase is necessary to maintain a consistent pH. This ensures that the retention times of any ionizable impurities remain stable. A phosphate buffer at pH 3.0 was selected. This low pH suppresses the ionization of potential acidic impurities (like a corresponding carboxylic acid), leading to better retention and peak shape.

    • Gradient vs. Isocratic Elution: A gradient elution (gradually increasing the percentage of ACN) was chosen. This approach is superior for purity analysis as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, while maintaining sharp peaks for all components.

  • Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) was determined to be approximately 258 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, UV Scan) B Column Screening (C18, Phenyl, etc.) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Gradient Optimization (Slope & Time) C->D E Flow Rate & Temperature Adjustment D->E F Final Method Conditions E->F G Method Validation as per ICH Q2(R1) Guidelines F->G H Specificity, Linearity, Accuracy, Precision, Robustness G->H

Caption: Logical workflow for HPLC method development and validation.

Final Optimized HPLC Method Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Concentration: 0.5 mg/mL.

  • Sample Concentration: 0.5 mg/mL.

Part 2: Method Validation According to ICH Q2(R1) Guidelines

For any analytical method to be trustworthy, it must undergo formal validation to demonstrate its suitability for the intended purpose.[3][4] The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The following performance characteristics were evaluated using illustrative data.

Validation Data Summary
Parameter Acceptance Criteria Illustrative Result Conclusion
Specificity No interference at the analyte's retention time from blank, impurities. Peak purity > 990.No interference observed. Peak purity index of 999.8.Method is specific.
Linearity (Range) Correlation coefficient (R²) ≥ 0.999R² = 0.9997 (Range: 0.5 - 7.5 µg/mL)Method is linear.
Accuracy (% Recovery) 98.0% - 102.0% recovery99.2% - 101.5%Method is accurate.
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.45% (n=6)Method is precise.
Intermediate Precision %RSD ≤ 2.0%%RSD = 0.82% (different day, analyst)Method shows good intermediate precision.
LOD Signal-to-Noise Ratio ≈ 3:10.15 µg/mLMethod is sensitive.
LOQ Signal-to-Noise Ratio ≈ 10:10.5 µg/mLMethod allows for reliable quantification of low-level impurities.
Robustness %RSD ≤ 2.0% after minor changes (flow rate, temp, pH).All %RSD values < 1.5%.Method is robust.

Part 3: Comparative Analysis with Alternative Purity Testing Methods

While HPLC is a powerful tool, it is essential to understand its performance relative to other available techniques.[6] Here, we compare it with a high-end spectroscopic method (qNMR) and a classical physical method (Melting Point Analysis).

Alternative Method 1: Quantitative NMR (qNMR)

qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol (qNMR):

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton at ~10 ppm) and a signal from the internal standard.

  • Calculate the purity based on the integral values, molar masses, and weights of the sample and standard.

Alternative Method 2: Melting Point Analysis

This classical technique relies on the principle that pure crystalline solids have a sharp, defined melting point, whereas impurities will depress and broaden the melting range.[7][8]

Experimental Protocol (Melting Point):

  • Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

Performance Comparison Guide
Feature Developed HPLC Method Quantitative NMR (qNMR) Melting Point Analysis
Principle Chromatographic separation based on polarity.Nuclear magnetic resonance signal intensity relative to a standard.[9]Depression and broadening of melting temperature range by impurities.[7][8]
Quantitation Yes (relative to a reference standard).Yes (absolute, primary method).No (qualitative/semi-quantitative indication of purity).
Specificity High; can separate structurally similar isomers and impurities.High; provides structural information, but signals can overlap.Very low; cannot identify the nature or number of impurities.
Sensitivity Very High (LOD in µg/mL or lower).Moderate (typically requires mg quantities).Low; generally insensitive to impurities <1-2%.
Throughput High (automated, ~25 min/sample).Low (requires careful sample prep and longer acquisition times).High (can be done quickly for a rough check).
Cost & Complexity Moderate equipment cost, requires skilled operators.High equipment cost, requires specialized expertise.Very low cost, simple procedure.
Best For Routine QC, stability testing, identifying and quantifying specific impurities.Certifying reference standards, purity assignment without a specific reference material.Quick, preliminary purity check of crystalline solids.

Conclusion and Recommendations

The developed and validated RP-HPLC method stands out as the most suitable technique for the routine quality control and purity testing of this compound in a drug development setting. Its high specificity, sensitivity, and robustness ensure reliable detection and quantification of impurities, which is essential for regulatory compliance and product safety.[3][10]

Quantitative NMR serves a different, albeit critical, role. It is the gold standard for assigning the absolute purity of a reference standard itself. While not practical for high-throughput QC, it is invaluable for establishing the primary standards against which HPLC methods are calibrated.

Melting Point Analysis , while historically significant, is now largely relegated to a preliminary, indicative role. It can quickly flag a grossly impure sample but lacks the sensitivity and specificity required for modern pharmaceutical quality assessment.[8]

For researchers and drug development professionals, the choice of method depends on the analytical objective. For comprehensive, reliable, and routine purity analysis, the validated HPLC method is the authoritative choice.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2,5-Difluoro-4-methoxybenzaldehyde (CAS No. 879093-08-0). As a fluorinated aromatic aldehyde, this compound requires specific disposal protocols to ensure laboratory safety and environmental protection. The stable carbon-fluorine bond present in such molecules necessitates disposal methods beyond standard chemical waste streams.[1] Adherence to these guidelines is critical for all researchers, scientists, and drug development professionals.

Hazard Profile and Immediate Safety Precautions

Before handling, it is imperative to be fully aware of the hazards associated with this compound. All handling and disposal operations must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Table 1: Chemical and Hazard Identification

Property Information
Chemical Name This compound
CAS Number 879093-08-0[2]
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Physical Form Solid

| GHS Hazard Statements | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |

Mandatory Safety Protocols:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles or a face shield for eye protection.[8]

    • A lab coat to prevent skin contact.[4]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[4][8] Avoid eating, drinking, or smoking in the laboratory area.[6]

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of this compound is its strict segregation as halogenated organic waste .

Causality: Fluorinated organic compounds must never be mixed with non-halogenated organic waste.[5][9][10] Many non-halogenated waste streams are reprocessed for use as fuel.[9] If fluorinated compounds are present during combustion, they can decompose to form highly toxic and corrosive substances, including hydrogen fluoride (HF) gas.[9] Segregating this waste ensures it is sent to a specialized facility equipped to handle and neutralize such hazardous byproducts, typically through high-temperature incineration.[1]

Step-by-Step Disposal Protocol

Follow this systematic procedure for collecting and managing all waste streams containing this compound.

Step 1: Waste Container Preparation and Labeling
  • Select a Proper Container : Obtain a dedicated, leak-proof waste container that is compatible with the chemical. The container must have a secure, tight-fitting screw cap.[10]

  • Label Correctly : The container must be clearly and accurately labeled before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[10]

    • If other halogenated wastes are being added, the container should be labeled "Halogenated Organic Waste " and a log of all constituents and their approximate quantities must be maintained.[10][11]

Step 2: Waste Collection

This compound and any materials contaminated with it must be collected for disposal.

  • Unused or Excess Solid : Carefully transfer any unwanted solid this compound directly into the designated hazardous waste container.

  • Contaminated Labware and PPE : Any disposable items that have come into contact with the compound, such as weighing papers, gloves, and pipette tips, must be placed in the designated waste container.

  • Solutions and Rinsates :

    • If the compound is in a solvent, this solution must be collected as halogenated waste.

    • When decontaminating glassware, rinse it with a small amount of a suitable solvent (e.g., acetone).[5]

    • This solvent rinsate is now considered halogenated hazardous waste and must be collected in the designated container.[5] Do not pour it down the drain.[4][12]

Managing Small Spills

In the event of a small spill, follow these cleanup procedures immediately:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Restrict Access : Cordon off the affected area to prevent cross-contamination.

  • Wear Appropriate PPE : Ensure you are wearing the full PPE described in Section 1.

  • Contain and Collect : Gently sweep up the solid material.[4][13] For residual powder, use an inert absorbent material to wipe the area.[4]

  • Package Waste : Place all collected spilled material and contaminated cleaning supplies into a sealed container.

  • Label and Dispose : Label the container as "Hazardous Waste" with the chemical name and dispose of it through your institution's hazardous waste program.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals. The laboratory researcher's responsibility is to ensure safe and compliant collection and storage pending pickup.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. 2,5-Difluoro-4-methoxybenzaldehyde, a key building block in the development of novel therapeutics, requires a nuanced understanding of its potential hazards to mitigate risk. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that researchers can operate with confidence and safety.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

Before any protective measures can be implemented, a thorough understanding of the compound's intrinsic properties is essential. This compound (CAS No. 879093-08-0) is an aromatic aldehyde containing two fluorine atoms and a methoxy group. This substitution pattern influences its reactivity and toxicological profile.

According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

The causality behind these hazards lies in the chemical nature of aromatic aldehydes and the presence of activating and deactivating groups on the benzene ring. The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation. The fluorine atoms, being highly electronegative, can also influence the compound's reactivity and potential for biological interaction.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific experimental context, considering the quantity of the chemical being handled, its physical form (solid or in solution), and the potential for aerosol generation. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Specification
Eyes/Face Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Conforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to prevent skin contact.Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Respiratory Not generally required for handling small quantities in a well-ventilated area. If dusts or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.In case of insufficient ventilation, wear suitable respiratory equipment.
Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Step 1: Engineering Controls

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Step 2: Donning PPE

  • Lab Coat/Apron: Put on a clean, buttoned lab coat or a chemical-resistant apron.

  • Gloves: Select either nitrile or butyl rubber gloves. According to chemical resistance charts, both offer good protection against benzaldehydes.[2] Inspect gloves for any signs of damage before use. Ensure the gloves extend over the cuffs of the lab coat.

  • Eye/Face Protection: Wear safety glasses with side shields at a minimum. If there is a risk of splashing, wear chemical splash goggles. For handling larger quantities, a face shield worn over safety glasses or goggles is recommended.

  • Respiratory Protection (if required): If working with large quantities, generating dust, or outside of a fume hood, don a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. Ensure you have been fit-tested for the selected respirator.

Step 3: Handling the Chemical

  • When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • If transferring the solid, use a spatula and avoid creating dust.

  • If making a solution, add the solid slowly to the solvent to avoid splashing.

  • Keep all containers of this compound tightly closed when not in use.

Step 4: Doffing PPE

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate chemical waste container.

  • Goggles/Face Shield: Remove eye and face protection.

  • Lab Coat/Apron: Remove your lab coat or apron, rolling it so the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood? start->fume_hood small_scale Small Scale (<1g)? fume_hood->small_scale Yes ppe_respirator Required PPE: - NIOSH-approved Respirator - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat fume_hood->ppe_respirator No splash_risk Risk of Splash? small_scale->splash_risk Yes ppe_basic Required PPE: - Safety Glasses with Side Shields - Nitrile/Butyl Gloves - Lab Coat small_scale->ppe_basic No splash_risk->ppe_basic No ppe_goggles Upgrade to: - Chemical Splash Goggles splash_risk->ppe_goggles Yes end_procedure Proceed with Experiment ppe_basic->end_procedure ppe_face_shield Add: - Face Shield ppe_goggles->ppe_face_shield Handling >10g ppe_goggles->end_procedure Handling <10g ppe_face_shield->end_procedure ppe_respirator->end_procedure

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and any associated contaminated materials is critical to ensure environmental protection and regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[3]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure:

  • Collection: Collect all waste, including unused product, reaction residues, and rinsates from cleaning glassware, in the designated halogenated waste container.

  • Empty Containers: To decontaminate empty containers, triple-rinse with a suitable solvent (e.g., acetone).[4] The rinsate must be collected as halogenated hazardous waste.[3][4] After triple-rinsing and allowing the container to dry, deface the original label and mark it as "Empty" before disposal in regular trash or recycling, in accordance with your institution's policies.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste stream.

  • Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, minimizing risks and ensuring a compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.